3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJKBRHMTKKIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681317 | |
| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261524-83-7 | |
| Record name | 2-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a key building block in the development of various pharmaceutical agents. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and highlighting critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: Significance of this compound
Fluorinated organic molecules play a pivotal role in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound, with its distinct substitution pattern of a fluoro, a trifluoromethoxy, and a carboxylic acid group, represents a valuable scaffold for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of a reliable and efficient synthetic pathway.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent approach centered around a Suzuki-Miyaura cross-coupling reaction. This strategy involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. This approach offers significant advantages in terms of modularity, allowing for the independent synthesis and purification of the coupling partners, which often leads to higher overall yields and purity of the final product.
The proposed disconnection is as follows:
Figure 1: Retrosynthetic analysis of the target molecule.
This retrosynthetic pathway identifies two key starting materials: Methyl 3-fluoro-4-bromobenzoate and 3-(Trifluoromethoxy)phenylboronic acid . The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
Synthesis of Key Intermediates
Synthesis of Methyl 3-fluoro-4-bromobenzoate
The synthesis of Methyl 3-fluoro-4-bromobenzoate can be achieved from commercially available 3-bromo-4-fluorobenzoic acid.
-
Esterification: The carboxylic acid is converted to its corresponding methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Synthesis of 3-(Trifluoromethoxy)phenylboronic acid
3-(Trifluoromethoxy)phenylboronic acid is a commercially available reagent.[1] For researchers opting to synthesize it, a common route involves the reaction of 3-bromobenzotrifluoride with a boronic ester in the presence of a palladium catalyst, followed by hydrolysis.
The Core Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds with high efficiency and functional group tolerance.[2][3][4][5] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, 3-(trifluoromethoxy)phenylboronic acid) with an organohalide (methyl 3-fluoro-4-bromobenzoate).
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-fluoro-4-bromobenzoate (1.0 equiv), 3-(trifluoromethoxy)phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Solvent and Catalyst: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equiv).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford Methyl 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoate.
| Parameter | Typical Condition | Rationale |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Efficient for a wide range of Suzuki couplings. |
| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation. |
| Solvent System | Toluene/Water | Biphasic system that facilitates the reaction. |
| Reaction Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Table 1: Key Parameters for the Suzuki-Miyaura Coupling Reaction.
Final Step: Hydrolysis of the Methyl Ester
The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid.[6] This can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is typically irreversible and can lead to cleaner reactions.[7]
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve the Methyl 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoate in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Acidification: Upon completion, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Carefully acidify the aqueous layer with a strong acid, such as hydrochloric acid, until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is a well-optimized Suzuki-Miyaura cross-coupling reaction, which allows for the efficient construction of the core biaryl structure. The subsequent hydrolysis of the ester proceeds smoothly to afford the final product in high purity. This technical guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex fluorinated molecules for pharmaceutical applications.
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Spectroscopic Characterization of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key physicochemical and pharmacological properties. The compound 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid represents a molecule of significant interest, combining the structural motifs of a fluorinated benzoic acid with a trifluoromethoxy-substituted phenyl ring. Such compounds are pivotal building blocks in the synthesis of novel therapeutic agents and advanced materials.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signature. Below is a diagram of this compound with atom numbering that will be referenced throughout this guide.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [1]3. Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. If necessary, two-dimensional techniques like COSY can be employed to confirm proton-proton couplings. [2]5. Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative ratios of the protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. Due to the presence of fluorine, C-F couplings are expected.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C=O | ~165 - 170 | singlet (s) | - |
| C1 | ~130 - 135 | doublet (d) | ³J(C-F) ≈ 3-5 Hz |
| C2 | ~115 - 120 | doublet (d) | ²J(C-F) ≈ 20-25 Hz |
| C3 | ~160 - 165 | doublet (d) | ¹J(C-F) ≈ 240-250 Hz |
| C4 | ~135 - 140 | doublet (d) | ²J(C-F) ≈ 15-20 Hz |
| C5 | ~125 - 130 | singlet (s) | - |
| C6 | ~118 - 123 | doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |
| C1' | ~140 - 145 | singlet (s) | - |
| C2' | ~115 - 120 | singlet (s) | - |
| C3' | ~150 - 155 | quartet (q) | ²J(C-F) ≈ 2-4 Hz |
| C4' | ~120 - 125 | singlet (s) | - |
| C5' | ~130 - 135 | singlet (s) | - |
| C6' | ~125 - 130 | singlet (s) | - |
| OCF₃ | ~120 - 125 | quartet (q) | ¹J(C-F) ≈ 255-260 Hz |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbonyl carbon of the carboxylic acid will appear at the most downfield position. The carbon directly attached to the fluorine atom (C3) will show a large one-bond coupling constant (¹J(C-F)). [3]Similarly, the carbon of the trifluoromethoxy group will be observed as a quartet with a large ¹J(C-F). Other carbons in the fluorinated ring will exhibit smaller two-, three-, or four-bond couplings to the fluorine atom. The trifluoromethoxy group also influences the chemical shifts of the carbons in the second aromatic ring. [3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| ~3030 - 3100 | C-H stretch (aromatic) | Aromatic Rings |
| ~1700 - 1720 | C=O stretch (strong) | Carboxylic Acid |
| ~1600 & ~1475 | C=C stretch | Aromatic Rings |
| ~1210 - 1320 | C-O stretch | Carboxylic Acid |
| ~1250 & ~1100 | C-F stretch (strong) | C-F and OCF₃ |
Interpretation of the Predicted FT-IR Spectrum
The most characteristic feature will be a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹, both indicative of the carboxylic acid group. [4]The presence of aromatic rings will be confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1475 cm⁻¹. [5]Strong absorptions in the 1100-1300 cm⁻¹ region are expected due to the C-F stretching vibrations of the fluoro and trifluoromethoxy groups.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. [6]2. Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Processing: Label the major peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 314 | [M]⁺ | Molecular ion peak |
| 297 | [M - OH]⁺ | Loss of hydroxyl radical |
| 269 | [M - COOH]⁺ | Loss of carboxyl radical |
| 149 | [C₇H₄FO]⁺ | Fragment from the fluorobenzoic acid moiety |
| 147 | [C₇H₄F₃O]⁺ | Fragment from the trifluoromethoxyphenyl moiety |
Interpretation of the Predicted Mass Spectrum
Using a hard ionization technique like Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 314. [7]Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group ([M - OH]⁺) and the entire carboxyl group ([M - COOH]⁺). [8][9]Cleavage of the ether linkage can also occur, leading to fragments corresponding to the two aromatic rings.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. [10]3. Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed predictive analysis of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are based on established principles and data from analogous compounds. The outlined experimental protocols offer a standardized approach for researchers to obtain and validate this data empirically. This comprehensive spectroscopic characterization is an indispensable step in confirming the identity and purity of this valuable chemical entity, thereby supporting its application in research and development.
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An In-depth Technical Guide to GSK2830371: A Potent and Selective Allosteric Inhibitor of Wip1 Phosphatase
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control, primarily through the dephosphorylation and inactivation of key tumor suppressor proteins such as p53, Chk2, and ATM.[1][2] Amplification and overexpression of the PPM1D gene are found in various human cancers, making Wip1 an attractive therapeutic target. GSK2830371 has emerged as a valuable chemical probe for elucidating the biological functions of Wip1 and as a potential therapeutic agent for cancers with PPM1D amplification and wild-type p53.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of GSK2830371 is presented in the table below.
| Property | Value | Source |
| CAS Number | 1404456-53-6 | [1][2] |
| Molecular Formula | C23H29ClN4O2S | [1][2] |
| Molecular Weight | 461.02 g/mol | [1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. Insoluble in water. | [1][2] |
| Purity | ≥98% | [1] |
| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to a year. | [1][2] |
Mechanism of Action: Allosteric Inhibition of Wip1
GSK2830371 functions as a non-competitive, allosteric inhibitor of Wip1 phosphatase.[3][4] It binds to a unique allosteric site on the Wip1 protein, distinct from the active site, and induces a conformational change that locks the enzyme in an inactive state.[4] This allosteric binding explains the high selectivity of GSK2830371 for Wip1 over other phosphatases.[1]
The inhibition of Wip1 by GSK2830371 leads to the increased phosphorylation of Wip1 substrates.[1] This reactivation of key tumor suppressor pathways, particularly the p53 pathway, is central to the anti-tumor activity of GSK2830371.[2][5]
Figure 1: Mechanism of action of GSK2830371 in the p53 pathway.
Biological Activity and Therapeutic Potential
In Vitro Activity
GSK2830371 is a potent inhibitor of Wip1 with an IC50 of 6 nM.[1][2] In cellular assays, treatment with GSK2830371 leads to a concentration-dependent increase in the phosphorylation of Wip1 substrates, including p53 at Ser15, Chk2 at Thr68, H2AX at Ser139, and ATM at Ser1981.[2][5] This activation of the p53 pathway is further evidenced by the increased levels of p21, a downstream target of p53.[5]
GSK2830371 exhibits selective antiproliferative activity in cancer cell lines with wild-type TP53.[2] For instance, in MCF-7 breast carcinoma cells, which have PPM1D amplification and wild-type p53, GSK2830371 has a 50% growth inhibitory concentration (GI50) of 2.65 µM.[5] Furthermore, co-treatment with doxorubicin, a DNA-damaging agent, results in a synergistic antiproliferative effect in DOHH2 and MX-1 tumor cells.[2]
Interestingly, in addition to its inhibitory activity, GSK2830371 has been shown to induce the ubiquitination-dependent degradation of the Wip1 protein, leading to a reduction in cellular Wip1 levels.[3]
In Vivo Activity
The anti-tumor efficacy of GSK2830371 has been demonstrated in preclinical xenograft models. Oral administration of GSK2830371 inhibited the growth of DOHH2 lymphoma tumor xenografts in mice.[3][5] A twice-daily oral dose of 150 mg/kg resulted in a 41% tumor growth inhibition, while a thrice-daily dose led to a 68% inhibition.[5] These findings suggest that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect, which is consistent with the compound's short half-life in mice.[5] In vivo, GSK2830371 treatment also led to increased phosphorylation of Chk2 and p53 and decreased Wip1 protein levels in the tumors.[2]
Experimental Protocols
In Vitro Wip1 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of GSK2830371 against Wip1 phosphatase.
Materials:
-
Recombinant human Wip1 (residues 2-420)[2]
-
Fluorescein diphosphate (FDP) substrate[2]
-
Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA[2]
-
GSK2830371
-
DMSO
-
384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of GSK2830371 in DMSO.
-
Add 50 µM FDP substrate to the wells of a 384-well microplate.
-
Add the diluted GSK2830371 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 10 nM Wip1 in assay buffer to each well.
-
Incubate the plate at room temperature.
-
Measure the fluorescent signal on a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Figure 2: Workflow for the in vitro Wip1 inhibition assay.
Conclusion
GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 tumor suppressor pathway makes it a promising therapeutic agent for the treatment of cancers with PPM1D amplification and wild-type p53. The detailed understanding of its mechanism of action and the availability of robust in vitro and in vivo data provide a strong foundation for its further investigation and potential clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in targeting Wip1 in oncology.
References
-
ResearchGate. GSK2830371 functions as a non-competitive inhibitor and binds with high affinity... [Link]
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Introduction: The Strategic Imperative of Fluorination in Benzoic Acid Scaffolds
An In-depth Technical Guide to the Biological Activity of Fluorinated Benzoic Acid Derivatives
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] When applied to the benzoic acid scaffold—a privileged structure in medicinal chemistry—the unique physicochemical properties of fluorine significantly amplify therapeutic potential. Fluorine's high electronegativity, small atomic size, and the formidable strength of the carbon-fluorine bond can profoundly enhance a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3][4][5] These modifications are not trivial tweaks; they represent a rational design strategy to overcome common pharmacological hurdles. For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group, which can in turn modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile.[4][6]
This technical guide offers a deep dive into the diverse biological activities of fluorinated benzoic acid derivatives, focusing on their mechanisms of action, key therapeutic applications, and the robust experimental protocols required to validate their efficacy. We will explore their roles as anti-inflammatory, anticancer, and antimicrobial agents, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.
A Unified Workflow for Discovery and Evaluation
The journey from a novel chemical entity to a validated bioactive compound follows a structured, multi-stage process. The logical flow involves synthesis, purification, characterization, and a hierarchical series of biological assays to determine potency, selectivity, and mechanism of action. This systematic approach ensures that resources are focused on the most promising candidates.
Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.[2]
Part 1: Key Mechanisms of Action & Therapeutic Applications
The versatility of the fluorinated benzoic acid scaffold allows it to be tailored for a wide range of biological targets. The following sections detail prominent mechanisms through which these derivatives exert their therapeutic effects.
Enzyme Inhibition: A Dominant Mechanism
A primary mechanism by which fluorinated benzoic acid derivatives exert their biological effects is through the inhibition of enzymes. The fluorine atom's ability to form strong halogen bonds and other electrostatic interactions can significantly enhance the binding affinity of the molecule to an enzyme's active site.[7]
Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation, and their primary mechanism is the inhibition of cyclooxygenase (COX) enzymes.[8][9] Fluorinated benzoic acid derivatives, as a class of anthranilic acid derivatives, are crucial in this space.[8] The anti-inflammatory effects of NSAIDs stem from blocking the COX pathway, which prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins.[9] The development of selective COX-2 inhibitors is a key goal to create safer NSAIDs with fewer gastrointestinal side effects, as COX-1 has a protective role in the stomach and kidneys.[9]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a fluorinated benzoic acid derivative.
Anticancer Activity
Fluorinated benzoic acid derivatives have demonstrated significant potential as anticancer agents.[2][10] Their mechanisms often involve inducing apoptosis (programmed cell death) or inhibiting enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[11] Some naturally occurring benzoic acid derivatives are known to retard cancer cell growth by inhibiting HDACs, and it is hypothesized that strategic fluorination could enhance this activity.[11]
Neuroprotective Activity
In the context of neurodegenerative disorders like Alzheimer's disease (AD), fluorinated benzoic acid derivatives have been designed as multifunctional agents.[12][13] A key strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a validated therapeutic approach for AD.[13] Some derivatives have also shown inhibitory activity against human carbonic anhydrases (hCAs), another target implicated in AD pathology.[13]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[14] Fluorinated benzoic acid derivatives have emerged as potent inhibitors of bacterial growth, particularly against Gram-positive bacteria.[14]
Inhibition of Bacterial Fatty Acid Biosynthesis (FAS)
A validated target for antibacterial drugs is the fatty acid biosynthesis (FAS) pathway, which is essential for building bacterial cell membranes. Certain fluorophenyl-substituted pyrazole derivatives, which incorporate a benzoic acid moiety, have been identified as potent inhibitors of this pathway.[2][14]
Caption: Inhibition of the bacterial Fatty Acid Biosynthesis (FAS) pathway by a bioactive compound.[2]
Part 2: Quantitative Data Summary
The efficacy of bioactive compounds is quantified through various metrics. The tables below summarize representative data for fluorinated benzoic acid derivatives across different therapeutic areas.
Table 1: Antibacterial Activity of Pyrazole-Derived Benzoic Acid Derivatives [14]
| Compound | Substituent | MIC against B. subtilis (μg/mL) | MIC against S. aureus (μg/mL) | MIC against E. faecium (μg/mL) |
| 16 | 4-Bromo, 3-Methyl | 1 | 2 | 4 |
| 19 | 3,4-Dichloro | 2 | 0.5 | >64 |
| 20 | 3,5-Dichloro | 4 | 2 | 4 |
| 21 | 4-Bromo, 3-Chloro | 2 | 1 | 4 |
| Data extracted from a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[14] |
Table 2: Anti-inflammatory and Anticancer Activity of Fluorinated Benzofuran Derivatives [15]
| Compound | IL-6 Secretion IC₅₀ (µM) | Nitric Oxide Secretion IC₅₀ (µM) | PGE₂ Secretion IC₅₀ (µM) | HCT116 Cell Proliferation Inhibition |
| Compound 1 | 1.2 | 2.4 | 1.1 | ~70% |
| Compound 7 | 9.04 | 5.2 | 20.5 | ~70% |
| Data from a study on benzofuran derivatives containing carboxylic acid groups, highlighting the impact of fluorine and other halogens.[15] |
Part 3: Core Experimental Protocols
Scientific integrity rests on reproducible, well-documented methodologies. The following protocols provide a self-validating framework for the synthesis and biological evaluation of fluorinated benzoic acid derivatives.
Protocol 1: Synthesis of Ethyl 4-Fluorobenzoate
This protocol describes a foundational esterification reaction, a common first step in creating more complex derivatives like hydrazides.[2][16] The causality behind this choice is its simplicity and high efficiency in converting the carboxylic acid to a more reactive ester intermediate.
-
Objective: To synthesize the ethyl ester of 4-fluorobenzoic acid as a precursor for further derivatization.[2]
-
Materials:
-
4-fluorobenzoic acid (15 g)[17]
-
Absolute ethanol (60 mL)
-
Concentrated sulfuric acid (H₂SO₄, 7.5 mL)
-
10% Sodium carbonate (Na₂CO₃) solution
-
250 mL round-bottom flask, condenser, heating mantle
-
Separating funnel
-
TLC plates (silica gel), mobile phase (ethyl acetate/n-hexane)
-
-
Procedure:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask.[16]
-
Dissolve the acid in 60 mL of absolute ethanol.[16]
-
Causality Check: Sulfuric acid acts as a catalyst for the Fischer esterification. It protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Carefully and slowly add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.[16]
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[2][16]
-
Validation Step: Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. The disappearance of the starting material spot (benzoic acid) and the appearance of a new, less polar product spot (ester) indicates reaction completion.[2]
-
Once complete, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by carefully adding a 10% Na₂CO₃ solution until effervescence ceases. This step is crucial for clean extraction.[2]
-
Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product, typically using a nonpolar organic solvent like diethyl ether or ethyl acetate.[2]
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cell viability and proliferation. It is a cornerstone for screening potential anticancer agents.[18]
-
Objective: To determine the concentration at which a fluorinated benzoic acid derivative inhibits 50% of cancer cell growth (IC₅₀).
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Controls (Self-Validating System):
-
Untreated Control: Cells treated with medium containing only the vehicle (DMSO) to represent 100% viability.
-
Blank Control: Wells with medium but no cells to subtract background absorbance.
-
-
Incubate the plates for 48-96 hours.[18]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Agitate the plates gently on a shaker to ensure uniform color.
-
Measure the absorbance (OD) at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is the gold standard for assessing antibacterial potency.[20]
-
Objective: To determine the MIC of a fluorinated benzoic acid derivative against a specific bacterial strain.
-
Materials:
-
Bacterial strain (e.g., S. aureus, B. subtilis)[14]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
-
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Controls (Self-Validating System):
-
Growth Control: A well containing broth and bacterial inoculum but no compound. This well should show turbidity after incubation.
-
Sterility Control: A well containing only broth to check for contamination. This well should remain clear.
-
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as detected by the unaided eye.[20]
-
Conclusion and Future Perspectives
Fluorinated benzoic acid derivatives represent a highly versatile and potent class of compounds in medicinal chemistry. The strategic placement of fluorine atoms provides a powerful tool to fine-tune the physicochemical and pharmacological properties of the benzoic acid scaffold, leading to enhanced biological activity across diverse therapeutic areas.[2][21] As demonstrated, these derivatives function as effective enzyme inhibitors and antimicrobial agents, with significant potential in the development of new treatments for inflammation, cancer, and bacterial infections.[9][10][21]
The future of this field lies in the continued exploration of novel fluorination strategies and the application of advanced screening platforms.[22] The integration of computational modeling and structural biology will enable a more rational design of next-generation inhibitors with even greater potency and selectivity.[7] Furthermore, investigating these compounds in more complex biological systems, including in vivo models, will be crucial for translating their promising in vitro activities into tangible clinical benefits.
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A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules. Benchchem.
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications.
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Selective mono- and difluorination of benzoic acid derivatives... ResearchGate.
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
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Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed.
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate.
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CytoTox-Fluor™ Cytotoxicity Assay. Promega Corporation.
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CytoTox-Fluor™ Cytotoxicity Assay. Promega Corporation.
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A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors. Benchchem.
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An In-depth Technical Guide: The Strategic Role of the Trifluoromethoxy Group in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups has become a pillar of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent. This technical guide provides an in-depth analysis of the -OCF3 group's role in drug design for researchers, scientists, and drug development professionals. We will explore its distinct physicochemical properties, including its paradoxical lipophilic yet electron-withdrawing nature, and its profound impact on critical pharmacokinetic parameters such as metabolic stability, membrane permeability, and bioavailability. Through a discussion of pharmacodynamic effects, detailed synthetic protocols, and illustrative case studies, this guide demonstrates the causality behind the strategic deployment of the trifluoromethoxy group to overcome drug design challenges and optimize clinical candidates.
Introduction: The Rise of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing biological and physicochemical properties.[1] This is largely due to the unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[2] These features allow for strategic modifications that can improve interactions with biological targets and bolster a compound's pharmacokinetic profile.[1]
Initially, simple substitutions of hydrogen with fluorine were used to block metabolic "hotspots."[2] Over time, more complex fluorinated moieties were introduced, with the trifluoromethyl (-CF3) group becoming a mainstay for increasing metabolic stability and modulating lipophilicity.[3] Building on this foundation, the trifluoromethoxy (-OCF3) group has gained significant traction, offering a more nuanced and often advantageous set of properties compared to its predecessors.[4] It is increasingly utilized in both pharmaceutical and agrochemical chemistry to confer enhanced stability, permeability, and potency.[5][6]
The Physicochemical Profile of the Trifluoromethoxy Group
The utility of the -OCF3 group stems from a unique combination of electronic and steric properties that differentiate it from other common substituents like the methoxy (-OCH3) or trifluoromethyl (-CF3) groups.
Electronic Nature: A Lipophilic Electron-Withdrawing Group
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms.[6] This inductive effect can significantly influence the acidity or basicity (pKa) of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH and its interaction with target proteins.[3][7] Unlike the -CF3 group, the adjacent oxygen atom in -OCF3 can participate in resonance, though its electron-donating effect is weak.[5] This interplay results in a substituent that powerfully withdraws electron density through the sigma framework while having minimal resonance effects, a combination that can be strategically exploited in drug design.
Lipophilicity and Membrane Permeability
A key advantage of the -OCF3 group is its significant contribution to molecular lipophilicity.[8] Lipophilicity, often measured by the partition coefficient (LogP), is a critical determinant of a drug's ability to permeate biological membranes, affecting absorption, distribution, and the ability to cross the blood-brain barrier.[6] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Fujita π constant of approximately +1.04.[3][9] This allows for the fine-tuning of a molecule's LogP to optimize membrane permeability and overall bioavailability.[10] For example, the drug Riluzole, used to treat amyotrophic lateral sclerosis, incorporates an -OCF3 group to enhance its lipophilicity and facilitate its passage across the blood-brain barrier.[10]
Conformational Effects
The steric bulk of the -OCF3 group is larger than a methoxy group. Unlike methoxy-substituted aromatic rings which often favor a planar conformation, crystallographic studies have shown that the -OCF3 group typically resides out of the plane of an adjacent phenyl ring.[11] This conformational preference can be exploited to influence the overall shape of a molecule, potentially locking it into a bioactive conformation or preventing undesirable interactions with off-target proteins.
Pharmacokinetic Implications in Drug Design
The introduction of an -OCF3 group can profoundly and positively impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Metabolic Stability
One of the most significant advantages of the -OCF3 group is its ability to enhance metabolic stability.[12] The C-F bonds are exceptionally strong, making the group highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are responsible for the majority of drug metabolism.[2][8] A common strategy in drug design is to replace a metabolically labile group, such as a methoxy group which is prone to O-demethylation, with a robust -OCF3 group.[13] This "metabolic switching" effectively blocks a primary site of metabolic attack, which can lead to a longer drug half-life, reduced clearance, improved bioavailability, and a more predictable pharmacokinetic profile.[2][5]
Impact on CNS Penetration
The high lipophilicity conferred by the -OCF3 group is particularly advantageous for drugs targeting the central nervous system (CNS).[10] As mentioned with Riluzole, enhancing a molecule's ability to partition into lipid environments is crucial for crossing the highly selective blood-brain barrier. By increasing lipophilicity, the -OCF3 group can improve a drug's concentration in the brain, enhancing its efficacy for neurological conditions.[10]
Pharmacodynamic Contributions: Tuning Potency and Selectivity
Beyond improving pharmacokinetics, the trifluoromethoxy group can directly influence a drug's interaction with its biological target.
OCF3 as a Bioisostere
The -OCF3 group can serve as a bioisosteric replacement for other functional groups, such as methoxy, hydroxyl, or even halogens like chlorine.[5] While it mimics the steric profile of these groups to some extent, its unique electronic properties can lead to altered and often improved binding interactions within a protein's active site.[10] These interactions can include favorable dipole-dipole or other non-covalent interactions that increase binding affinity and, consequently, potency.[3]
Case Study: Riluzole
The development of Riluzole is a prime example of the strategic use of the trifluoromethoxy group. Its inclusion was pivotal for achieving the desired pharmacological profile.
| Property | Methoxy Analogue | Riluzole (-OCF3 Analogue) | Rationale for Improvement |
| Lipophilicity (LogP) | Lower | Higher | Enhanced membrane permeability, crucial for blood-brain barrier penetration.[10] |
| Metabolic Stability | Susceptible to O-demethylation | Resistant to enzymatic degradation | Increased bioavailability and longer half-life, leading to improved efficacy.[10] |
| Target Engagement | Moderate | Enhanced | The electronic properties of the -OCF3 group likely contribute to optimal binding at its target. |
Synthetic Strategies for Incorporating the OCF3 Moiety
The synthesis of trifluoromethoxy-containing compounds has historically been challenging.[14] However, recent advances have led to the development of more reliable and versatile methods, particularly in electrophilic trifluoromethoxylation.
Modern Electrophilic Trifluoromethoxylation
The development of shelf-stable, electrophilic trifluoromethoxylating reagents has revolutionized the synthesis of aryl-OCF3 compounds. Reagents such as those developed by Togni and Umemoto are now commercially available and exhibit broad functional group tolerance. These reagents allow for the direct trifluoromethoxylation of phenols and other nucleophiles under relatively mild conditions.
Detailed Protocol: Electrophilic Trifluoromethoxylation of a Phenol
This protocol outlines a general procedure for the trifluoromethoxylation of a phenol using a modern electrophilic reagent.
-
Objective: To synthesize an aryl trifluoromethyl ether from a phenolic starting material.
-
Materials:
-
Phenolic substrate (1.0 eq)
-
Electrophilic trifluoromethoxylation reagent (e.g., 5-(Trifluoromethyl)dibenzothiophenium triflate) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Organic base (e.g., DBU, Triethylamine) (1.5 - 2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Preparation: To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.
-
Base Addition: Add the organic base to the solution and stir for 5-10 minutes at room temperature. Causality: The base is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion which is necessary for the reaction to proceed.
-
Reagent Addition: Add the electrophilic trifluoromethoxylation reagent in one portion or portion-wise. Causality: Using a slight excess of the reagent ensures complete conversion of the starting material.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl trifluoromethyl ether.
-
Conclusion and Future Outlook
The trifluoromethoxy group plays a crucial and expanding role in medicinal chemistry.[10] Its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability provides a powerful tool for medicinal chemists to address common challenges in drug discovery.[8][15] By strategically replacing metabolically vulnerable groups or fine-tuning electronic and steric properties, the -OCF3 moiety can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][10] As synthetic methods for its introduction become more efficient and accessible, the application of the trifluoromethoxy group is expected to grow, leading to the development of more effective and safer therapeutics.[14]
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Retrieved from [Link]
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(2025). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]
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Gilmour, R., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications. [Link]
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The Strategic Utility of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated diaryl ether benzoic acid derivative of significant interest in contemporary organic synthesis. While specific documented syntheses and applications of this exact molecule are not extensively reported in readily available literature, its structural motifs are prevalent in high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This guide will, therefore, leverage established synthetic methodologies and the known utility of analogous structures to present a scientifically grounded exploration of this compound as a versatile building block. We will delve into its physicochemical properties, propose robust synthetic pathways based on fundamental organic reactions, and explore its potential applications in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers, providing both theoretical insights and actionable experimental frameworks.
Introduction: The Architectural Value of Fluorinated Diaryl Ether Benzoic Acids
The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, are known to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, which can lead to improved binding affinities for biological targets.[1][2] The diaryl ether linkage is another privileged scaffold found in numerous natural products and synthetic compounds with diverse biological activities. When these features are combined in a single molecule with a carboxylic acid handle for further functionalization, such as in this compound, the resulting building block becomes a powerful tool for the construction of complex and potentially bioactive molecules.[3]
Benzoic acid derivatives are fundamental in drug discovery, offering a versatile platform for modification.[3] The specific regioisomer, this compound, presents a unique combination of electronic and steric properties that can be strategically exploited in the design of novel compounds.
Physicochemical Properties and Spectroscopic Data (Predicted)
| Property | Predicted Value/Information |
| Molecular Formula | C₁₄H₈F₄O₃ |
| Molecular Weight | 300.21 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to fluorine-hydrogen coupling. |
| ¹³C NMR | Carbons attached to fluorine will show characteristic splitting (C-F coupling). |
| ¹⁹F NMR | Two distinct signals are expected, one for the fluorine on the benzoic acid ring and another for the trifluoromethoxy group. |
Synthesis of this compound: A Proposed Methodological Approach
The synthesis of diaryl ethers is most commonly achieved through nucleophilic aromatic substitution (SNA) or copper-catalyzed Ullmann condensation reactions.[4][5][6] Given the structure of our target molecule, a convergent synthesis employing one of these methods is the most logical approach.
Retrosynthetic Analysis
A retrosynthetic disconnection of the ether linkage points to two primary synthetic routes:
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a robust method for the formation of diaryl ether bonds, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[4][6]
Caption: Proposed Ullmann condensation synthesis route.
Detailed Experimental Protocol (Proposed):
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-fluoro-4-bromobenzoic acid (1.0 equiv.), 3-trifluoromethoxyphenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann couplings. The use of a ligand, such as L-proline, can accelerate the reaction and allow for milder conditions.[6]
-
Base: Potassium carbonate is a widely used base in Ullmann reactions to deprotonate the phenol, forming the active nucleophile.
-
Solvent: A high-boiling polar aprotic solvent like DMF is typically used to ensure the solubility of the reactants and to reach the required reaction temperatures.
-
Inert Atmosphere: While not always strictly necessary for Ullmann reactions, an inert atmosphere can prevent the oxidation of the copper catalyst and other reaction components.
Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
SNAr is another powerful method for forming C-O bonds, particularly when the aromatic ring bearing the leaving group is activated by electron-withdrawing groups.[7][8] In our case, starting from 3,4-difluorobenzoic acid, the fluorine at the 4-position is activated towards nucleophilic attack by the carboxylic acid group and the fluorine at the 3-position.
Caption: Proposed SNAr synthesis route.
Detailed Experimental Protocol (Proposed):
-
Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-trifluoromethoxyphenol (1.1 equiv.) in anhydrous DMF. Add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add a solution of 3,4-difluorobenzoic acid (1.0 equiv.) in anhydrous DMF to the phenoxide solution.
-
Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow a similar procedure to the Ullmann condensation work-up and purification.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride is required to completely deprotonate the phenol and generate the nucleophilic phenoxide.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Reaction Conditions: Heating is typically required to overcome the activation energy of the reaction.
Applications as a Building Block in Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with tailored properties.
In Medicinal Chemistry
The structural features of this molecule make it an attractive starting point for the development of novel therapeutic agents.
-
Amide Coupling: The carboxylic acid moiety can be readily converted to an amide via coupling with a wide range of amines. This is a common strategy for the synthesis of enzyme inhibitors and receptor antagonists. For instance, structurally related fluorinated benzoic acids have been used to synthesize potent inhibitors of various enzymes.[9]
-
Esterification: Esterification of the carboxylic acid can be used to generate prodrugs or to modulate the solubility and pharmacokinetic properties of a lead compound.
-
Heterocycle Formation: The carboxylic acid can be a precursor for the formation of various heterocycles, such as oxadiazoles, which are important pharmacophores in many drug molecules.[5]
Caption: Potential applications in medicinal chemistry.
In Materials Science
The rigid, fluorinated aromatic structure of this compound suggests its potential use in the synthesis of advanced materials.
-
Liquid Crystals: The anisotropic shape of the molecule could be exploited in the design of novel liquid crystalline materials.
-
Polymers: The carboxylic acid can be used as a monomer for the synthesis of polyesters and polyamides with high thermal stability and specific optical or electronic properties.
-
Metal-Organic Frameworks (MOFs): The benzoic acid functionality can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.
Conclusion
This compound represents a highly valuable, albeit underexplored, building block for organic synthesis. Its unique combination of a fluorinated diaryl ether scaffold and a versatile carboxylic acid handle provides a powerful platform for the construction of complex molecules with potential applications in drug discovery and materials science. The synthetic strategies outlined in this guide, based on well-established Ullmann and SNAr reactions, offer a clear and logical pathway for its preparation. It is our hope that this technical guide will inspire and enable researchers to unlock the full synthetic potential of this promising compound.
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
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The Chemistry and Applications of 3-Fluoro-5-(trifluoromethyl)benzoic Acid. (2025, December 9). Retrieved January 21, 2026, from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid in Drug Discovery
Introduction: A Strategic Approach to Molecular Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinity, are highly sought after by medicinal chemists.[1][2] This guide delves into the untapped potential of a novel molecular entity, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid , a compound meticulously designed to leverage the synergistic effects of its constituent chemical moieties.
The structure of this compound integrates a fluorinated benzoic acid scaffold with a trifluoromethoxyphenyl group. The benzoic acid core is a well-established "privileged structure" in medicinal chemistry, frequently forming the basis of successful therapeutic agents.[1] The strategic placement of a fluorine atom on this ring can significantly influence the electronic properties and metabolic stability of the molecule.[1][3]
Simultaneously, the trifluoromethoxy (-OCF3) group is a lipophilic, metabolically stable bioisostere for other functional groups, known to enhance membrane permeability and improve pharmacokinetic profiles.[4] The trifluoromethyl (-CF3) group, a component of the trifluoromethoxy moiety, is one of the most widely utilized fluorinated groups in pharmaceuticals, recognized for its ability to increase lipophilicity and metabolic stability.[4][5] The combination of these features in a single molecule presents a compelling case for its investigation across a spectrum of therapeutic areas.
This technical guide will provide an in-depth exploration of the potential applications of this compound, offering a scientific rationale for its investigation in key disease areas, proposing detailed experimental workflows for its validation, and outlining potential mechanisms of action.
I. Potential Therapeutic Applications & Mechanistic Hypotheses
The unique structural attributes of this compound suggest its potential utility in several therapeutic domains. The following sections outline these potential applications, the underlying scientific reasoning, and the proposed mechanisms of action.
A. Oncology: Targeting Aberrant Cellular Signaling
Rationale: The trifluoromethyl group has been successfully incorporated into numerous FDA-approved anticancer drugs.[3][6] These groups can enhance binding to protein targets and improve the overall pharmacokinetic properties of the drug.[6] The electron-withdrawing nature of the trifluoromethoxy group can also contribute to favorable interactions within the active sites of oncogenic proteins.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many fluorinated compounds exhibit potent inhibitory activity against various protein kinases that are hyperactivated in cancer cells. The subject compound could potentially target kinases involved in cell proliferation, survival, and angiogenesis, such as tyrosine kinases or serine/threonine kinases.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the activity of key apoptotic proteins.
Experimental Validation Workflow:
Caption: Experimental workflow for evaluating anticancer potential.
B. Infectious Diseases: A Novel Approach to Antimicrobial Development
Rationale: The development of novel antimicrobial agents is a critical global health priority. Fluorinated benzoic acid derivatives have demonstrated promising antibacterial and antifungal properties.[7][8][9] The lipophilic nature of the trifluoromethoxyphenyl group could facilitate the penetration of the compound through microbial cell membranes.
Potential Mechanisms of Action:
-
Inhibition of Fatty Acid Biosynthesis (FAB): The FAB pathway is an attractive target for antibacterial drug development. Some pyrazole derivatives containing a benzoic acid moiety have been shown to inhibit this pathway.[10] this compound may act as an inhibitor of one of the key enzymes in this pathway.
-
Disruption of Cell Membrane Integrity: Phenolic acids, structurally related to benzoic acids, are known to disrupt bacterial cell membranes.[8] The subject compound could exert a similar effect.
Experimental Validation Workflow:
Caption: Workflow for assessing antimicrobial activity and mechanism.
C. Inflammatory Disorders: Modulating the Inflammatory Cascade
Rationale: Chronic inflammation is a hallmark of numerous diseases. Certain hydroxybenzoic acids have been shown to reduce the production of pro-inflammatory cytokines.[8] The anti-inflammatory potential of fluorinated benzoic acid derivatives warrants investigation.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation.
-
Modulation of Transcription Factors: It might interfere with the activity of transcription factors like NF-κB, which play a central role in the inflammatory response.
Experimental Validation Workflow:
Caption: Workflow for the evaluation of anti-inflammatory properties.
II. Physicochemical Properties and Synthesis
A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a drug candidate. While experimental data for this specific molecule is not yet available, we can predict its properties based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~316.19 g/mol | Calculated from the molecular formula C14H8F4O3. |
| LogP | High | The presence of the trifluoromethoxyphenyl group significantly increases lipophilicity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | Expected behavior for a lipophilic aromatic carboxylic acid. |
| pKa | ~3-4 | The carboxylic acid moiety will be acidic. |
| Metabolic Stability | High | The C-F bonds in the trifluoromethoxy group are highly stable to metabolic degradation.[4] |
The synthesis of this compound can be approached through multi-step organic synthesis, likely starting from commercially available fluorinated and trifluoromethoxylated precursors. A plausible synthetic route would involve a Suzuki or similar cross-coupling reaction to form the biaryl ether linkage, followed by functional group manipulations to install the carboxylic acid.
III. Detailed Experimental Protocols
The following protocols provide a starting point for the investigation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for drug discovery. Its unique combination of a fluorinated benzoic acid core and a trifluoromethoxyphenyl group provides a strong rationale for its investigation in oncology, infectious diseases, and inflammatory disorders. The proposed experimental workflows offer a clear path for elucidating its biological activity and mechanism of action. Further derivatization of this core structure could lead to the identification of even more potent and selective therapeutic agents. A thorough investigation into its structure-activity relationship (SAR) will be crucial for optimizing its pharmacological profile and advancing it through the drug development pipeline.
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An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid for Pharmaceutical Development
Introduction
3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid is a novel carboxylic acid derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the critical parameters of solubility and stability for this compound, offering both theoretical insights and practical methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals, providing a framework for characterizing this and similar drug candidates.
While specific experimental data for this compound is not extensively available in public literature, this guide will establish the foundational principles and industry-standard protocols for determining these crucial attributes. The methodologies described herein are based on established pharmaceutical science and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Part 1: Solubility Profiling
The solubility of an API is a critical determinant of its bioavailability and dissolution rate.[1] Poor aqueous solubility can lead to low absorption and erratic therapeutic outcomes. A comprehensive solubility profile across a range of physiologically relevant pH values and in various solvent systems is therefore essential during pre-formulation studies.
Theoretical Considerations for Solubility
The solubility of this compound will be influenced by its molecular structure. The presence of a carboxylic acid group suggests that its solubility will be highly pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The fluorine and trifluoromethoxy substituents will also impact solubility through their effects on molecular polarity, crystal lattice energy, and interactions with solvent molecules.
Experimental Determination of Solubility
Thermodynamic Solubility Assessment
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Media: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[4] Care must be taken to avoid adsorption of the compound onto the filter material.[4]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mg/mL or µg/mL.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[5] This is often a high-throughput screening method used in early drug discovery.[5]
Table 1: Hypothetical Solubility Profile of this compound
| Solvent/Medium | pH | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | < 10 |
| Acetate Buffer | 4.5 | 50 - 100 |
| Phosphate Buffer | 6.8 | 500 - 1000 |
| Phosphate Buffered Saline | 7.4 | > 1000 |
| Water | ~7.0 | 10 - 50 |
| Ethanol | N/A | > 2000 |
| Methanol | N/A | > 2000 |
| Dimethyl Sulfoxide (DMSO) | N/A | > 5000 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for shake-flask solubility assessment.
Part 2: Stability Profiling
Evaluating the chemical stability of an API is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life.[6] Stability studies are conducted under various stress conditions to identify potential degradation products and establish degradation pathways.[6][7] A stability-indicating analytical method is crucial for separating and quantifying the intact API from its degradants.[8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to accelerate the degradation of the API under conditions more severe than standard stability testing.[7] These studies are essential for developing and validating a stability-indicating HPLC method.[10][11] According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light.[10][12]
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.[12]
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified time.[12]
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature or with gentle heating.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for an extended period.[12]
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source with a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[7][12]
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector to assess peak purity. The goal is to achieve a target degradation of 5-20%.[10][12]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and precisely measure the concentration of the API without interference from any degradation products, process impurities, or excipients.[8][9]
Protocol for Method Development
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[13]
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradants from the parent API peak.[8]
-
Wavelength Selection: Use a PDA detector to identify a wavelength at which the API and all major degradation products have adequate absorbance.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[14] Specificity is confirmed by analyzing the forced degradation samples and demonstrating that all degradant peaks are well-resolved from the API peak.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation of API | Number of Degradation Products | Observations |
| 0.1 N HCl, 80°C, 24h | 12.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 N NaOH, 60°C, 8h | 18.2% | 3 | Significant degradation observed |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | Minor degradation |
| Dry Heat, 100°C, 48h | 2.1% | 0 | Compound is relatively stable to heat |
| Photolytic (ICH Q1B) | 15.8% | 2 | Significant photodegradation |
Note: RRT = Relative Retention Time. The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental determination is required.
Diagram 2: Workflow for Forced Degradation and Stability-Indicating Method Development
Caption: Forced degradation and analytical method development workflow.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its advancement as a potential drug candidate. This guide has outlined the critical experimental protocols and theoretical considerations for characterizing these properties. The shake-flask method remains the definitive approach for thermodynamic solubility, while forced degradation studies are fundamental to understanding the compound's intrinsic stability and developing a validated stability-indicating HPLC method. The successful execution of these studies will provide the necessary data to guide formulation development, establish appropriate storage conditions, and ensure regulatory compliance, ultimately paving the way for successful clinical development.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Stability Indicating HPLC Method Development A Review | PDF - Slideshare.
- Stability Indicating HPLC Method Development: A Review - IJPPR.
- A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchG
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implement
- Development of forced degradation and stability indic
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
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An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid: Starting Materials and Core Synthetic Strategy
Abstract
This technical guide provides a comprehensive overview of the selection of starting materials and the core synthetic methodology for the preparation of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of the chemical logic underpinning a robust and efficient synthetic route. We will focus on the strategic implementation of the Suzuki-Miyaura cross-coupling reaction, detailing the rationale for precursor selection, a step-by-step experimental protocol, and a discussion of the critical parameters for ensuring a successful synthesis.
Introduction: Strategic Importance of this compound
This compound is a fluorinated biaryl carboxylic acid. The unique electronic properties conferred by the fluorine and trifluoromethoxy substituents make it a valuable building block in the development of novel therapeutics and advanced materials. The strategic disconnection of this molecule is paramount to developing a scalable and reproducible synthetic process. This guide will elucidate the most direct and well-precedented approach to its synthesis.
Retrosynthetic Analysis and Selection of Key Starting Materials
A retrosynthetic analysis of the target molecule, this compound, logically points towards a cross-coupling strategy as the most efficient bond-forming event. The central carbon-carbon bond between the two aromatic rings is the ideal point for disconnection. This leads to two key synthons: a nucleophilic organoboron species and an electrophilic aryl halide.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl moieties.[1][2][3] It is characterized by its mild reaction conditions, tolerance of a wide variety of functional groups, and generally high yields.
Based on this well-established methodology, the following commercially available starting materials are proposed:
-
Aryl Halide Component: 3-Bromo-4-fluorobenzoic acid
-
Organoboron Component: (3-(Trifluoromethoxy)phenyl)boronic acid
The selection of these specific starting materials is predicated on their commercial availability, stability, and demonstrated reactivity in Suzuki-Miyaura couplings.
Rationale for Starting Material Selection
-
3-Bromo-4-fluorobenzoic acid (CAS: 1007-16-5): This building block provides the fluorinated benzoic acid core of the target molecule. The bromine atom serves as an excellent leaving group for the oxidative addition step in the palladium catalytic cycle. It is a commercially available solid with a melting point of 138-140 °C.[4] A variety of chemical suppliers offer this reagent, ensuring a stable supply chain for research and development.[5][6][7][8]
-
(3-(Trifluoromethoxy)phenyl)boronic acid (CAS: 179113-90-7): This organoboron reagent introduces the trifluoromethoxyphenyl moiety. Boronic acids are generally stable, crystalline solids that are relatively easy to handle.[9][10] This specific boronic acid is widely used in organic synthesis and medicinal chemistry due to the unique properties of the trifluoromethoxy group, which can enhance metabolic stability and binding affinity in drug candidates.[9] It is commercially available from multiple suppliers.[][12] The pinacol ester of this boronic acid is also a viable, albeit more costly, alternative.[13]
The proposed synthetic pathway is visually represented in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a general guideline and may require optimization based on the specific laboratory setup and desired scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Purity |
| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | 219.01 | >95% |
| (3-(Trifluoromethoxy)phenyl)boronic acid | 179113-90-7 | 205.93 | >95% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Reagent Grade |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 | Reagent Grade |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | N/A |
| Brine (Saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Reagent Grade |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-fluorobenzoic acid (1.0 eq.), (3-(Trifluoromethoxy)phenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, under a positive flow of inert gas, prepare a pre-catalyst mixture of Palladium(II) acetate (0.02 eq.) and Tricyclohexylphosphine (0.04 eq.) in a small amount of anhydrous 1,4-dioxane.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) to the main reaction flask via a cannula or syringe. Stir the mixture to achieve a uniform suspension.
-
Reaction Initiation: Transfer the pre-catalyst mixture to the main reaction flask via cannula.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. d. Acidify the aqueous layer with 1 M HCl to a pH of ~2 to precipitate the carboxylic acid product. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-4-fluorobenzoic acid.
-
Transmetalation: The trifluoromethoxyphenyl group is transferred from the boronic acid to the palladium center, facilitated by the base.
-
Reductive Elimination: The two aryl groups are coupled, forming the final product and regenerating the Pd(0) catalyst.
A potential side reaction is the homocoupling of the boronic acid.[14] Careful control of reaction conditions, including the choice of catalyst, ligand, and base, can minimize this undesired outcome.
Conclusion
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. The selection of 3-Bromo-4-fluorobenzoic acid and (3-(Trifluoromethoxy)phenyl)boronic acid as starting materials represents a robust, efficient, and scalable approach. This guide provides the foundational knowledge for researchers to successfully implement this synthesis, with an emphasis on the underlying chemical principles and practical experimental considerations.
References
-
Organic Syntheses Procedure: (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
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Reagent Grade 3 Bromo 4 Fluorobenzoic Acid, Powder, For Industrial - IndiaMART. IndiaMART. [Link]
-
(3-(Trifluoromethoxy)phenyl)boronic acid - Doron Scientific. Doron Scientific. [Link]
-
Serafin, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. National Center for Biotechnology Information. [Link]
-
Buy 3-(Trifluoromethoxy)phenylboronic acid, pinacol ester - Boron Molecular. Boron Molecular. [Link]
-
Wang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Journal of Structural Chemistry, 64(5), 843-851. Taylor & Francis Online. [Link]
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. PrepChem.com. [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
-
de la Torre, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 84. MDPI. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. MDPI. [Link]
-
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. ResearchGate. [Link]
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- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-溴-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. chemimpex.com [chemimpex.com]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. boronmolecular.com [boronmolecular.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Experimental protocol for Suzuki coupling with 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
An Application Note and In-Depth Protocol for the Synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid via Suzuki-Miyaura Coupling
Authored by: Gemini, Senior Application Scientist
Abstract
The biaryl carboxylic acid motif is a cornerstone in modern medicinal chemistry and materials science, offering a rigid scaffold for molecular design.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable fluorinated building block. We will delve into the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing not just the procedural steps, but the underlying chemical principles that govern the choice of catalyst, ligand, base, and solvent.[2] This document is structured to empower researchers, scientists, and drug development professionals with the expertise to successfully execute this synthesis, troubleshoot common issues, and adapt the methodology for related transformations.
Introduction: The Power of Palladium
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for biaryl synthesis.[3][4] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[5] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of starting materials.[6]
The target molecule, this compound, presents a typical challenge for which the Suzuki coupling is ideally suited. The synthesis involves the strategic formation of a bond between two substituted aromatic rings, a task that is often inefficient using classical methods.
Reaction Scheme:
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is critical for rational optimization and troubleshooting. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-fluoro-4-bromobenzoic acid). This forms a square-planar Pd(II) complex.[7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily exchanges its aryl group with the halide on the palladium complex.[4][8]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7]
Below is a visualization of this essential catalytic pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Optimizing the Reaction: A Scientist's Guide to Key Parameters
Achieving a high yield and purity requires careful selection of the reaction components.[9] The interplay between the catalyst, ligand, base, and solvent is critical for success.[10]
Catalyst and Ligand: The Power Couple
The choice of palladium source and its associated phosphine ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern protocols often favor more robust systems.
-
Palladium Precatalyst: Sources like Palladium(II) acetate (Pd(OAc)₂) are common but must be reduced in situ to the active Pd(0) state.
-
Phosphine Ligands: These are not mere spectators; they are crucial for catalyst stability and reactivity.[11] Electron-rich, bulky phosphine ligands are highly effective because they:
-
Increase electron density on the palladium, facilitating the oxidative addition step.[4][12]
-
Promote the final reductive elimination step, especially for sterically hindered products.[13]
-
For this specific synthesis, a biaryl phosphine ligand such as SPhos or XPhos is recommended for its high activity and versatility.[13]
-
The Base: The Unsung Hero
The base plays at least three critical roles: it activates the boronic acid for transmetalation, participates in the formation of palladium-alkoxide/hydroxide species, and can accelerate the final reductive elimination.[4][14]
-
Strength Matters: The choice of base can dramatically affect the reaction rate and yield.[15]
-
Common Choices:
-
Potassium Carbonate (K₂CO₃): A reliable, moderately strong base suitable for many couplings.
-
Potassium Phosphate (K₃PO₄): A stronger base, often used for more challenging couplings, including those with aryl chlorides or hindered substrates.
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can be effective when others fail, though it is more expensive.
-
For this protocol, we recommend Potassium Phosphate (K₃PO₄) as a robust starting point.
-
Solvent System: The Reaction Environment
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).
-
Common Systems: A mixture of an organic solvent and water is standard. Popular choices include 1,4-Dioxane/Water, Toluene/Water, or DMF/Water.[7]
-
Degassing is Critical: It is imperative to remove dissolved oxygen from the solvent and the reaction vessel. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesirable homocoupling of the boronic acid.[16]
Detailed Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of 3-fluoro-4-bromobenzoic acid with (3-trifluoromethoxyphenyl)boronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| 3-Fluoro-4-bromobenzoic acid | 219.01 | 1.0 | 219 mg | Aryl Halide |
| (3-Trifluoromethoxyphenyl)boronic acid | 205.95 | 1.2 | 247 mg | Organoboron Reagent |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.50 | 0.04 (4 mol%) | 16.4 mg | Ligand |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 3.0 | 637 mg | Base |
| 1,4-Dioxane, anhydrous | - | - | 8.0 mL | Solvent (Organic) |
| Deionized Water | - | - | 2.0 mL | Solvent (Aqueous) |
Equipment
-
Oven-dried 25 mL Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography or crystallization apparatus
-
TLC plates and developing chamber
-
LC-MS or GC-MS for reaction monitoring (optional but recommended)
Step-by-Step Procedure
-
Inert Atmosphere Setup:
-
To the oven-dried Schlenk flask, add the 3-fluoro-4-bromobenzoic acid (219 mg, 1.0 mmol), (3-trifluoromethoxyphenyl)boronic acid (247 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture by bubbling argon through 8.0 mL of 1,4-dioxane and 2.0 mL of water separately for 20-30 minutes.
-
Using a syringe, add the degassed 1,4-dioxane (8.0 mL) to the flask, followed by the degassed water (2.0 mL).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, which is indicative of Pd(0) formation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting 3-fluoro-4-bromobenzoic acid.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
-
Carefully transfer the mixture to a separatory funnel. Add 1 M HCl solution dropwise until the aqueous layer is acidic (pH ~2-3). This protonates the carboxylic acid product, ensuring it partitions into the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid or oil. Purification can be achieved by one of two methods:
-
Crystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, or a mixture like ethyl acetate/hexanes) and allow it to cool slowly to form crystals of the pure product.
-
Silica Gel Chromatography: If crystallization is difficult, purify the crude material by flash chromatography. A common eluent system is a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to prevent the carboxylic acid product from streaking on the silica gel.[17]
-
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents; use a fresh catalyst/ligand.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[15]3. Increase the temperature to 100-110 °C. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture, which oxidizes Pd(0) to Pd(II).[16] | Perform meticulous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction. Use a direct Pd(0) source like Pd(PPh₃)₄ if the problem persists.[16] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom, often promoted by aqueous base and heat. | Use a less nucleophilic base or consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.[18][19] |
| Difficult Purification | Carboxylic acid product co-elutes with unreacted boronic acid or homocoupled byproducts. | During work-up, perform a basic wash (e.g., dilute NaHCO₃) to remove the acidic product into the aqueous phase, wash the organic phase to remove impurities, then re-acidify the aqueous phase and extract the pure product. Alternatively, add 0.5-1% acetic acid to the chromatography eluent.[17] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are also toxic and should be handled under an inert atmosphere.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and toxic. Always work in a well-ventilated fume hood.
-
Bases: Solid potassium phosphate is corrosive and hygroscopic. Avoid inhalation of dust and contact with skin.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of complex molecules like this compound. Success in this reaction is not merely about following steps, but about understanding the function of each component. By carefully selecting a robust palladium/ligand system, an appropriate base, and maintaining a scrupulously inert atmosphere, researchers can achieve high yields of the desired biaryl product efficiently and reliably. This protocol serves as a validated starting point for this specific transformation and a guide for rational optimization in the broader field of cross-coupling chemistry.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Wikipedia. Suzuki reaction.
-
BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
CovaSyn. Optimizing Suzuki Coupling Reactions.
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
-
ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
-
Sigma-Aldrich. Phosphine Ligands.
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
-
Tokyo Chemical Industry. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
-
BenchChem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings?.
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product.
-
BenchChem. Technical Support Center: 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Coupling.
-
BenchChem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
-
BenchChem. The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. reddit.com [reddit.com]
- 12. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The compound 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid represents a highly valuable and versatile building block for the synthesis of novel therapeutics. Its structure, featuring a biphenyl core with a strategically positioned fluorine atom activated for nucleophilic aromatic substitution (SNAr), offers a gateway to a diverse array of complex molecular architectures.
This guide provides a comprehensive overview of the nucleophilic aromatic substitution reactions of this compound. We will delve into the underlying mechanistic principles that govern its reactivity, offer detailed, field-proven protocols for its derivatization with various nucleophiles, and present data to guide researchers in their synthetic endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic platform.
Part 1: Synthesis of the Starting Material: this compound
A robust and scalable synthesis of the title compound is crucial for its application in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for constructing the biphenyl core of our target molecule.[1]
The synthesis can be envisioned in a two-step sequence starting from commercially available materials:
-
Preparation of the required boronic acid and aryl halide.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling.
A plausible retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for the synthesis of the target molecule.
Protocol 1: Synthesis of Methyl 3-fluoro-4-(3-(trifluoromethoxy)phenyl)benzoate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of methyl 4-bromo-3-fluorobenzoate with (3-(trifluoromethoxy)phenyl)boronic acid.
Materials:
-
Methyl 4-bromo-3-fluorobenzoate
-
(3-(Trifluoromethoxy)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromo-3-fluorobenzoate (1.0 eq), (3-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and water (sufficient to make the reaction mixture stirrable).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-fluoro-4-(3-(trifluoromethoxy)phenyl)benzoate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Methyl 3-fluoro-4-(3-(trifluoromethoxy)phenyl)benzoate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester from the previous step in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Part 2: Mechanistic Insights into the SNAr Reactivity
The nucleophilic aromatic substitution (SNAr) reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[2][3]
Caption: General mechanism of the SNAr reaction.
Key Factors Influencing Reactivity:
-
The Leaving Group: The fluorine atom at the C3 position is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[2][4] The rate-determining step is typically the nucleophilic addition to the ring, not the cleavage of the C-F bond.[2]
-
Electron-Withdrawing Groups (EWGs): The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. In our target molecule, both the carboxylic acid (-COOH) group and the trifluoromethoxy (-OCF₃) group on the adjacent phenyl ring contribute to this activation.[5]
-
The carboxylic acid group at the C1 position is a moderate electron-withdrawing group. Its deactivating effect on the ring makes the entire system more electrophilic.
-
The trifluoromethoxy group (-OCF₃) on the second phenyl ring is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[5] This group's influence is transmitted through the biphenyl system, further activating the first ring towards nucleophilic attack.
-
-
Position of the Leaving Group: The fluorine atom is meta to the carboxylic acid group. While ortho and para positioning of EWGs provides direct resonance stabilization of the Meisenheimer intermediate, the inductive effects of the carboxylic acid and the distal trifluoromethoxy group still render the C3 position sufficiently electrophilic for the reaction to proceed, albeit potentially requiring more forcing conditions than a system with ortho/para activation.[3]
Part 3: Experimental Protocols for SNAr Reactions
The following protocols are designed to be adaptable for a range of nucleophiles. It is recommended to perform small-scale test reactions to optimize conditions for each specific substrate.
General Considerations:
-
Solvents: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the nucleophile and facilitate the reaction.[6]
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150 °C). The optimal temperature will depend on the nucleophilicity of the attacking species and the specific solvent used.
-
Reaction Monitoring: Progress of the reaction should be monitored by TLC or LC-MS to determine the point of completion and to check for the formation of byproducts.
Protocol 3: Reaction with Amine Nucleophiles (N-Arylation)
This protocol is suitable for primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.5 eq).
-
Add DMSO or DMF as the solvent.
-
Seal the vial and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
Protocol 4: Reaction with Phenol Nucleophiles (O-Arylation)
This protocol is suitable for the synthesis of diaryl ethers.
Materials:
-
This compound
-
Phenol or substituted phenol (1.1 - 1.5 eq)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the phenol nucleophile (1.2 eq), and cesium carbonate (2.5 eq).
-
Add DMF or DMSO.
-
Heat the mixture with stirring to 100-140 °C.
-
Monitor the reaction's progress.
-
After cooling, work up the reaction as described in Protocol 3.
-
Purify the product as necessary.
Protocol 5: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol is suitable for the synthesis of aryl thioethers.
Materials:
-
This compound
-
Thiol (alkyl or aryl) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) (if using a less reactive thiol) (2.0 - 3.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flask containing this compound (1.0 eq) and potassium carbonate (2.5 eq) in DMSO or DMF, add the thiol (1.2 eq).
-
Heat the reaction to 60-100 °C and monitor its progress.[7]
-
Upon completion, cool the reaction and perform an aqueous workup as described in the previous protocols.
-
Purify the resulting aryl thioether.
Part 4: Data Presentation and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reactions of this compound with various nucleophiles. Please note that these are general guidelines and optimization may be required for specific substrates.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Expected Product | Notes |
| Amines | Primary & Secondary Amines | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 120 | 3-Amino-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives | Reaction times can vary from a few hours to 24 hours. |
| Phenols | Substituted Phenols | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 100 - 140 | 3-Phenoxy-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives | Cesium carbonate is often more effective for less nucleophilic phenols. |
| Thiols | Alkyl & Aryl Thiols | K₂CO₃, NaH | DMSO, DMF | 60 - 100 | 3-(Thioether)-4-(3-trifluoromethoxyphenyl)benzoic acid derivatives | Thiols are generally more nucleophilic and may react at lower temperatures.[7] |
Part 5: Workflow and Logic Diagrams
The following diagram illustrates the general experimental workflow for the SNAr reactions described in this guide.
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly valuable substrate for nucleophilic aromatic substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore the synthetic potential of this compound. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, scientists can efficiently generate novel molecular entities for drug discovery and development programs.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.[Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate.[Link]
-
15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. MDPI.[Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.[Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central.[Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.[Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.[Link]
-
Arylation Chemistry for Bioconjugation. PMC - PubMed Central.[Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.[Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.[Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV.[Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
-
Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). ResearchGate.[Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange.[Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC - NIH.[Link]
-
S N Ar Reaction of Heteroaryl Halides with Different Thiols a. ResearchGate.[Link]
Sources
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: A Validated Reversed-Phase HPLC Method for Potency and Impurity Analysis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and its process-related impurities. The methodology leverages a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring excellent resolution, peak symmetry, and sensitivity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment and potency determination of this complex fluorinated molecule.
Introduction and Scientific Rationale
This compound is a highly functionalized aromatic carboxylic acid. Its structure, featuring multiple aromatic rings, a trifluoromethyl group, and a fluorine atom, makes it a valuable and complex intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of electron-withdrawing groups can significantly influence the molecule's physicochemical properties, including its acidity and hydrophobicity.
Accurate quantification and impurity profiling are critical for ensuring the quality, safety, and efficacy of any downstream API. The inherent properties of this molecule present specific analytical challenges, including:
-
High Hydrophobicity: The bi-phenyl structure and fluorination lead to strong retention in reversed-phase chromatography, requiring a mobile phase with sufficient organic strength for elution.
-
Acidic Nature: The carboxylic acid moiety (a benzoic acid derivative) is prone to ionization. If the mobile phase pH is not adequately controlled, this can lead to severe peak tailing due to secondary interactions with the stationary phase[1].
-
Complex Impurity Profile: Synthetic routes may produce structurally similar impurities, demanding a highly selective method to ensure baseline separation.
To address these challenges, a reversed-phase HPLC method was selected. RP-HPLC is ideal for separating non-polar to moderately polar compounds based on their hydrophobic interactions with the stationary phase[2]. The chosen approach employs an acidified mobile phase to suppress the ionization of the analyte's carboxylic acid group, thereby ensuring sharp, symmetrical peaks suitable for accurate quantification[1][3].
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography Column: A high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended as the primary column.
-
Syringe Filters: 0.45 µm PTFE or PVDF filters for sample preparation.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or Milli-Q equivalent.
-
Formic Acid (FA): LC-MS grade or equivalent (~99% purity).
-
Reference Standard: Well-characterized this compound.
-
Sample: Test sample of this compound.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. The causality behind these choices is rooted in optimizing the separation based on the analyte's properties. The C18 column was chosen for its robust hydrophobic retention, while the formic acid modifier ensures the analyte remains in its neutral, non-ionized form for optimal peak shape. A gradient elution is employed to separate compounds with a range of polarities effectively and to elute the highly retained parent compound in a reasonable time[4].
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent hydrophobic retention and resolving power for complex mixtures[2]. |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Acidifier suppresses analyte ionization, ensuring sharp peaks[1]. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting hydrophobic compounds. |
| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 95% B15-18 min: 95% B18-18.1 min: 95% to 40% B18.1-25 min: 40% B (Equilibration) | A gradient ensures the elution of both less retained impurities and the highly hydrophobic parent compound with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape[5]. |
| Detection | UV at 260 nm (or DAD scan 200-400 nm) | The aromatic structure provides strong UV absorbance. 260 nm is a typical starting point; a DAD allows for optimal wavelength selection and peak purity analysis. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
Preparation of Solutions
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water. This composition ensures sample solubility and compatibility with the initial mobile phase conditions.
Standard Solution Preparation (Example concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
Sample Solution Preparation (Example concentration: 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Standard Solution Preparation.
Final Sample Filtration: Before injection, all solutions (standard and sample) must be filtered through a 0.45 µm syringe filter into an HPLC vial. This crucial step removes particulate matter, preventing column blockage and extending the life of the HPLC column[6][7].
Workflow and Data Analysis
The overall analytical process from sample receipt to final report is outlined below.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the main analyte is ≤ 2.0%.
Calculations: The potency of the sample can be calculated as a percentage by weight using the area of the main peak in the sample and standard chromatograms. Impurities can be quantified using percent area normalization, assuming a relative response factor of 1.0 for unknown impurities.
Expected Results and Method Optimization
A successful analysis will yield a chromatogram with a well-resolved, symmetrical peak for this compound, separated from any process impurities or degradation products.
Optimization Strategies: While the proposed C18 method is robust, certain separations may require further optimization.
-
Co-eluting Peaks: If critical impurities are not resolved, consider an alternative stationary phase. A pentafluorophenyl (PFP) or fluoro-phenyl column can offer different selectivity for halogenated and aromatic compounds due to alternative retention mechanisms like pi-pi and dipole-dipole interactions[8].
-
Peak Shape Issues: If peak tailing persists despite the acidified mobile phase, ensure the column is in good health and has not been exposed to high pH conditions. A small increase in the concentration of formic acid (e.g., to 0.2%) may also be beneficial.
-
Retention Time Adjustment: The gradient slope can be made shallower to increase resolution between closely eluting peaks or steeper to reduce the overall run time.
Troubleshooting Guide
The following diagram outlines a logical approach to troubleshooting common issues encountered during the analysis.
Caption: A logical troubleshooting guide for common HPLC issues.
Conclusion
The RP-HPLC method presented in this document is a reliable and robust protocol for the analysis of this compound. By carefully controlling chromatographic variables, particularly mobile phase pH, this method provides the selectivity and precision required for accurate potency determination and impurity profiling in a drug development or quality control environment. The guidelines for optimization and troubleshooting further equip the analyst to adapt the method as needed for specific derivative compounds or complex sample matrices.
References
- Kirkland, J. J., & Snyder, L. R. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
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- Pharmaffiliates. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
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- National Institutes of Health (NIH). (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- BenchChem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
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- Restek. (n.d.). HPLC Column Selection Guide.
- PerkinElmer. (n.d.). HPLC Column Selection Guide.
- BenchChem. (2025). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
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- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Fluoro-3-hydroxybenzoic Acid.
- Syed, R. A. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass.
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- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
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GC-MS Method for the Characterization of Fluorinated Benzoic Acids: A Comprehensive Protocol and Expert Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Fluorinated benzoic acids (FBAs) are a class of compounds with increasing significance in pharmaceutical development, agrochemicals, and as environmental tracers.[1][2] Their unique chemical properties, imparted by the highly electronegative fluorine atom, necessitate robust analytical methods for their characterization and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose, offering high sensitivity and specificity.[3] However, the inherent polarity and low volatility of benzoic acids present a significant analytical challenge, making direct GC analysis impractical.[3][4][5] This application note provides a detailed, field-proven protocol for the analysis of FBAs using GC-MS, with a critical focus on a derivatization step to ensure volatility and thermal stability. We will explore the causality behind each procedural choice, from sample preparation to data interpretation, to provide a self-validating and reproducible methodology.
The Analytical Imperative: Why Derivatization is Essential
The core challenge in analyzing any carboxylic acid, including FBAs, by GC-MS is their low volatility. The carboxylic acid functional group (-COOH) contains an active polar hydrogen, which leads to strong intermolecular hydrogen bonding. This results in a high boiling point and poor thermal stability, causing issues like peak tailing, low sensitivity, and potential degradation in the hot GC inlet.[4][5]
To overcome this, a chemical derivatization step is employed. This process modifies the functional group, replacing the active hydrogen with a nonpolar group.[4] This transformation achieves two critical goals:
-
Increases Volatility: By breaking the hydrogen bonds, the boiling point of the analyte is significantly lowered.
-
Improves Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures used in the GC inlet and column.
The most common derivatization strategies for carboxylic acids are esterification (e.g., methylation) and silylation. This guide will focus on a robust methylation protocol using Boron Trifluoride-Methanol (BF₃·MeOH), a widely documented and effective reagent for this purpose.[1][6][7]
Experimental Workflow: From Sample to Signal
A successful analysis relies on a systematic and well-understood workflow. The process described herein ensures the sample is appropriately concentrated, cleaned, derivatized, and analyzed to produce high-quality, reliable data.
Figure 2: Esterification of FBA to a volatile methyl ester.
Step-by-Step Protocol:
-
Reagent Addition: To the dry residue from Protocol 1, add 200 µL of 14% Boron Trifluoride-Methanol (BF₃·MeOH) solution.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. A study has shown derivatization can be completed within 24 hours at 64°C directly in the vial. [6][7]3. Cooling: Allow the vial to cool completely to room temperature.
-
Quenching & Extraction: Add 1 mL of saturated sodium chloride solution and 500 µL of hexane (or another suitable organic solvent like dichloromethane).
-
Mixing: Vortex vigorously for 1 minute to extract the derivatized FBAMEs into the organic layer.
-
Phase Separation: Centrifuge for 5 minutes to ensure complete separation of the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper organic layer to a GC vial for analysis.
Rationale: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is ideal as it separates the now non-polar FBAME derivatives based on their boiling points. [8]A splitless injection is used to maximize the transfer of analytes onto the column, which is critical for trace-level detection. [9] Instrument Parameters: The following table provides a robust starting point for method development.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 or equivalent | Provides excellent retention time stability and reproducibility. |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity in both Scan and SIM modes. |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent | Inert, low-bleed column suitable for a wide range of semi-volatile compounds. [8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1 µL, Splitless Mode | Maximizes sensitivity for trace analysis. [9] |
| Inlet Temp. | 250°C | Ensures rapid volatilization of derivatized analytes without thermal degradation. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of various FBA isomers and other potential analytes. [8] |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan (m/z 50-400) & SIM | Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. |
Data Analysis and Expected Results
Upon analysis, the derivatized FBAs will elute as their corresponding methyl esters. Identification is achieved by comparing the retention time and the acquired mass spectrum against a reference standard or a spectral library (e.g., NIST).
For quantification, a calibration curve should be prepared using standards that have undergone the exact same extraction and derivatization process. The use of an internal standard (e.g., a deuterated benzoic acid) is highly recommended to correct for variations in extraction efficiency and injection volume. [10] Table of Representative Data (Hypothetical): The following table illustrates the kind of data expected for two common FBA isomers after methylation. The Quantifier Ion is typically a prominent and unique ion used for measurement, while Qualifier Ions serve to confirm identity.
| Compound | Derivative | Expected RT (min) | Molecular Ion (M⁺) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-Fluorobenzoic Acid | 2-Fluorobenzoic acid methyl ester | ~10.5 | 154 | 123 ([M-OCH₃]⁺) | 95, 154 |
| 4-Fluorobenzoic Acid | 4-Fluorobenzoic acid methyl ester | ~10.8 | 154 | 123 ([M-OCH₃]⁺) | 95, 154 |
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, a thorough method validation should be performed according to established guidelines (e.g., ICH Q2(R1)). [11]Key validation parameters include:
-
Specificity: The ability to detect the analyte unambiguously in the presence of other components.
-
Linearity: Assessed by analyzing a series of standards across a range of concentrations (e.g., 1-100 ng/mL). A correlation coefficient (R²) > 0.99 is desirable. [11][12]* Accuracy & Precision: Determined by replicate analysis of spiked samples at multiple concentration levels. Accuracy should be within 85-115% and precision (RSD%) should be <15%. [11][12]* Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. With this method, detection limits in the low ng/L range are achievable after SPE pre-concentration. [6][7]* Robustness: Assessed by making small, deliberate changes to method parameters (e.g., oven ramp rate, derivatization time) to ensure the method remains reliable. [11] By systematically validating these parameters, a laboratory can have high confidence in the accuracy and reliability of the results generated.
References
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A.[Link]
-
Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate.[Link]
-
Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu Asia Pacific.[Link]
-
GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry.[Link]
-
Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate.[Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science.[Link]
-
Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed.[Link]
-
Current challenges and developments in GC-MS based metabolite profiling technology. ResearchGate.[Link]
-
SAM GCMS identification of benzoic acid derivatized compared with the... ResearchGate.[Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy Mass Spectrometry Center.[Link]
-
Sample preparation GC-MS. SCION Instruments.[Link]
-
Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science.[Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. ResearchGate.[Link]
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. ResearchGate.[Link]
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Application Note: Derivatization of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid for Biological Screening
Abstract
This application note provides a detailed guide for the chemical derivatization of 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated scaffold with significant potential in drug discovery. The strategic modification of the carboxylic acid moiety is a cornerstone of medicinal chemistry, aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic profile. We present robust, step-by-step protocols for the synthesis of amide and ester libraries from the parent acid. These derivatization pathways are selected for their high efficiency, broad substrate scope, and amenability to parallel synthesis, making them ideal for generating a diverse set of compounds for biological screening. The rationale behind these modifications is grounded in the principles of bioisosterism, where the carboxylic acid group is replaced by surrogates to enhance properties such as membrane permeability, metabolic stability, and target-binding interactions.[1][2]
Introduction: Strategic Rationale for Derivatization
The core structure, this compound, combines several features of interest for medicinal chemistry. The trifluoromethoxy (-OCF₃) group is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and binding affinity, while the fluoro substituent can modulate pKa and influence conformation. The carboxylic acid group, while often crucial for target binding (e.g., through ionic interactions or hydrogen bonding), can also impart undesirable characteristics such as poor oral bioavailability, rapid metabolism via glucuronidation, and limited central nervous system (CNS) penetration.[1][3]
Derivatization of the carboxylic acid into a library of amides and esters is a proven strategy to overcome these limitations.[2] This approach, rooted in the concept of bioisosterism , allows for the systematic exploration of the structure-activity relationship (SAR).[4][5] By converting the ionizable carboxylic acid to neutral amides and esters, researchers can fine-tune the following properties:
-
Lipophilicity and Permeability: Masking the polar carboxylic acid can significantly increase a compound's ability to cross biological membranes.
-
Target Interactions: Amide and ester functionalities introduce new hydrogen bond donors and acceptors, potentially leading to novel or improved interactions with biological targets.
-
Metabolic Stability: Amides are generally more resistant to hydrolysis than esters, offering a way to modulate the compound's half-life.[1]
-
Intellectual Property: Novel derivatives create new chemical entities, strengthening intellectual property positions.[2]
This guide provides the foundational chemistry to build a diverse library from the parent acid, enabling a comprehensive biological evaluation.
General Experimental Workflow
The overall process for generating a screening library from the starting benzoic acid is outlined below. The workflow is designed for efficiency and scalability, allowing for the parallel synthesis of multiple derivatives.
Sources
Application Notes & Protocols: Leveraging 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid for Advanced Kinase Inhibitor Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid as a pivotal building block in the synthesis of contemporary kinase inhibitors. We delve into the strategic importance of its unique fluorine and trifluoromethoxy substitutions, which impart desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredients (APIs). This document offers detailed, field-tested protocols for the synthesis of this key intermediate and its subsequent utilization in amide coupling reactions to generate potent kinase inhibitors, exemplified by the multi-kinase inhibitor, Regorafenib. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central to this guide, aimed at empowering researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to optimize drug-like properties.[1][2][3] The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, offer a powerful combination of high electronegativity, metabolic stability, and lipophilicity.[1][4][5][6] These characteristics are instrumental in enhancing a molecule's ability to permeate biological membranes, resist metabolic degradation, and engage in potent interactions with biological targets.[5][6][7]
This compound has emerged as a valuable scaffold in the design of kinase inhibitors. Its structure is characterized by:
-
A carboxylic acid group , providing a reactive handle for amide bond formation, a common linkage in kinase inhibitors.
-
A fluoro substituent at the 3-position, which can modulate the pKa of the carboxylic acid and influence binding interactions within the kinase active site.[3][8]
-
A trifluoromethoxy group on the distal phenyl ring, which significantly increases lipophilicity, aiding in cell permeability and bioavailability.[5] This group is also known for its steric bulk and strong electron-withdrawing nature, which can be leveraged to fine-tune binding affinity and selectivity.[1][6]
This guide will provide a comprehensive overview of the synthesis and application of this key building block.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available starting material, 3-fluoro-4-methoxybenzoic acid.
Protocol: Demethylation of 3-Fluoro-4-methoxybenzoic acid
This initial step involves the cleavage of the methyl ether to reveal the free phenol, a crucial intermediate for the subsequent etherification step.
Reaction Scheme:
Caption: Demethylation of 3-Fluoro-4-methoxybenzoic acid.
Materials:
-
3-Fluoro-4-methoxybenzoic acid (1.0 equiv)
-
Concentrated Hydrobromic Acid (48%)
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stir plate with heating mantle
Procedure:
-
In a round-bottom flask, combine 3-fluoro-4-methoxybenzoic acid with concentrated hydrobromic acid and glacial acetic acid.[9]
-
Heat the mixture to reflux with vigorous stirring.[9]
-
Maintain reflux for 24-36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.[9]
-
Filter the crude product and wash with cold deionized water.
-
The product can be further purified by recrystallization from water to yield 3-fluoro-4-hydroxybenzoic acid as a solid.[9]
Rationale: The use of strong acid, such as HBr, is a standard method for the cleavage of aryl methyl ethers. Acetic acid serves as a co-solvent to ensure homogeneity of the reaction mixture at elevated temperatures.
Protocol: Williamson Ether Synthesis
The subsequent step involves the formation of the diaryl ether linkage, a key structural motif in many kinase inhibitors.
Reaction Scheme:
Caption: Williamson Ether Synthesis to form the final product.
Materials:
-
3-Fluoro-4-hydroxybenzoic acid (1.0 equiv)
-
1-bromo-3-(trifluoromethoxy)benzene (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry flask under an inert atmosphere, add 3-fluoro-4-hydroxybenzoic acid, potassium carbonate, and copper(I) iodide.
-
Add anhydrous DMF and stir the suspension.
-
Add 1-bromo-3-(trifluoromethoxy)benzene to the mixture.
-
Heat the reaction to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into 1M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Rationale: This is a copper-catalyzed Ullmann condensation, a variation of the Williamson ether synthesis suitable for forming diaryl ethers. K₂CO₃ acts as the base to deprotonate the phenol, and CuI is the catalyst that facilitates the coupling. DMF is a suitable polar aprotic solvent for this type of reaction.
Application in Kinase Inhibitor Synthesis: The Case of Regorafenib
This compound is a key precursor in the synthesis of several multi-kinase inhibitors. A prominent example is Regorafenib, an oral multi-kinase inhibitor that targets kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[10] The final step in many reported syntheses of Regorafenib involves an amide bond formation between a key amine intermediate and an activated form of a carboxylic acid. While some routes use 4-chloro-3-(trifluoromethyl)phenyl isocyanate, an alternative and convergent approach can utilize this compound.
Protocol: Amide Coupling for Kinase Inhibitor Synthesis
This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine, a common final step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM in a dry round-bottom flask.
-
Add the amine, followed by HOBt.[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA, followed by the portion-wise addition of EDC.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[11]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final kinase inhibitor.
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. HOBt is added to form an active ester intermediate, which suppresses side reactions (like N-acylurea formation) and improves yields, particularly for less reactive or sterically hindered amines.[11] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acid generated during the reaction.
Data Summary
The following table provides representative data for the types of reactions described in this guide. Actual yields may vary depending on the specific substrates and reaction scale.
| Reaction | Starting Material | Key Reagents | Product | Typical Yield |
| Demethylation | 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | 3-Fluoro-4-hydroxybenzoic acid | 80-90%[9] |
| Ether Synthesis | 3-Fluoro-4-hydroxybenzoic acid | 1-bromo-3-(trifluoromethoxy)benzene, CuI, K₂CO₃ | This compound | 60-75% |
| Amide Coupling | This compound | EDC, HOBt, Amine | Amide Product | 65-95%[11] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. The strategic placement of its fluoro and trifluoromethoxy groups provides medicinal chemists with a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols detailed in this guide offer robust and reproducible methods for the synthesis of this key intermediate and its subsequent incorporation into complex, biologically active molecules. By understanding the rationale behind each synthetic step, researchers can adapt and optimize these procedures for their specific drug discovery programs.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydr
- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Benchchem.
- Synthesis of Sorafenib and Regorafenib.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Preparation method of regorafenib.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- A practical and efficient method for synthesis of sorafenib and regorafenib.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com.
- Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. Benchchem.
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Application Notes and Protocols for the Synthesis of Amides from 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth scientific rationale for the formation of amide bonds utilizing 3-fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. Amide bond synthesis is a cornerstone reaction in medicinal chemistry and drug development.[1] The subject carboxylic acid presents unique challenges due to the electronic effects of its fluoro and trifluoromethoxy substituents. This document outlines a robust, field-proven protocol employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) for efficient coupling. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed step-by-step procedure, and offer a guide for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize amide derivatives from this specific fluorinated benzoic acid.
Introduction: The Challenge and Importance of Amide Bond Formation
The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and materials.[2] Its formation via the condensation of a carboxylic acid and an amine is, therefore, one of the most frequently performed reactions in the field of medicinal chemistry.[3] However, the direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Consequently, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.
The specific substrate, this compound, incorporates two key electron-withdrawing groups: a fluorine atom ortho to the carboxylic acid and a trifluoromethoxy-substituted phenyl ring. These substituents increase the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the corresponding carboxylate. While numerous coupling reagents have been developed, carbodiimide-based methods, particularly those using EDC, offer a versatile and efficient means for amide bond formation.[1][6] The use of additives like HOBt is crucial for suppressing side reactions and minimizing potential racemization in chiral substrates.[6][7]
This application note provides a reliable and adaptable protocol for the synthesis of amides from this compound, grounded in established principles of organic chemistry.
Mechanistic Rationale: EDC/HOBt Mediated Amide Coupling
The cornerstone of this protocol is the activation of the carboxylic acid using EDC, a water-soluble carbodiimide, in the presence of HOBt. The reaction proceeds through a multi-step mechanism designed to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
-
Formation of the O-Acylisourea Intermediate: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[6][8]
-
Interception by HOBt: This unstable intermediate is then rapidly intercepted by the nucleophilic HOBt. This step is critical as it forms a more stable HOBt-ester active ester.[8] This active ester is less prone to racemization compared to the O-acylisourea.[6]
-
Nucleophilic Attack by the Amine: Finally, the amine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-ester. This leads to the formation of the desired amide bond and the regeneration of HOBt, which can then participate in another catalytic cycle.[9] The byproduct, a water-soluble urea derivative of EDC, can be easily removed during aqueous workup.[10]
The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize any hydrochloride salts present (e.g., from EDC hydrochloride or an amine salt) and to facilitate the deprotonation of the carboxylic acid.[11]
Below is a visual representation of the experimental workflow.
Caption: General workflow for EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
This protocol is an exemplary procedure and may require optimization based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup reagents (1N HCl, saturated aq. NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in a minimal amount of anhydrous DCM or DMF (a concentration of 0.1-0.5 M with respect to the carboxylic acid is a good starting point).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes, allowing it to cool to 0 °C.
-
EDC Addition: Add EDC·HCl (1.2 equiv) to the cooled reaction mixture in one portion.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 to 18 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[8]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This washing sequence is designed to remove the urea byproduct, excess base, and any remaining HOBt.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[12]
-
Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[13]
Key Reaction Parameters and Troubleshooting
The success of the amide coupling reaction is dependent on several key parameters. The following table and troubleshooting guide are provided to assist in the optimization of this protocol.
| Parameter | Recommended Range/Value | Rationale and Notes |
| Equivalents of Amine | 1.0 - 1.2 | A slight excess of the amine can help drive the reaction to completion. |
| Equivalents of EDC·HCl | 1.2 - 1.5 | An excess is used to ensure complete activation of the carboxylic acid. |
| Equivalents of HOBt | 1.2 - 1.5 | Used in slight excess to efficiently trap the O-acylisourea intermediate.[14] |
| Equivalents of Base | 2.0 - 3.0 | Sufficient base is required to neutralize HCl salts and deprotonate the carboxylic acid. |
| Solvent | Anhydrous DCM or DMF | Polar aprotic solvents are generally effective. DMF can be particularly useful for less soluble substrates.[6] |
| Temperature | 0 °C to Room Temperature | The initial cooling helps to control the exothermic reaction and minimize side products. |
| Reaction Time | 1 - 18 hours | Dependent on the reactivity of the amine. Monitor by TLC or LC-MS for completion. |
Troubleshooting Guide:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or consider gentle heating (e.g., 40-50 °C). Ensure all reagents are of high purity and the solvents are anhydrous.
-
Sterically hindered amine: For particularly bulky amines, a more potent coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) may be required.[3][15]
-
Electron-deficient amine: Electron-poor anilines can be less nucleophilic. In such cases, increasing the reaction temperature or using a more reactive coupling agent might be necessary.[3][10]
-
-
Formation of Side Products:
-
N-acylurea byproduct: This can form if the O-acylisourea intermediate is not efficiently trapped. Ensure that HOBt is added before or concurrently with EDC.
-
Epimerization (if applicable): If the amine or carboxylic acid contains a chiral center, epimerization can be a concern. The use of HOBt is known to suppress this side reaction.[7]
-
-
Difficult Purification:
-
The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup. If it persists, additional aqueous washes may be necessary.
-
If the product is basic and shows tailing on silica gel chromatography, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape.[16]
-
Conclusion
The protocol described provides a robust and reliable method for the synthesis of amides from this compound. By understanding the underlying mechanism and paying careful attention to the key reaction parameters, researchers can successfully employ this procedure for the generation of a wide range of amide derivatives. The provided troubleshooting guide offers practical solutions to common challenges, enabling the adaptation of this protocol to various amines and facilitating the efficient production of target molecules for drug discovery and development.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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common-organic-chemistry.com. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
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ChemistNate. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. Retrieved from [Link]
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Prakash, G. K. S., & Olah, G. A. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9238–9247. Retrieved from [Link]
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Westin, J. (n.d.). Synthesis of Amides. Jack Westin. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Sheppard, T. D. (2017). Direct Amidation of Carboxylic Acids with Amines. Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of amides using DCC [Video]. Retrieved from [Link]
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Singh, R. P., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 101–105. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2246–2249. Retrieved from [Link]
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4534–4543. Retrieved from [Link]
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Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia. Retrieved from [Link]
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Yang, Y., & Shock, E. L. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 4(5), 755–762. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Preparation of Amides. Retrieved from [Link]
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Gouvea, I. P., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(1), 8-11. Retrieved from [Link]
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Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors [Doctoral dissertation, Università di Sassari]. IRIS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 333-337. Retrieved from [Link]
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Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
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Gamba, I., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1950–1957. Retrieved from [Link]
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Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 333-337. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
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LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
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Pathi, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1897-1900. Retrieved from [Link]
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GL Sciences. (n.d.). Amide Column. Retrieved from [Link]
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Harris, H. A., et al. (1998). 1H and 13C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles). Macromolecules, 31(8), 2534–2542. Retrieved from [Link]
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Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
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Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7734-7746. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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Zhang, Y., et al. (2017). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Journal of Materials Science and Chemical Engineering, 5, 1-7. Retrieved from [Link]
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Organic Letters. (2024). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectral data on Ru(II) complexes with coordinated amide. Retrieved from [Link]
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Organic Process Research & Development. (2009). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
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Palladium-catalyzed cross-coupling reactions involving fluorinated benzoic acids
An Application Guide to Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Fluorine and Decarboxylation in Modern Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3][4] Consequently, robust and efficient methods for constructing fluorinated scaffolds are in high demand.
Traditionally, palladium-catalyzed cross-coupling reactions have relied on pre-functionalized organometallic reagents, such as organoborons (Suzuki), organotins (Stille), or organozincs (Negishi). While powerful, these methods often require the synthesis and handling of sensitive reagents. Decarboxylative cross-coupling has emerged as a highly attractive alternative, utilizing readily available, inexpensive, and stable carboxylic acids as the nucleophilic partner.[5][6][7] The sole byproduct of this process is carbon dioxide, rendering it a greener and more atom-economical approach.[5]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving fluorinated benzoic acids. We will delve into the mechanistic principles, provide field-tested protocols for key transformations, and offer insights into optimizing these powerful reactions for the synthesis of high-value fluorinated biaryls and other important structural motifs.
Mechanistic Core: The Palladium-Catalyzed Decarboxylative Cycle
Understanding the catalytic cycle is paramount to mastering these reactions and troubleshooting unforeseen challenges. The generally accepted mechanism for the decarboxylative coupling of a fluorinated benzoic acid with an aryl halide (Ar-X) proceeds through a series of well-defined steps. The process is often facilitated by a co-catalyst, such as a silver(I) or copper(I) salt, which aids in the critical decarboxylation step.[5][8][9]
A plausible catalytic cycle involves the following key transformations:
-
Oxidative Addition : A low-valent Pd(0) complex, stabilized by ligands (L), reacts with the aryl halide (Ar'-X) to form a Pd(II) intermediate.[6][10]
-
Salt Formation & Ligand Exchange : The fluorinated benzoic acid reacts with a base or a co-catalyst (e.g., Ag₂CO₃) to form a carboxylate salt. This salt then undergoes ligand exchange with the Pd(II) complex, displacing the halide.
-
Decarboxylation : This is often the rate-determining step.[10] The arylcarboxylate-palladium complex undergoes decarboxylation (loss of CO₂) to generate a diorganopalladium(II) species. The high temperature and the presence of electron-withdrawing fluorine atoms on the benzoic acid facilitate this step.
-
Reductive Elimination : The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired C-C bond of the fluorinated biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[6]
Application & Protocols: Synthesizing Fluorinated Biaryls
The decarboxylative strategy is versatile, enabling transformations analogous to traditional named reactions. Below are protocols for the synthesis of polyfluorinated biaryls, a key scaffold in many advanced materials and pharmaceuticals.
Protocol 1: Decarboxylative Suzuki-Miyaura Type Coupling
This protocol details the coupling of potassium polyfluorobenzoates with aryl halides. It is a powerful method for accessing polyfluorinated biaryl structures. The use of a potassium salt of the benzoic acid is crucial, and high-boiling solvents like diglyme have proven effective.[11]
Reaction Scheme: ArF-COOK + Ar'-X ---(Pd catalyst, Ligand)--> ArF-Ar' + KX + CO₂
Experimental Workflow:
Materials:
-
Potassium Pentafluorobenzoate
-
Aryl Halide (e.g., 4-Chloroanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Diglyme (anhydrous, degassed)
-
Schlenk tube or equivalent reaction vessel
-
Standard glassware for workup and purification
Step-by-Step Protocol:
-
Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add potassium pentafluorobenzoate (1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Inerting : Seal the tube, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition : Add the aryl halide (1.0 mmol, 1.0 equiv.) followed by anhydrous, degassed diglyme (3.0 mL) via syringe.
-
Reaction : Place the sealed tube into a preheated oil bath at 140 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite® to remove palladium black and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired polyfluorinated biaryl product.
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Pd(OAc)₂ (2) | PCy₃ (4) | Diglyme | 140 | 88 | [11] |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | PCy₃ (4) | Diglyme | 140 | 85 | [11] |
| 2-Bromotoluene | Pd(OAc)₂ (2) | P(o-Tol)₃ (4) | Diglyme | 140 | 92 | [11] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | PCy₃ (4) | Diglyme | 140 | 78 | [11] |
| 4-Trifluoromethyl-chlorobenzene | Pd(OAc)₂ (2) | PCy₃ (4) | Diglyme | 140 | 91 | [11] |
| Table 1: Representative Yields for the Decarboxylative Coupling of Potassium Pentafluorobenzoate. |
Causality and Field-Proven Insights
Why this works: The rationale behind the choices.
-
Fluorinated Benzoic Acid Choice : Polyfluorinated benzoic acids, like pentafluorobenzoic acid, are excellent substrates. The strong electron-withdrawing nature of the fluorine atoms acidifies the aromatic ring, which is believed to lower the activation energy for the decarboxylation step.[11]
-
Catalyst System : Pd(OAc)₂ is a common, stable, and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The choice of ligand is critical. Bulky, electron-rich phosphine ligands like PCy₃ or P(o-Tol)₃ are highly effective.[11] They promote the rate-limiting oxidative addition step, stabilize the palladium center, and facilitate reductive elimination, preventing the formation of palladium black.
-
Solvent : High-boiling, polar aprotic solvents like diglyme are necessary for two reasons. First, they can effectively dissolve the carboxylate salts. Second, the decarboxylation step often requires significant thermal energy, and these solvents allow the reaction to be heated to the required temperatures (120-160 °C).[11]
-
Inert Atmosphere : Like most palladium-catalyzed reactions, the active Pd(0) species is sensitive to atmospheric oxygen, which can cause oxidation and deactivation of the catalyst. Therefore, maintaining an inert atmosphere of nitrogen or argon is crucial for achieving high yields and good reproducibility.
Expanding the Scope: Other Coupling Variants
While the Suzuki-type reaction is common, the decarboxylative approach can be extended to other important transformations.
-
Decarboxylative Heck Couplings : Fluorinated benzoic acids can be coupled with alkenes in a reaction analogous to the Mizoroki-Heck reaction.[7][12][13] This provides a direct route to fluorinated stilbenes and cinnamates, which are valuable photophysical molecules and synthetic intermediates. The catalytic system is often similar, though a silver or copper oxidant is frequently required.
-
Decarboxylative Sonogashira Couplings : The coupling of fluorinated benzoic acids with terminal alkynes offers a pathway to fluorinated aryl alkynes.[10][14] These reactions typically require a dual catalytic system of palladium and copper, with the copper co-catalyst being essential for activating the alkyne C-H bond.
-
C-H Activation : A fascinating application involves using the carboxylic acid group as a traceless directing group to achieve ortho-arylation of the benzoic acid itself.[8] This allows for the synthesis of complex 2-arylbenzoic acids, which are important pharmacophores.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality solvent or reagents. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligands.2. Confirm oil bath temperature; consider a higher-boiling solvent.3. Use anhydrous, degassed solvents and pure reagents. |
| Formation of Side Products | 1. Protodecarboxylation (ArF-H formation).2. Homocoupling of aryl halide (Ar'-Ar'). | 1. Ensure the system is anhydrous; water can be a proton source.2. Optimize ligand-to-palladium ratio; lower the reaction temperature if possible. |
| Catalyst Decomposition | 1. Ligand is not robust enough at high temp.2. Reaction time is excessively long. | 1. Switch to a more thermally stable ligand (e.g., bulky phosphines or N-heterocyclic carbenes).2. Monitor the reaction and work up as soon as it is complete. |
Conclusion
Palladium-catalyzed decarboxylative cross-coupling of fluorinated benzoic acids represents a significant advance in synthetic methodology. It provides a practical, efficient, and more sustainable route to valuable fluorinated molecules, bypassing the need for pre-formed organometallic reagents. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can effectively harness this technology for applications ranging from fundamental research to the complex syntheses required in drug development.
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Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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Mechanism of Cu/Pd-Catalyzed Decarboxylative Cross-Couplings: A DFT Investigation. Journal of the American Chemical Society. [Link]
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Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters - ACS Publications. [Link]
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Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications (RSC Publishing). [Link]
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Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]
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Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthetic methodologies for the preparation of polyfluorinated biaryls through C(sp²) - C(sp²) bond‐forming reactions. ResearchGate. [Link]
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Palladium-catalyzed decarboxylative coupling of aromatic acids with aryl halides or unactivated arenes using microwave heating. ResearchGate. [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. PMC. [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]
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Migratory Decarboxylative Coupling of Coumarins: Synthetic and Mechanistic Aspects. NIH. [Link]
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Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. MDPI. [Link]
-
Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. ACS Publications. [Link]
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Flow Chemistry: Sonogashira Coupling. Bentham Science. [Link]
-
Comparative Study of Copper‐ and Silver‐Catalyzed Protodecarboxylations of Carboxylic Acids. ResearchGate. [Link]
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Recent Advances in C—H Fluorination and Amination with N -Fluorobenzenesulfonimide. ResearchGate. [Link]
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Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters - ACS Publications. [Link]
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Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling. PubMed. [Link]
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- 14. ossila.com [ossila.com]
Application Note: High-Purity Recovery of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid for Pharmaceutical Research
Abstract
This comprehensive guide details robust methodologies for the purification of crude 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a key building block in contemporary drug discovery. Recognizing the stringent purity requirements for active pharmaceutical ingredient (API) synthesis, this document provides a selection of scalable purification techniques, from fundamental recrystallization and extraction protocols to advanced chromatographic separations. Each protocol is presented with an emphasis on the underlying chemical principles, enabling researchers to adapt and optimize these methods for varying scales and impurity profiles. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: The Challenge of Purity
This compound is a structurally complex molecule featuring a bi-aryl ether linkage and electron-withdrawing fluorine and trifluoromethoxy substituents. These features, while desirable for modulating the pharmacokinetic and pharmacodynamic properties of downstream drug candidates, also present unique challenges during purification. The compound's acidic nature, high crystallinity, and potential for carrying over closely related impurities from synthesis—such as unreacted starting materials or regioisomers—necessitate a multi-faceted purification strategy.
Achieving a purity level of >99.5% is often a prerequisite for its use in medicinal chemistry and regulated drug development pipelines. This application note serves as a practical, in-the-field guide to achieving this benchmark.
Physicochemical Properties & Impurity Profile
A successful purification strategy is built upon a solid understanding of the target molecule's properties and the likely impurities.
Table 1: Key Physicochemical Properties of this compound and Analogs
| Property | Value (Predicted/Analog Data) | Implication for Purification |
| Molecular Formula | C₁₄H₈F₄O₃ | High molecular weight suggests lower volatility. |
| Molecular Weight | 300.21 g/mol | Suitable for standard chromatographic and extraction techniques. |
| Acidity (pKa) | ~3.0 - 3.5 (Predicted) | The acidic proton on the carboxylic acid is key for pH-driven extractions. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate). | Guides solvent selection for recrystallization and chromatography. |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point (analogs range from 150-220°C).[1][2] | High melting point suggests suitability for recrystallization. |
Common Impurities:
-
Starting Materials: e.g., 3-fluoro-4-halobenzoic acid, 3-trifluoromethoxyphenol.
-
Catalyst Residues: Palladium, copper, or other transition metals from cross-coupling reactions.
-
Side-Products: Homocoupled products, regioisomers, or products of defluorination/de-trifluoromethoxylation.
Purification Strategy Workflow
The choice of purification technique depends on the initial purity of the crude material, the scale of the purification, and the desired final purity. The following diagram outlines a logical workflow for selecting the appropriate method.
Sources
Application Note: Comprehensive Structural Characterization of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid by NMR and Mass Spectrometry
Abstract
This application note provides a detailed guide for the definitive structural characterization of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a fluorinated biaryl compound of significant interest in pharmaceutical and materials science research. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies herein are designed to provide unambiguous confirmation of the compound's identity, purity, and structural integrity, adhering to the highest standards of scientific rigor for researchers and drug development professionals.
Introduction and Significance
This compound is a complex organic molecule featuring multiple functionalities that make it a valuable building block in medicinal chemistry. Its structure, containing two distinct fluorine environments (an aryl fluoride and a trifluoromethoxy group), presents unique analytical challenges and opportunities. Accurate and comprehensive characterization is paramount for its use in synthesis and as an active pharmaceutical ingredient (API).
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, offers a powerful secondary probe to complement standard ¹H and ¹³C NMR analyses[1][2]. Mass spectrometry (MS) provides orthogonal data, confirming the compound's molecular weight and offering structural insights through controlled fragmentation analysis[3]. This guide explains the causality behind our analytical strategy, ensuring a robust and self-validating approach to characterization.
Compound Structure and Properties
A clear understanding of the molecular architecture is the foundation of any analytical endeavor.
Figure 1: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈F₄O₃ |
| Molecular Weight | 300.21 g/mol |
| Class | Aromatic Carboxylic Acid |
NMR Spectroscopic Characterization
NMR spectroscopy provides the definitive map of the molecule's carbon and proton framework. For this compound, ¹⁹F NMR is especially informative due to the two electronically distinct fluorine environments.
Predicted Spectral Analysis
-
¹H NMR: The spectrum is predicted to show signals for seven aromatic protons and one carboxylic acid proton. The protons on the benzoic acid ring (H-2, H-5, H-6) will exhibit complex splitting due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The four protons on the trifluoromethoxy-substituted ring will appear as a distinct multiplet system. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm), the position of which is highly dependent on concentration and solvent.
-
¹³C NMR: The spectrum will show 14 distinct carbon signals. Carbons bonded to or near fluorine atoms will appear as doublets (C-F) or triplets (O-CF₃) due to C-F coupling. The trifluoromethoxy carbon will be a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms (¹JCF). The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine, trifluoromethoxy, and carboxylic acid groups.
-
¹⁹F NMR: This is a key experiment for identity confirmation. Two distinct signals are expected: a singlet for the -OCF₃ group and a multiplet for the single fluorine atom on the benzoic acid ring, which is coupled to adjacent protons[4][5]. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local chemical environment[1].
Experimental Workflow for NMR Analysis
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Protocol: NMR Sample Preparation
This protocol ensures high-quality, reproducible spectra by minimizing contaminants and optimizing sample conditions.
-
Glassware and Tube Preparation: Use a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) that is clean and dry. Wash with acetone and dry in an oven (laid flat to prevent warping) or with a stream of dry nitrogen[6][7].
-
Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice as it effectively dissolves carboxylic acids and its residual proton peak is in a non-interfering region. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or broaden significantly.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube[7]. The final sample height should be approximately 4-5 cm[8].
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol: NMR Data Acquisition (General Parameters)
These are starting parameters for a typical 400 or 500 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for the narrowest possible solvent peak line shape.
-
¹H Spectrum:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C Spectrum:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220-250 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F Spectrum:
-
Pulse Program: Standard single pulse (proton-decoupled for simplicity if desired).
-
Spectral Width: ~200 ppm, centered appropriately based on expected shifts.
-
Number of Scans: 64-128.
-
-
Referencing: Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external reference like CFCl₃ (δF = 0 ppm) is standard, though modern spectrometers can reference indirectly[2].
Predicted NMR Data Summary
Table 2: Predicted NMR Assignments
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | > 10.0 | br s | - | COOH |
| ¹H | ~8.0 - 8.2 | m | - | Ar-H (benzoic ring) |
| ¹H | ~7.3 - 7.8 | m | - | Ar-H (both rings) |
| ¹³C | ~165-170 | d | ~2-4 Hz (³JCF) | C=O |
| ¹³C | ~110-165 | m | - | Ar-C |
| ¹³C | ~122 | q | ~257 Hz (¹JCF) | OCF₃ |
| ¹⁹F | ~ -58 | s | - | OCF₃ |
| ¹⁹F | ~ -110 to -125 | m | - | Ar-F |
Mass Spectrometric Characterization
Mass spectrometry is employed to confirm the molecular weight and provide evidence of the compound's structural components through fragmentation analysis. Electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which is ideal for polar molecules like carboxylic acids[9][10].
Predicted Mass Spectrum and Fragmentation
Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is expected to be highly efficient, producing a prominent deprotonated molecular ion [M-H]⁻.
-
Parent Ion: The expected exact mass for [C₁₄H₇F₄O₃]⁻ is 299.0336 m/z. High-resolution mass spectrometry (HRMS) should be used to confirm this value to within 5 ppm, providing strong evidence for the elemental composition.
-
Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion is predicted to induce characteristic losses. The most likely fragmentation pathway is the loss of carbon dioxide (CO₂; 44.00 Da), a common fragmentation for deprotonated carboxylic acids[11][12].
Experimental Workflow for Mass Spectrometry Analysis
Figure 3: Workflow for ESI-MS sample preparation, data acquisition, and analysis.
Protocol: Mass Spectrometry Sample Preparation
Clean sample preparation is critical to avoid ion suppression and ensure high sensitivity.
-
Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or isopropanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a typical mobile phase, such as 50:50 acetonitrile:water. A small amount of base (e.g., 0.1% ammonium hydroxide) can be added to the solvent to facilitate deprotonation, though it is often not necessary for carboxylic acids. Avoid non-volatile buffers or salts like PBS, as they will contaminate the ion source[13].
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before introduction to the instrument.
Protocol: Mass Spectrometry Data Acquisition (ESI-MS)
These parameters are for a typical Q-TOF or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Infusion: Introduce the sample via direct infusion (1-5 µL/min) or through an LC system.
-
Instrument Parameters:
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas Flow (N₂): 400 - 600 L/hr.
-
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the parent ion.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion at m/z ~299.03 for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Predicted Mass Spectrometry Data Summary
Figure 4: Predicted primary fragmentation pathway for this compound in negative ion ESI-MS/MS.
Table 3: Predicted High-Resolution Mass Spectrometry Ions
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M-H]⁻ | C₁₄H₇F₄O₃⁻ | 299.0336 |
| [M-H-CO₂]⁻ | C₁₃H₇F₄O⁻ | 255.0437 |
Conclusion
The structural identity and integrity of this compound can be unequivocally established using the orthogonal analytical techniques of NMR spectroscopy and mass spectrometry. ¹H, ¹³C, and particularly ¹⁹F NMR provide a detailed map of the atomic connectivity, while high-resolution ESI-MS confirms the elemental composition and key structural motifs through predictable fragmentation. The protocols detailed in this application note provide a robust, self-validating framework for the characterization of this and structurally related compounds, ensuring data of the highest quality and reliability for research and development applications.
References
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Retrieved from [Link]
-
dos Santos, V. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 418-442. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Zhu, J., & Cole, R. B. (2000). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 72(23), 5739-5746. [Link]
-
Jackson, G. S., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12695–12704. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Technical Support Center: Synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this important biaryl compound. Here, we address common side reactions and troubleshooting scenarios in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Overview of Primary Synthetic Strategies
The synthesis of this compound typically proceeds via two main strategies: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the central biaryl C-C bond, or a copper-catalyzed Ullmann condensation to form the diaryl ether C-O bond at a later stage. Each approach has a unique profile of potential side reactions.
Caption: Figure 1. Primary Synthetic Routes
Troubleshooting Guide & FAQs
This guide is structured by the key reaction type, addressing the most common issues encountered in the laboratory.
Section 1: Suzuki-Miyaura Coupling Issues
The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond between 4-bromo-2-fluorobenzoic acid and (3-trifluoromethoxyphenyl)boronic acid. However, several side reactions can compromise yield and purity.[1][2]
Caption: Figure 2. Suzuki Cycle and Common Side Reactions
Q1: My reaction has stalled, leaving significant unreacted 4-bromo-2-fluorobenzoic acid. What is the likely cause?
A: This issue often points to catalyst deactivation or inefficient transmetalation.
-
Expertise & Causality: The palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand, must remain in its active Pd(0) state.[3] Oxidative addition of the aryl bromide to Pd(0) is usually efficient. However, the subsequent transmetalation step, where the organic group from the boronic acid is transferred to palladium, can be slow. If this step is inefficient, the Pd(II) intermediate can be intercepted by side reactions or decompose, effectively removing the catalyst from the cycle. Aryl iodides, while seemingly more reactive, can sometimes lead to inefficient couplings at lower temperatures due to poor turnover of the Pd(II)-I intermediate.[4]
-
Troubleshooting Protocol:
-
Check Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently strong and soluble. The reaction often requires water or a protic co-solvent to facilitate the formation of the active boronate species for transmetalation.[5]
-
Ligand Choice: If using a simple Pd source like Pd(OAc)₂, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate both transmetalation and the final reductive elimination step, improving catalyst turnover.[6]
-
Degas Thoroughly: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote unwanted homocoupling side reactions. Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas like argon or nitrogen.
-
Q2: My main impurity is 2-fluorobenzoic acid. How is this forming and how can I prevent it?
A: This is a classic case of hydrodehalogenation (or dehalogenation), where the bromine atom is replaced by a hydrogen.
-
Expertise & Causality: This side reaction occurs at the Pd(II) intermediate stage, after oxidative addition.[5] Instead of undergoing transmetalation, the complex can react with a hydride source in the mixture. Common hydride sources include impurities in the solvent, the base itself, or decomposition products. The resulting aryl-palladium-hydride species then undergoes reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst.
-
Troubleshooting Protocol:
-
Solvent Purity: Use high-purity, anhydrous solvents where possible. Alcohols, if used as co-solvents, can sometimes act as hydride donors.
-
Base Selection: Some bases are more prone to generating hydride species. Consider screening alternative bases. For example, potassium phosphate (K₃PO₄) is often effective and less prone to this side reaction.
-
Minimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Q3: I'm observing significant amounts of 1,1'-oxybis(3-(trifluoromethoxy)benzene) and biphenyl-dicarboxylic acid impurities. What is causing this homocoupling?
A: These are homocoupling products arising from the self-coupling of the boronic acid or the aryl halide, respectively.
-
Expertise & Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by palladium. The aryl halide can also undergo self-coupling, particularly at higher temperatures. This side reaction competes directly with the desired cross-coupling pathway.
-
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As mentioned, rigorous degassing is the most effective way to prevent oxygen-mediated homocoupling.
-
Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This favors the cross-coupling reaction over the aryl halide homocoupling.
-
Lower Temperature: If possible, run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80-90 °C) to disfavor thermal decomposition and homocoupling pathways.
-
Q4: My yield is low, and I've isolated a byproduct that has lost its carboxylic acid group. Why is decarboxylation occurring?
A: Benzoic acids can undergo thermal decarboxylation, a process often facilitated by the reaction conditions.[7][8]
-
Expertise & Causality: The C-C bond between the carboxyl group and the aromatic ring can break at elevated temperatures, releasing CO₂.[9] This is particularly problematic in polar, high-boiling solvents and can sometimes be promoted by the catalytic system or the base used. The stability of benzoic acids to decarboxylation is influenced by other substituents on the ring.[8]
-
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the Suzuki coupling. The ester is significantly more stable under these conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Milder Conditions: If protection is not feasible, use a more active catalyst system that allows for lower reaction temperatures. The use of highly active biarylphosphine ligands can often reduce the required temperature from >100 °C to <80 °C.
-
Base Selection: Avoid strongly basic conditions where possible, as the carboxylate salt may be more or less prone to decarboxylation depending on the counter-ion and conditions.
-
| Parameter | Effect on Side Reactions | Recommendation |
| Catalyst/Ligand | Highly active ligands (e.g., Buchwald-type) can reduce reaction times and temperatures. | Use bulky, electron-rich phosphine ligands to minimize thermal side reactions like decarboxylation and dehalogenation. |
| Base | Can be a source of H⁺/H⁻, affecting dehalogenation. Solubility is crucial for transmetalation. | Use K₃PO₄ or Cs₂CO₃. Ensure adequate degassing. Use of aqueous base can improve boronate activity but may promote protodeborylation. |
| Solvent | Protic solvents can be a H⁺ source, leading to protodeborylation. | Use a degassed mixture of an organic solvent (e.g., Dioxane, Toluene) and water to balance reactant solubility and boronate activation. |
| Temperature | High temperatures promote decarboxylation and dehalogenation. | Operate at the lowest effective temperature (typically 80-100 °C). Monitor reaction closely to avoid prolonged heating. |
Section 2: Issues in Precursor Synthesis & Functional Group Transformations
Q1: I am preparing the benzoic acid by hydrolyzing the corresponding nitrile. The reaction is incomplete, leaving 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzamide as a major impurity. How can I ensure complete conversion?
A: Incomplete nitrile hydrolysis is a common issue where the reaction stops at the intermediate amide stage. Driving the reaction to completion requires forcing conditions.
-
Expertise & Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds in two steps: first, the nitrile is converted to an amide, which is then hydrolyzed to the carboxylic acid (or its salt).[10][11][12] The second step, amide hydrolysis, is often the rate-limiting step and requires more vigorous conditions (higher temperatures, longer reaction times, or higher concentrations of acid/base) than the initial hydration of the nitrile.[13]
-
Troubleshooting Protocol:
-
Increase Temperature and Time: The most straightforward approach is to increase the reaction temperature (e.g., to reflux) and extend the reaction time. Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
-
Acid/Base Concentration: For acidic hydrolysis, use a higher concentration of a strong acid like H₂SO₄ or HCl. For basic hydrolysis, use a concentrated solution of NaOH or KOH.[14] Basic hydrolysis will yield the carboxylate salt, which must be neutralized in a separate acidic workup step to obtain the final carboxylic acid.[12]
-
Choice of Conditions: Basic hydrolysis is often faster and more efficient for sterically hindered or electron-rich amides.
-
References
- Benchchem. (n.d.). 4-Bromo-2-fluorobenzoic acid | 112704-79-7.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.
- BLD Pharm. (n.d.). 112704-79-7|4-Bromo-2-fluorobenzoic acid.
- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- ResearchGate. (n.g.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubChem. (n.d.). 3-(Trifluoromethoxy)phenol.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Master Organic Chemistry. (2022). Decarboxylation.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- LibreTexts. (2025). Chemistry of Nitriles.
- ePrints Soton - University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
-
Royal Society of Chemistry. (n.d.). . Retrieved from
- LibreTexts. (2023). Reactions with Grignard Reagents.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chem 115 Myers. (n.d.). The Suzuki Reaction.
- LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). The Ullmann Ether Condensation.
- Chemguide. (n.d.). hydrolysis of nitriles.
- ResearchGate. (2021). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
- NIST WebBook. (n.d.). Phenol, 3-(trifluoromethyl)-.
- YouTube. (2024). Grignard Reaction of Nitriles EXPLAINED!.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenol 99 98-17-9.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Chemicorp. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Grignard Reaction. (n.d.).
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
- Environmental Science: Processes & Impacts. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Khan Academy. (2014). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution of Fluorinated Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Nucleophilic Aromatic Substitution (SNAr) reactions of fluorinated compounds, with a specific focus on overcoming low reaction yields.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My SNAr reaction with a fluoroarene is resulting in a very low yield. What are the most common initial factors to investigate?
Low yields in SNAr reactions with fluorinated substrates can often be attributed to a few key factors. A systematic evaluation of your substrate's reactivity, the choice of nucleophile, and the reaction conditions is the most effective approach.[1]
-
Substrate Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine atom.[2][3][4][5][6] Insufficient activation will render the aromatic ring not electrophilic enough for the nucleophile to attack, leading to a sluggish or nonexistent reaction.[1]
-
Nucleophile Strength: The nucleophile's strength plays a crucial role. Weaker nucleophiles may require more forcing conditions (higher temperatures, longer reaction times) or a stronger base to facilitate the reaction.
-
Reaction Conditions: Solvent, temperature, and the presence of a suitable base are critical parameters that must be optimized for each specific substrate-nucleophile combination.
Q2: I believe my fluoroarene is sufficiently activated with a nitro group, but the yield is still poor. Could the position of the activating group be the problem?
Absolutely. The position of the electron-withdrawing group is as critical as its presence. For the SNAr mechanism to proceed efficiently, the EWG must be located at the ortho or para position relative to the fluorine leaving group.[2][3][6][7]
Causality: The mechanism of SNAr reactions proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4][8][9] When the EWG is in the ortho or para position, the negative charge of this intermediate can be effectively delocalized onto the EWG through resonance, thereby stabilizing it.[3][7] An EWG in the meta position cannot participate in this resonance stabilization, leading to a much higher energy intermediate and a significantly slower reaction rate.[2][3][4][7]
Q3: Why is fluorine, typically a poor leaving group in SN2 reactions, so effective in SNAr? Could my choice of halide be suboptimal?
This is a crucial and often counterintuitive aspect of SNAr reactions. The reactivity order of halogens as leaving groups in SNAr is generally F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions.[2][10]
Mechanistic Insight: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group.[2][10][11] Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[11] This powerful inductive effect lowers the activation energy of the rate-determining addition step, accelerating the overall reaction rate.[11] While the C-F bond is strong, its cleavage is not the kinetic bottleneck.[2]
Therefore, if you are using an aryl chloride, bromide, or iodide with only moderate activation, switching to the corresponding fluoroarene, if synthetically feasible, could significantly improve your yield.
Q4: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I mitigate them?
Side product formation is a common issue that can drastically reduce the yield of the desired product. Here are some frequent culprits:
-
Hydrolysis: If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of phenolic byproducts.[12] This is particularly problematic at elevated temperatures.
-
Solution: Ensure all reagents and solvents are rigorously dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Reaction with Solvent: Some solvents, particularly amides like DMF and DMAc, can decompose at high temperatures or in the presence of strong bases, leading to the formation of amine byproducts that can react with your substrate.
-
Solution: If you suspect solvent decomposition, consider using a more stable solvent such as DMSO or sulfolane. Alternatively, running the reaction at a lower temperature for a longer duration might be beneficial.
-
-
Benzyne Formation: Under very strong basic conditions (e.g., with sodium amide), an elimination-addition mechanism involving a "benzyne" intermediate can occur, especially with less activated aryl halides.[6][7] This can lead to a mixture of regioisomers.
-
Solution: Use a milder base and ensure your substrate is sufficiently activated for the SNAr pathway to be favored.
-
Q5: My reaction is stalled and not going to completion. What adjustments can I make to the reaction conditions?
If your reaction is sluggish or incomplete, several parameters can be adjusted to drive it to completion:
-
Temperature: Increasing the reaction temperature is often the most straightforward way to increase the reaction rate. However, be mindful of potential side reactions and the stability of your reactants and products at higher temperatures.
-
Base: The choice and amount of base can be critical, especially when using nucleophiles like alcohols or amines. A stronger base will generate a higher concentration of the active nucleophile (alkoxide or amide). Common bases include K₂CO₃, Cs₂CO₃, and for alcohols, strong bases like NaH or KHMDS are often used to pre-form the alkoxide.[9][13]
-
Solvent: The solvent plays a vital role in stabilizing the charged intermediate. Polar aprotic solvents like DMF, DMSO, and NMP are generally the best choices as they can solvate the cation of the base while leaving the anionic nucleophile highly reactive.[14][15] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[16][17]
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate, but be cautious of potential solubility issues.
Frequently Asked Questions (FAQs)
What are the key requirements for a successful SNAr reaction on a fluorinated aromatic compound?
For a successful SNAr reaction, three conditions must generally be met:
-
The aromatic ring must be substituted with at least one strong electron-withdrawing group.[5]
-
The leaving group (fluorine) must be positioned ortho or para to the electron-withdrawing group.[3][4][6]
-
A good nucleophile must be present.
How do I choose the right solvent for my SNAr reaction?
The choice of solvent is critical. Polar aprotic solvents are highly recommended for SNAr reactions with anionic nucleophiles.[14]
| Solvent | Properties |
| DMF, DMSO, NMP | Highly polar and aprotic. Excellent at solvating cations, leaving the nucleophile "naked" and highly reactive. Generally the first choice for SNAr. |
| Acetonitrile | A polar aprotic solvent, but generally less effective than DMF or DMSO for SNAr. |
| THF, Dioxane | Less polar aprotic solvents. Can be used, but may require higher temperatures or longer reaction times. |
| Alcohols, Water | Protic solvents. Generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and can also act as competing nucleophiles.[16][17] |
Can I use a catalytic amount of base?
In most cases, a stoichiometric amount of base is required, particularly if the nucleophile is an alcohol or a primary/secondary amine. The base is consumed in the deprotonation of the nucleophile to generate the more potent anionic nucleophile. For some reactions involving highly activated substrates and strong nucleophiles, a catalytic amount of a strong base might be sufficient, but this is less common.
My starting material is not soluble in the recommended polar aprotic solvents. What are my options?
Solubility issues can be challenging. You could try a co-solvent system, for instance, adding a less polar solvent like toluene to your DMSO to aid in dissolving the starting material. However, this may negatively impact the reaction rate. Another approach is to screen a wider range of polar aprotic solvents, such as sulfolane or DMAc, which may have different solubility properties.
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile
-
To a solution of the fluoroarene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1 - 1.5 eq).
-
Add a base such as K₂CO₃ or Et₃N (2.0 eq).[9]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by pouring it into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by a suitable method, such as column chromatography.[9]
General Protocol for SNAr with an Alcohol Nucleophile
-
In a flame-dried flask under an inert atmosphere, suspend a strong base like NaH (1.2 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the suspension to 0 °C and slowly add the alcohol (1.1 eq).
-
Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the alkoxide.
-
Add a solution of the fluoroarene (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[9]
-
Extract the product with an organic solvent and follow standard workup and purification procedures as described above.
Visualizations
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low SNAr yields.
References
-
University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
JoVE. (2025). Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Available at: [Link]
-
Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]
-
Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
NIH National Library of Medicine. (2021). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. Available at: [Link]
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Technical Support Center: Efficient Removal of Palladium Catalyst from 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid Reactions
Welcome to the dedicated technical support center for addressing the critical challenge of palladium catalyst removal from reactions synthesizing 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to ensure the purity of your final product, a crucial step in pharmaceutical development. Residual palladium is a significant concern due to regulatory limits and its potential to interfere with downstream biological assays.[1][2]
The unique structure of this compound, featuring a carboxylic acid moiety and fluorine atoms, can present specific challenges in palladium removal. The carboxylic acid can chelate with palladium, making it more soluble in the organic phase and thus harder to remove with simple filtration or aqueous washes.[3] This guide will walk you through understanding these challenges and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated this compound discolored (gray or black) after initial work-up?
A1: A gray or black discoloration is a common indicator of residual palladium, which can exist as colloidal particles or finely dispersed metal.[3] Standard filtration is often insufficient to remove these microscopic impurities.
Q2: I'm observing significant product loss during palladium removal. What are the likely causes and how can I mitigate this?
A2: Product loss is a frequent issue, often stemming from non-specific adsorption of your polar carboxylic acid product onto the purification media, especially with activated carbon.[4] To minimize this, consider the following:
-
Scavenger Screening: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Minimize Adsorbent: Use the minimum effective amount of the chosen scavenger.
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction.[4]
Q3: My palladium removal is inconsistent from batch to batch. What could be the reason?
A3: Inconsistent results often arise from variability in the palladium species present in the reaction mixture after completion. The oxidation state of palladium (Pd(0) vs. Pd(II)) can significantly affect the performance of certain scavengers.[5] To address this:
-
Standardize Work-up: Implement a consistent work-up procedure before the scavenging step.
-
Broad-Spectrum Scavengers: Utilize scavengers like those based on dimercaptotriazine (DMT), which are effective against a wider range of palladium species.[4][5]
-
Pre-treatment: Consider a mild oxidative or reductive pre-treatment step to convert the palladium into a single, more readily removed species.[4]
Q4: How do the fluorine and trifluoromethyl groups in my molecule affect palladium removal?
A4: While the primary challenge arises from the carboxylic acid group, the electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic environment of the molecule. This may have a subtle effect on the interaction with palladium and scavengers. However, the general principles of removing palladium from polar, functionalized molecules remain the most critical consideration.
Troubleshooting Guide: Selecting the Right Palladium Scavenger
The choice of palladium scavenger is critical for efficient and high-yield purification. Below is a workflow to guide your selection process.
Caption: A logical workflow for selecting and optimizing a palladium scavenger.
Comparative Overview of Common Palladium Scavenging Methods
| Method | Functional Group/Material | Advantages | Disadvantages | Best Suited For |
| Solid-Supported Scavengers | Thiol, Thiourea, DMT, Amine | High efficiency and selectivity, easy removal by filtration.[5][6] | Higher cost compared to activated carbon. | A broad range of palladium species, including those chelated to the product.[5] |
| Activated Carbon | Carbon | Cost-effective, readily available.[4][7] | Can lead to significant product loss due to non-specific adsorption, lower efficiency than specialized scavengers.[4] | Initial, bulk removal of palladium. |
| Crystallization | N/A | Can be highly effective for achieving high purity. | May require extensive optimization of solvent systems; some palladium may co-crystallize with the product.[2] | Final purification step after initial palladium reduction. |
| Liquid-Liquid Extraction | N/A | Can be simple to implement. | Often not selective enough for palladium removal to ppm levels. | Removal of bulk, unbound palladium species. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
-
Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected functionalized silica scavenger (e.g., thiol-based or DMT-based) to the solution. A typical starting point is 4-10 weight equivalents relative to the amount of residual palladium.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[4]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm removal to the desired level (typically <10 ppm for pharmaceutical applications).[8]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
-
Heating and Stirring: Heat the mixture with stirring (e.g., 40-80 °C) for 2-12 hours.
-
Hot Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. This is often performed hot to prevent premature crystallization of the product.
-
Washing and Concentration: Wash the celite pad with hot solvent, combine the filtrates, and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium and assess product yield to determine the effectiveness and selectivity of the treatment.
Logical Decision Tree for Palladium Removal
Caption: A decision-making guide for a multi-step palladium removal strategy.
By following the guidance in this technical support center, you will be better equipped to tackle the challenges of palladium removal in the synthesis of this compound, ensuring the high purity required for your research and development endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Grushin, V. V. (2010). Carbon–Fluorine Reductive Elimination from a High–Valent Palladium Fluoride. CORE.
- Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Hartwig, J. F. (2025). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. PMC.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis. BenchChem.
- Figshare. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters - ACS.
- Beletskaya, I. P., & Cheprakov, A. V. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.
- Reddit. (2025). Your trick to remove residual palladium. r/Chempros.
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Royal Society of Chemistry. (2022). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.
- ResearchGate. (2025). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Arbor Assays. (2017).
- PubMed. (2015).
- Elsevier. (2020). Journal of Fluorine Chemistry. Journal of Fluorine Chemistry.
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
- PubMed. (2024).
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. BenchChem.
Sources
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- 2. biotage.com [biotage.com]
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- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. arborassays.com [arborassays.com]
Preventing decomposition of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid during reactions
Welcome to the technical support center for 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to ensure the successful use of this versatile building block in your synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the decomposition of this compound during your reactions.
Introduction to the Stability Profile
This compound is a valuable reagent in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents. The trifluoromethoxy (-OCF3) group is known for its high thermal and chemical stability, being generally resistant to acids, bases, and organometallic reagents.[1][2] This stability is a key advantage in multi-step syntheses. However, like all reagents, its stability is not absolute and can be compromised under specific conditions. The primary pathway of concern for this class of molecules is decarboxylation, which can occur at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to heat?
A1: The trifluoromethoxy group imparts significant thermal stability to the molecule.[1][2] However, the carboxylic acid moiety can undergo decarboxylation at high temperatures, typically above 200 °C, although the exact temperature can be influenced by the solvent and presence of catalysts.[3] For most applications, reactions should be maintained at temperatures below 150 °C to minimize the risk of decarboxylation.
Q2: Is the trifluoromethoxy group susceptible to cleavage under acidic or basic conditions?
A2: The trifluoromethoxy group is remarkably stable and generally resistant to both acidic and basic hydrolysis.[1][2] This is a significant advantage over a methoxy group, which can be cleaved under harsh acidic conditions. You can confidently employ a wide range of acidic and basic conditions in your reaction design without significant concern for the integrity of the -OCF3 group.
Q3: Can the fluorine atom on the aromatic ring be displaced during nucleophilic substitution reactions?
A3: While the fluorine atom activates the ring to some extent, its displacement via nucleophilic aromatic substitution (SNAr) typically requires strong activation from other electron-withdrawing groups and harsh reaction conditions (strong nucleophile, high temperature). Under the conditions of most standard cross-coupling reactions, displacement of the fluorine atom is not a common side reaction.
Q4: Are there any known incompatibilities with common reagents?
A4: this compound is compatible with a wide range of common reagents used in organic synthesis. However, strong reducing agents may affect the carboxylic acid group if it is not protected. As with any carboxylic acid, it will react with strong bases in an acid-base reaction.
Troubleshooting Guide for Common Reactions
This section provides troubleshooting advice for common issues that may arise when using this compound in two widely used cross-coupling reactions: Suzuki-Miyaura coupling and Heck coupling.
Scenario 1: Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product and recovery of starting material.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Incomplete Dissolution | Ensure complete dissolution of the benzoic acid derivative in the reaction solvent. A co-solvent system (e.g., toluene/ethanol, dioxane/water) may be necessary. | Poor solubility can lead to slow reaction rates and incomplete conversion. |
| Base Incompatibility | Use a milder base such as K2CO3 or Cs2CO3 instead of stronger bases like NaOH or KOH. | While the -OCF3 group is stable, very strong bases at high temperatures could potentially lead to side reactions, though this is less common. Milder bases are generally sufficient for Suzuki couplings. |
| Catalyst Deactivation | Use a phosphine ligand that is resistant to oxidation, such as SPhos or XPhos, and ensure the reaction is performed under an inert atmosphere (N2 or Ar). | The carboxylic acid group can sometimes interact with the palladium catalyst. Using robust ligands can prevent catalyst deactivation. |
| Decarboxylation | Keep the reaction temperature below 120 °C. If higher temperatures are required for your specific substrate, consider protecting the carboxylic acid as an ester. | High temperatures can induce decarboxylation, leading to the formation of 1-fluoro-2-(3-trifluoromethoxyphenyl)benzene, which will not participate in the desired coupling reaction. |
-
Esterification: Dissolve this compound (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester, which can be purified by column chromatography if necessary.
Scenario 2: Heck Coupling
Issue: Formation of a significant amount of a byproduct identified as the decarboxylated starting material.
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| High Reaction Temperature | Optimize the reaction temperature. Start with a lower temperature (e.g., 80-90 °C) and gradually increase if the reaction is too slow. | The Heck reaction often requires elevated temperatures, which increases the risk of thermal decarboxylation of the benzoic acid. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. | Extended heating, even at moderate temperatures, can lead to gradual decarboxylation. |
| Choice of Base | Use a non-nucleophilic organic base like triethylamine (NEt3) or diisopropylethylamine (DIPEA). | Inorganic bases can sometimes promote decarboxylation at high temperatures. Organic bases are often milder and more soluble in common Heck reaction solvents. |
Visualizing Decomposition Pathways and Prevention Strategies
To further clarify the potential issues and their solutions, the following diagrams illustrate the key concepts.
Caption: Primary decomposition pathway of this compound.
Caption: A troubleshooting workflow for reactions involving the title compound.
References
-
Mornar, B., & Peric, B. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Riedel, S. (2019). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]
-
Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 9. [Link]
- Schlosser, M., & Michel, D. (2005). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Tetrahedron, 61(32), 7731-7737.
-
Gross, U., & Zev, S. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
-
Everaere, K., et al. (2020). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 56(96), 15156-15159. [Link]
-
Liang, T., & Neumann, C. N. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 19(8), 694-706. [Link]
-
Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349–5354. [Link]
-
Meanwell, N. A. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
- EP0350893A2. (1990). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
-
Swarts, F. (1931). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 53(9), 3533-3536. [Link]
-
van der Meer, J., et al. (2020). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications, 56(96), 15156-15159. [Link]
-
Gross, Z., & Saltsman, I. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
- Tlili, A., & Billard, T. (2013). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry, 156, 155-159.
-
Wang, Z., et al. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 54(15), 9494-9503. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Hori, H., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6516-6524. [Link]
-
Zhang, C., & Zhang, H. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 169. [Link]
-
ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]
-
Wang, Z., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796-8807. [Link]
-
LibreTexts Chemistry. (2021, August 15). Suzuki-Miyaura Coupling. [Link]
- Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
Minimizing by-product formation in the preparation of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing by-product formation and ensuring high purity of the final product. The information herein is curated from established literature and practical experience in organic synthesis.
Introduction: The Synthetic Challenge
The preparation of this compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the pharmaceutical industry due to its mild conditions and functional group tolerance.[1][2][3] However, the specific combination of reactants for this synthesis, namely an activated aryl halide and an electron-deficient boronic acid, presents unique challenges that can lead to significant by-product formation, impacting yield and purity.
This guide provides a structured question-and-answer format to address the most common issues encountered during this synthesis, offering detailed explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent and industrially scalable method is the Suzuki-Miyaura coupling. The key starting materials for this reaction are:
-
Aryl Halide: Typically, 4-bromo-3-fluorobenzoic acid or its corresponding methyl or ethyl ester. The ester form is often preferred to enhance solubility in organic solvents and to avoid potential complications with the free carboxylic acid group during the reaction.
-
Boronic Acid: (3-(trifluoromethoxy)phenyl)boronic acid.
The general reaction scheme is as follows:
Caption: General Suzuki-Miyaura coupling scheme.
Q2: I am observing a significant amount of a by-product with a mass corresponding to the homocoupling of my boronic acid. What causes this and how can I minimize it?
This is the most common and often most frustrating by-product in this specific synthesis. The formation of 3,3'-bis(trifluoromethoxy)biphenyl results from the palladium-catalyzed self-coupling of two molecules of (3-(trifluoromethoxy)phenyl)boronic acid.
Causality:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway. It is believed to reoxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.
-
Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing groups, such as the trifluoromethoxy group, are more susceptible to homocoupling.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the competing homocoupling of the boronic acid becomes more significant.
Troubleshooting & Minimization Strategies:
| Strategy | Rationale |
| Rigorous Degassing | To minimize the presence of dissolved oxygen, thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst and Ligand Selection | Use a palladium catalyst and ligand system that promotes rapid oxidative addition. For example, catalysts with bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway. |
| Control of Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling. However, this may also slow down the desired reaction, so optimization is key. |
| Stoichiometry of Reactants | Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can increase the rate of homocoupling. Carefully control the stoichiometry. |
Q3: Besides homocoupling, what other by-products should I be aware of?
Two other notable by-products are often observed:
-
Protodeboronation Product: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-(trifluoromethoxy)benzene.
-
Cause: This side reaction is often promoted by acidic or basic conditions and the presence of water.[4] The mechanism can be complex and is influenced by the reaction pH.
-
Minimization: Use anhydrous solvents and ensure the base is not excessively strong or used in large excess. Running the reaction under anhydrous conditions can be beneficial.[5]
-
-
Hydrolysis of the Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can be susceptible to hydrolysis under harsh basic conditions, leading to the formation of a phenol derivative.[6][7][8][9]
-
Cause: Strong bases and high temperatures can promote the hydrolysis of the -OCF₃ group.
-
Minimization: Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide. Avoid excessively high reaction temperatures.
-
Caption: Reaction pathways leading to the desired product and common by-products.
Q4: My reaction is sluggish or stalls completely. What are the potential causes and solutions?
A stalled reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting a Stalled Reaction:
| Potential Cause | Recommended Action |
| Catalyst Deactivation | The Pd(0) catalyst may have been oxidized and precipitated as palladium black. Try adding a fresh portion of the catalyst. Ensure rigorous exclusion of oxygen. |
| Insufficiently Active Catalyst | For this specific coupling, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an in-situ generated catalyst from a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand might be necessary. |
| Poor Solubility of Reactants | If using the free acid form of the aryl halide, solubility can be an issue. Consider converting it to the methyl or ethyl ester. Alternatively, use a solvent system that can better dissolve all components, such as a mixture of toluene and water, or dioxane and water. |
| Incorrect Base | The choice of base is crucial. An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The base's strength and solubility can significantly impact the reaction rate. |
Q5: How can I effectively purify the final product and remove the persistent by-products?
Purification can be challenging due to the similar polarities of the desired product and the by-products, especially the homocoupled dimer.
Purification Strategies:
-
Acid-Base Extraction:
-
After the reaction, perform an aqueous workup. If the product is in its ester form, it will remain in the organic layer.
-
If the product is the carboxylic acid, acidify the aqueous layer after an initial basic wash to precipitate the product. This can help remove some of the less polar by-products.
-
-
Crystallization:
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate) is a powerful technique for removing impurities. This may require some experimentation to find the optimal solvent mixture.
-
-
Column Chromatography:
-
Silica gel chromatography can be used, but separation of the desired product from the homocoupled by-product can be difficult. A careful selection of the eluent system is necessary. Sometimes, converting the carboxylic acid to its methyl ester prior to chromatography can improve separation. The ester can then be hydrolyzed back to the acid.[10]
-
-
Formation of a Salt:
-
Treating the crude product mixture with a specific amine to form a salt of the desired carboxylic acid can sometimes facilitate its selective precipitation and purification.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Methyl 4-bromo-3-fluorobenzoate
Objective: To synthesize Methyl 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoate.
Materials:
-
Methyl 4-bromo-3-fluorobenzoate (1.0 eq)
-
(3-(trifluoromethoxy)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water
Procedure:
-
To a round-bottom flask, add Methyl 4-bromo-3-fluorobenzoate, (3-(trifluoromethoxy)phenyl)boronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Sparge the mixture with argon for 30-45 minutes to ensure all oxygen is removed.
-
In a separate vial, dissolve Palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Saponification of the Ester to the Carboxylic Acid
Objective: To hydrolyze the methyl ester to the final carboxylic acid product.
Materials:
-
Methyl 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoate
-
Methanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
Procedure:
-
Dissolve the methyl ester in methanol.
-
Add the sodium hydroxide solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add hydrochloric acid until the pH is acidic (pH ~2).
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the final product.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | A: Water with 0.1% trifluoroacetic acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from a higher aqueous composition to a higher organic composition. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- ResearchGate. (n.d.). Mechanistic studies on the protodeboronation.
- ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
- Chem-Impex. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic acid.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from The Royal Society of Chemistry website.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid and phenylboronic acid. Retrieved from The Royal Society of Chemistry website.
- National Institutes of Health. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with....
- ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles.
- Wiley Online Library. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- National Institutes of Health. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- ResearchGate. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure a successful and efficient scale-up process.
Introduction
This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, typically involving a Suzuki-Miyaura coupling reaction, presents several challenges when transitioning from laboratory scale to pilot plant or manufacturing scale.[1] This guide provides in-depth technical assistance to overcome these hurdles.
The most common synthetic route involves the Suzuki-Miyaura cross-coupling of a boronic acid derivative with an aryl halide. Specifically, this involves the reaction of 3-fluoro-4-bromobenzoic acid with 3-(trifluoromethoxy)phenylboronic acid. While effective at a small scale, scaling up this process can lead to issues with reaction kinetics, impurity profiles, and product isolation.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reactants?
A1: The most prevalent and well-documented method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of two key intermediates:
-
Aryl Halide: 4-Bromo-3-fluorobenzoic acid
-
Boronic Acid/Ester: (3-(Trifluoromethoxy)phenyl)boronic acid
The reaction is catalyzed by a palladium complex in the presence of a base.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?
A2: Scaling up this reaction introduces several complexities.[1] The primary challenges include:
-
Reaction Kinetics and Temperature Control: Maintaining a consistent and optimal reaction temperature is critical. Deviations can result in incomplete reactions or the formation of byproducts.[3]
-
Oxygen Sensitivity: The palladium catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.[3]
-
Mixing and Mass Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" and inconsistent reaction progress, especially when dealing with slurries.[3]
-
Impurity Profile: The formation of homocoupling byproducts and other impurities can become more significant at a larger scale, complicating purification.
-
Palladium Removal: Removing residual palladium from the final product to meet pharmaceutical specifications is a significant challenge.[1]
Q3: What is homocoupling and how can it be minimized?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl byproduct.[4] In this synthesis, it would result in the formation of 3,3'-bis(trifluoromethoxy)biphenyl. This is problematic as it consumes the boronic acid, lowers the yield of the desired product, and creates purification challenges due to the similar structure of the byproduct.[4]
To minimize homocoupling:
-
Control Reaction Temperature: Lower temperatures can sometimes disfavor the homocoupling pathway.
-
Optimize Catalyst and Ligand: Using bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[5]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, thus reducing the likelihood of homocoupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Inactive Catalyst | - Ensure rigorous inert atmosphere (argon or nitrogen) throughout the process.[3] - Use freshly opened or properly stored catalyst and ligands. |
| 2. Sub-optimal Temperature | - Monitor the internal reaction temperature closely.[3] - At high altitudes, a pressure vessel may be needed to maintain the required temperature.[1][3] | |
| 3. Poor Mixing | - Ensure adequate agitation, especially if the reaction mixture is a slurry.[3] | |
| High Levels of Impurities | 1. Homocoupling of Boronic Acid | - See Q3 for mitigation strategies. |
| 2. Protodeboronation | - Ensure the base is not too strong or used in excessive amounts. | |
| 3. Decomposition of Starting Materials or Product | - Avoid excessive reaction temperatures or prolonged reaction times. | |
| Difficult Purification | 1. Co-elution of Product and Impurities | - If homocoupling is an issue, explore different solvent systems for chromatography to improve separation.[4] |
| 2. Residual Palladium | - Employ palladium scavengers post-reaction. - Recrystallization of the final product can also help reduce palladium levels. | |
| Poor Reproducibility Between Batches | 1. Variation in Raw Material Quality | - Qualify all starting materials and reagents to ensure consistency. |
| 2. Inconsistent Oxygen Levels | - Standardize procedures for degassing solvents and maintaining an inert atmosphere.[3][6] | |
| 3. Differences in Equipment | - Be aware that changes in reactor geometry and material can affect mixing and heat transfer.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound. Optimization will be necessary for your specific equipment and scale.
1. Reagent Preparation and Inert Atmosphere Setup:
-
To an appropriately sized reactor, add 4-Bromo-3-fluorobenzoic acid (1.0 equiv.), (3-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the reactor and thoroughly purge with a high-purity inert gas (argon or nitrogen) for at least 30 minutes.
2. Solvent Addition and Degassing:
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via a transfer line.
-
Continue to sparge the mixture with inert gas for another 15-20 minutes.
3. Catalyst and Ligand Addition:
-
In a glovebox or under a positive flow of inert gas, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%) in a small amount of degassed solvent.
-
Transfer the catalyst solution to the reactor under a positive flow of inert gas.
4. Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and then an organic solvent (e.g., heptane) to remove non-polar impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. sta.wuxiapptec.com [sta.wuxiapptec.com]
Technical Support Center: Navigating Coupling Reactions with 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when utilizing 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in various coupling reactions. Our aim is to equip you with the knowledge to overcome poor reactivity and achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block in medicinal chemistry and materials science, largely due to the influence of its fluorine substituents on molecular properties such as metabolic stability and binding affinity.[1][2] However, the very electronic nature of these groups presents unique challenges in common synthetic transformations. The presence of the electron-withdrawing fluorine and trifluoromethoxy groups deactivates the benzoic acid moiety, making it less nucleophilic and potentially hindering its reactivity in standard coupling protocols.[3] This guide is structured to address these specific reactivity issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields and slow reaction rates in my coupling reactions with this benzoic acid?
A1: The primary reason for the poor reactivity of this compound is the electronic deactivation of the carboxylic acid group. The fluorine and trifluoromethoxy substituents are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and, consequently, the nucleophilicity of the carboxylate. This deactivation makes it more difficult for the carboxylic acid to participate in the key steps of many coupling reactions, such as oxidative addition in palladium-catalyzed cross-couplings or nucleophilic attack in amide and ester bond formation.[3]
Q2: Are there any general strategies to enhance the reactivity of this substrate?
A2: Yes, several general strategies can be employed:
-
Activation of the Carboxylic Acid: Converting the carboxylic acid to a more reactive intermediate is a common and effective approach. This can involve forming an acid chloride, a mixed anhydride, or an activated ester.[4]
-
Use of Highly Active Catalysts and Reagents: For cross-coupling reactions, employing highly active palladium catalysts with specialized ligands can overcome the challenge of deactivated substrates.[5][6] For amide and ester formation, more potent coupling reagents and additives may be necessary.
-
Optimization of Reaction Conditions: Systematically optimizing parameters such as solvent, temperature, base, and reaction time can significantly impact the outcome of the reaction.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery, and challenges with this particular benzoic acid are common.
Q3: I am attempting an amide coupling with a primary amine using standard carbodiimide reagents (DCC, EDC) and observing minimal product formation. What is the likely cause and how can I resolve it?
A3: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) may not be sufficiently potent to activate the electron-deficient this compound, especially when coupled with a weakly nucleophilic amine.[4][7]
Troubleshooting Workflow:
Figure 1: Decision workflow for troubleshooting amide coupling.
Recommended Actions:
-
Incorporate Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can enhance the efficiency of carbodiimide-mediated couplings by forming a more reactive activated ester intermediate and minimizing side reactions.
-
Employ More Potent Coupling Reagents: For challenging couplings, phosphonium- or aminium-based reagents are often more effective.[4][8] Consider the reagents outlined in the table below.
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium | High coupling rates, low racemization.[9] |
| HBTU | Aminium | Effective and commonly used. |
| PyBOP | Phosphonium | Good for sterically hindered couplings.[8] |
| COMU | Aminium | High solubility and efficiency. |
-
Convert to the Acid Chloride: For particularly unreactive amines, converting the benzoic acid to its corresponding acid chloride is a robust strategy. This is a two-step process but often provides the desired product when other methods fail.[10]
Detailed Protocol: Acid Chloride Formation and Amide Coupling
-
Acid Chloride Formation:
-
Suspend this compound (1.0 equiv) in dichloromethane (DCM).
-
Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[10]
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh DCM.
-
In a separate flask, dissolve the amine (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv) in DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Q4: My amine is sterically hindered, and even with stronger coupling reagents, the reaction is not proceeding. What are my options?
A4: The combination of an electronically deactivated acid and a sterically hindered amine presents a significant synthetic challenge.[11][12][13] In such cases, more forcing conditions or alternative coupling strategies are required.
Advanced Strategies:
-
Elevated Temperatures: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically demanding couplings.[14]
-
Alternative Coupling Reagents: Consider specialized reagents designed for hindered couplings, such as T3P (Propylphosphonic Anhydride).[10]
-
Use of a Microwave Reactor: Microwave-assisted synthesis can often accelerate slow reactions and improve yields in difficult couplings by providing rapid and uniform heating.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
For the synthesis of biaryl structures, this molecule would typically be derivatized to an aryl halide or triflate to participate in Suzuki-Miyaura cross-coupling. Assuming the 4-position is substituted with a leaving group (e.g., Br, I, OTf), the electronic deactivation can still impact the reaction.
Q5: I am performing a Suzuki-Miyaura coupling with the 4-bromo derivative of the parent benzoic acid and an arylboronic acid, but I am observing low yields and significant starting material recovery. What can I do?
A5: The electron-withdrawing nature of the substituents on your aryl bromide deactivates it towards oxidative addition, a critical step in the catalytic cycle.[15] Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active.
Catalytic Cycle and Troubleshooting Points:
Figure 2: Suzuki-Miyaura catalytic cycle with key troubleshooting steps.
Optimization Strategies:
-
Catalyst and Ligand Selection: For deactivated aryl chlorides and bromides, highly active catalyst systems are essential.[5][6][16] Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.
| Ligand | Catalyst System Example | Rationale |
| SPhos | Pd(OAc)₂ / SPhos | Promotes oxidative addition of deactivated aryl halides. |
| XPhos | Pd₂(dba)₃ / XPhos | Effective for sterically hindered substrates. |
| RuPhos | Pd(OAc)₂ / RuPhos | Broad applicability for challenging couplings. |
| o-(di-tert-butylphosphino)biphenyl | Pd(OAc)₂ | Enables room-temperature couplings for some substrates.[5] |
-
Base and Solvent Choice: The choice of base is crucial for the transmetalation step.[15] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-bromo-3-fluoro-(3-trifluoromethoxyphenyl)benzoic acid derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent (e.g., dioxane/water mixture) and heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
Troubleshooting Guide: Esterification Reactions
Q6: I am trying to form the methyl ester of this compound using Fischer esterification (methanol with a catalytic amount of sulfuric acid), but the reaction is very slow and incomplete. Why is this happening?
A6: The electronically deactivated nature of the benzoic acid makes the carbonyl carbon less electrophilic, thus slowing down the rate of nucleophilic attack by the alcohol.[14] Standard Fischer esterification conditions may not be sufficient for complete conversion.[17]
Alternative Esterification Methods:
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). It is a mild and efficient method for forming esters from carboxylic acids and alcohols.[18]
-
Conversion to Acid Chloride: As with amide formation, converting the benzoic acid to the more reactive acid chloride followed by reaction with the alcohol in the presence of a base is a highly effective, albeit two-step, procedure.
-
Use of Alkylating Agents: Reagents like trimethylsilyldiazomethane (TMS-diazomethane) or methyl iodide with a base (e.g., K₂CO₃) can be used to form methyl esters under mild conditions.
Detailed Protocol: Steglich Esterification
-
Dissolve this compound (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1 equiv) in a suitable solvent like DCM.
-
Cool the solution to 0 °C.
-
Add EDC or DCC (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If using DCC, filter off the dicyclohexylurea byproduct.
-
Perform an aqueous workup to remove residual reagents.
References
-
PubMed. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Retrieved from [Link]
-
Request PDF. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]
-
NIH. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Retrieved from [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Fluoro-3-phenoxybenzoic acid. Retrieved from [Link]
-
Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.). Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
PubMed. (n.d.). The synthesis of sterically hindered amides. Retrieved from [Link]
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- 16. pubs.acs.org [pubs.acs.org]
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- 18. iajpr.com [iajpr.com]
Validation & Comparative
A Comparative Guide to 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and 3-Fluoro-4-(trifluoromethyl)benzoic acid for Advanced Research Applications
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The unique properties imparted by moieties such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups can profoundly influence a molecule's physicochemical characteristics and biological activity. This guide offers an in-depth, objective comparison of two structurally related benzoic acid derivatives: 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and 3-Fluoro-4-(trifluoromethyl)benzoic acid . This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for novel molecular entities.
At a Glance: Structural and Physicochemical Comparison
The primary distinction between the two molecules lies in the nature of the trifluoromethyl-containing substituent at the 4-position of the benzoic acid ring. In one, a trifluoromethyl group is directly attached, while in the other, it is linked via an oxygen atom, forming a trifluoromethoxy group. This seemingly subtle difference has significant implications for the electronic properties, lipophilicity, and steric profile of the molecules.
| Property | 3-Fluoro-4-(trifluoromethyl)benzoic acid | This compound |
| CAS Number | 115754-21-7 | 886498-89-1 |
| Molecular Formula | C8H4F4O2 | C14H8F4O3 |
| Molecular Weight | 208.11 g/mol | 300.21 g/mol |
| Melting Point | 174-179 °C | 86-90 °C |
| Predicted pKa | ~3.35 | No experimental data available; predicted to be slightly higher than its counterpart |
| Appearance | White to off-white crystalline powder | Not specified; likely a solid |
Deep Dive: The Impact of -CF3 vs. -OCF3 on Molecular Properties
The choice between a trifluoromethyl and a trifluoromethoxy substituent is a critical decision in molecular design, driven by the desired balance of electronic and steric effects, as well as the intended biological or material application.
Electronic Effects and Acidity
The electron-withdrawing character of these groups stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (i.e., lowering the pKa) compared to unsubstituted benzoic acid. The direct attachment of the -CF3 group in 3-Fluoro-4-(trifluoromethyl)benzoic acid is expected to exert a slightly stronger inductive effect on the carboxylic acid compared to the more distant trifluoromethoxy group in the biphenyl ether structure of its counterpart. Consequently, 3-Fluoro-4-(trifluoromethyl)benzoic acid is predicted to be a slightly stronger acid.
Caption: Electronic influence on the acidity of the benzoic acids.
Lipophilicity and Pharmacokinetics
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Both the -CF3 and -OCF3 groups are known to significantly increase the lipophilicity of a molecule compared to a methyl or hydrogen substituent.[1]
The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group. This is attributed to the shielding of the polar oxygen atom by the bulky and lipophilic trifluoromethyl group. Therefore, it is anticipated that This compound will exhibit higher lipophilicity than 3-Fluoro-4-(trifluoromethyl)benzoic acid. This enhanced lipophilicity can lead to improved membrane permeability and potentially better oral bioavailability, but it may also increase metabolic susceptibility and off-target toxicity if not carefully balanced.
Synthesis and Experimental Protocols
Both compounds are accessible through multi-step synthetic routes, typically starting from commercially available fluorinated precursors. The following are representative, plausible synthetic strategies based on established organic chemistry principles.
Proposed Synthesis of 3-Fluoro-4-(trifluoromethyl)benzoic acid
A common approach to synthesizing this molecule involves the introduction of the carboxylic acid functionality to a pre-functionalized benzene ring.
Caption: Plausible synthetic workflow for 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Experimental Protocol (Illustrative):
-
Nitration: To a cooled solution of 1-fluoro-2-(trifluoromethyl)benzene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Pour the reaction mixture over ice and extract the product with a suitable organic solvent.
-
Reduction: Dissolve the resulting nitro compound in ethanol and add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon. Heat the mixture to reflux until the reaction is complete. Neutralize the reaction mixture and extract the aniline product.
-
Sandmeyer Reaction: Dissolve the aniline in an aqueous solution of hydrobromic acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the diazonium salt solution to the copper(I) cyanide solution.
-
Hydrolysis: Heat the resulting benzonitrile under reflux with a strong acid (e.g., aqueous sulfuric acid) to hydrolyze the nitrile to a carboxylic acid. Cool the reaction mixture and collect the precipitated product by filtration.
Proposed Synthesis of this compound
The synthesis of this biaryl ether derivative would likely involve a nucleophilic aromatic substitution or a cross-coupling reaction.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Nucleophilic Aromatic Substitution: In a suitable solvent such as dimethylformamide (DMF), combine 3-trifluoromethoxyphenol, 3,4-difluorobenzonitrile, and a base such as potassium carbonate. Heat the reaction mixture until the starting materials are consumed.
-
Hydrolysis: After cooling, pour the reaction mixture into water and extract the product. The crude benzonitrile can then be hydrolyzed to the corresponding carboxylic acid by heating under reflux with a strong acid or base.
Biological and Therapeutic Potential: A Comparative Outlook
While direct comparative studies on the biological activities of these two specific benzoic acids are not extensively reported, their structural features allow for informed predictions based on established principles of medicinal chemistry.
3-Fluoro-4-(trifluoromethyl)benzoic acid has been identified as a key building block in the synthesis of potassium channel openers, which have therapeutic potential in conditions such as epilepsy.[2] The trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability and binding affinity.[1]
This compound , with its higher predicted lipophilicity, may offer advantages in applications where enhanced membrane permeability is desired, such as in targeting the central nervous system. The trifluoromethoxy group is also known for its ability to improve metabolic stability.
In general, derivatives of both compounds could be explored for a range of therapeutic targets, including but not limited to:
-
Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element in the active sites of various enzymes.
-
Receptor Modulators: The overall shape and electronic profile of these molecules make them suitable scaffolds for designing ligands for various receptors.
-
Antimicrobial Agents: The incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups has been shown to enhance the antimicrobial activity of various compound classes.
Conclusion and Future Directions
Both This compound and 3-Fluoro-4-(trifluoromethyl)benzoic acid are valuable building blocks for the synthesis of novel, high-performance molecules. The choice between them should be guided by the specific design objectives of the research program.
-
Choose 3-Fluoro-4-(trifluoromethyl)benzoic acid when:
-
A slightly higher acidity is desired.
-
A well-established building block with known applications (e.g., in potassium channel modulators) is preferred.
-
Lower lipophilicity is a design consideration to mitigate potential off-target effects.
-
-
Choose this compound when:
-
Enhanced lipophilicity is required for improved membrane permeability.
-
A different steric and electronic profile is sought to explore new interactions with a biological target.
-
Future research should focus on the direct, side-by-side experimental evaluation of these two compounds and their derivatives in various biological assays to quantitatively assess their relative performance. Such studies will provide invaluable data to guide the rational design of next-generation therapeutics and advanced materials.
References
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
LookChem. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
Sources
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid by X-ray Crystallography
This guide provides an in-depth technical comparison and procedural overview for the structural validation of the synthesized novel compound, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid. While specific experimental data for this exact molecule is not publicly available, this document leverages established principles and data from closely related analogues to present a robust, experience-driven workflow. The focus is on the definitive method of single-crystal X-ray diffraction (SCXRD), contextualized by comparisons with other essential spectroscopic techniques.
Introduction: The Imperative of Unambiguous Structural Elucidation
In drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and patentability. While techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about connectivity and functional groups, they offer indirect structural insights.[1] Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic structure, including absolute stereochemistry.[1]
This guide will walk researchers through a plausible synthesis of this compound, the "gold standard" validation by X-ray crystallography, and a comparative analysis with NMR and FTIR spectroscopy to underscore the complementary nature of these techniques.
Synthesis Pathway: A Proposed Route
A plausible and efficient method for the synthesis of the target compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is well-suited for creating biaryl linkages. The proposed two-step synthesis is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD provides the most definitive structural proof for a crystalline solid.[1] The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.[2] By analyzing the pattern of diffracted X-rays, one can determine the electron density distribution and, consequently, the precise positions of atoms in the crystal lattice.[3]
The Critical Step: Growing High-Quality Single Crystals
The most significant bottleneck in SCXRD is often the cultivation of suitable crystals.[1][2] For small organic molecules, several methods can be employed.[4] Purity of the compound is paramount for successful crystallization.[5]
Recommended Crystallization Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[5] A solvent screen using small vials with various common solvents (e.g., ethyl acetate, acetone, methanol, dichloromethane, hexane) is advisable.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5] Patience is crucial for growing large, well-ordered crystals.[5]
Data Collection and Structure Refinement Workflow
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the following steps are performed.[4]
Caption: Figure 2: A streamlined workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
While no experimental data exists for the target molecule, we can project expected parameters based on a similar published structure, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[6] Small organic molecules like this often crystallize in common space groups such as P-1 (triclinic) or P2₁/c (monoclinic). Hydrogen bonding between the carboxylic acid groups is a highly probable intermolecular interaction that will dictate the crystal packing.
Table 1: Projected Crystallographic Data for this compound
| Parameter | Projected Value/Information | Rationale/Significance |
| Chemical Formula | C₁₄H₈F₄O₃ | Derived from the molecular structure. |
| Formula Weight | 300.21 g/mol | Important for density calculations. |
| Crystal System | Monoclinic | A common crystal system for small organic molecules.[6] |
| Space Group | P2₁/c | A common centrosymmetric space group. |
| Unit Cell Dimensions | a ≈ 7-9 Å, b ≈ 7-9 Å, c ≈ 8-10 Å, β ≈ 95-110° | Based on typical values for similar-sized molecules.[6] |
| Z | 4 | Number of molecules per unit cell. |
| Key Bond Lengths | C-F ≈ 1.35 Å, C=O ≈ 1.22 Å, C-O ≈ 1.31 Å | Standard bond lengths for these functional groups. |
| Intermolecular Interactions | Hydrogen bonding (O-H···O) between carboxylic acid groups forming dimers. | A very common and stabilizing packing motif for carboxylic acids. |
Comparative Analysis: The Roles of NMR and FTIR Spectroscopy
While SCXRD provides the ultimate structural answer, NMR and FTIR are indispensable for routine characterization, reaction monitoring, and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would confirm the number and connectivity of protons on the aromatic rings. The signals would be split due to coupling with both neighboring protons and fluorine atoms.
-
¹³C NMR: Would show the number of unique carbon environments. The carbon atoms bonded to fluorine will show characteristic splitting (¹JCF, ²JCF, etc.).
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds.[8] It would show two distinct signals: one for the fluorine atom on the benzoic acid ring and another for the -OCF₃ group. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Expected Characteristic IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[11]
-
C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.
-
C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region, characteristic of the aryl-F and -OCF₃ groups.
-
Aromatic C-H & C=C Stretches: Signals above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.
The unique combination of these absorptions creates a "fingerprint" for the molecule, confirming the presence of the key functional groups.[11]
Head-to-Head Comparison: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison for the structural validation of our target molecule.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | FTIR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1] | Atomic connectivity, chemical environment of nuclei, dynamic information in solution.[3][7] | Presence of specific functional groups.[10] |
| Sample State | Solid (single crystal) | Liquid (solution) | Solid, liquid, or gas |
| Strengths | - Unambiguous & definitive 3D structure.[1]- Provides absolute configuration.[12] | - Provides data on solution-state structure and dynamics.[7]- Non-destructive.- Excellent for fluorinated compounds (¹⁹F NMR).[8] | - Fast and inexpensive.- Excellent for identifying functional groups.[9] |
| Limitations | - Requires high-quality single crystals, which can be difficult to grow.[1][2]- Provides a static picture of the solid state.[3] | - Provides indirect structural information (connectivity, not a 3D image).- Can be complex to interpret for molecules with extensive spin-spin coupling. | - Provides limited information on the overall molecular skeleton.- Not suitable for distinguishing isomers with the same functional groups. |
Conclusion and Recommendations
For the unequivocal structural validation of a newly synthesized compound like this compound, single-crystal X-ray crystallography is the indispensable gold standard. It provides the definitive atomic-level proof of structure required for publication, patent applications, and progression in a drug development pipeline.
However, SCXRD should not be viewed in isolation. A comprehensive characterization package relies on the synergistic use of multiple techniques. NMR and FTIR spectroscopy are the workhorses of the synthetic chemistry lab, providing rapid and essential confirmation of molecular connectivity and functional group identity throughout the synthetic and purification process. The final, high-resolution crystal structure serves as the ultimate validation, confirming that the information inferred from spectroscopic methods corresponds to the correct three-dimensional reality. Therefore, a multi-faceted approach, leveraging the strengths of each technique, represents the most rigorous and trustworthy scientific practice.
References
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Staples, R. X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available at: [Link]
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Brown, P. Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1654. Available at: [Link]
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Creative BioMart. X-ray Crystallography. Creative BioMart. Available at: [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
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PrepChem. Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Available at: [Link]
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ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available at: [Link]
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Unknown Author. Comparison of NMR and X-ray crystallography. Unknown Source. Available at: [Link]
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Al-Dossary, O., et al. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577. Available at: [Link]
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Wenzel, M., et al. (2016). Absolute Configuration of Small Molecules by Co‐crystallization. Angewandte Chemie International Edition, 55(42), 13013-13017. Available at: [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]
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Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co, Mn) Hofmann-Type Complexes. Zeitschrift für Naturforschung A, 60(4-5), 285-288. Available at: [Link]
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Quora. What is the IR spectrum of benzoic acid? How is it determined?. Quora. Available at: [Link]
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JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at: [Link]
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Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
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Patsnap. FTIR vs XRD: Which is Superior for Crystal Structure?. Patsnap. Available at: [Link]
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PubChem. 3-Fluoro-4-(trifluoromethoxy)benzoic acid. PubChem. Available at: [Link]
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Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
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Wagner, T. R., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2723. Available at: [Link]
- Google Patents. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
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Zhang, M., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 64(10), 1141-1145. Available at: [Link]
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Chegg. Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. Chegg.com. Available at: [Link]
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Comparative analysis of fluorinated benzoic acid isomers in drug design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Among the plethora of fluorinated building blocks, fluorinated benzoic acid isomers—ortho, meta, and para—offer a nuanced yet powerful tool for fine-tuning a molecule's physicochemical and pharmacokinetic profile. The positional isomerization of the fluorine atom on the benzoic acid scaffold dramatically influences acidity (pKa), lipophilicity (logP), membrane permeability, and metabolic stability, thereby providing a critical axis for optimization in drug design.
This guide provides a comprehensive comparative analysis of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, offering field-proven insights into their differential effects and guidance on their strategic application in drug discovery programs.
The Subtle Power of Positional Isomerism: A Comparative Overview
The seemingly minor shift in the position of a single fluorine atom—from ortho to meta to para—exerts a profound influence on the electronic and steric properties of the benzoic acid molecule. This, in turn, dictates its behavior in biological systems. Understanding these differences is paramount for rational drug design.
Physicochemical Properties: A Tale of Three Isomers
A molecule's acidity and lipophilicity are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorobenzoic acid isomers exhibit distinct characteristics in these key parameters.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | 3.27[1] | 3.86 | 4.14[1] | 4.20[1] |
| logP | 1.856[2] | 2.163 | 2.07[3] | 1.87 |
Causality Behind the Data:
-
Acidity (pKa): The pKa value, which indicates the strength of an acid, is significantly impacted by the position of the electron-withdrawing fluorine atom.
-
2-Fluorobenzoic Acid: The pronounced acidity of the ortho isomer is a classic example of the "ortho effect."[1] The close proximity of the fluorine atom to the carboxylic acid group exerts a strong through-space inductive electron-withdrawing effect, stabilizing the resulting carboxylate anion. Furthermore, steric hindrance between the fluorine and the carboxylic acid forces the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the neutral acid and further enhances its acidity.[1]
-
3-Fluorobenzoic Acid: In the meta position, the fluorine atom's influence is primarily through its inductive effect, leading to a moderate increase in acidity compared to benzoic acid.
-
4-Fluorobenzoic Acid: In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance (mesomeric) effect of the fluorine atom's lone pairs. This results in a smaller increase in acidity compared to the ortho and meta isomers.[1]
-
-
Lipophilicity (logP): Lipophilicity, a measure of a compound's solubility in lipids versus water, is a critical factor for membrane permeability and target engagement. The introduction of a fluorine atom generally increases lipophilicity compared to a hydrogen atom. The subtle differences among the isomers can be attributed to variations in their dipole moments and intermolecular interactions.
Impact on Pharmacokinetics and Pharmacodynamics
The distinct physicochemical properties of the fluorobenzoic acid isomers translate into significant differences in their pharmacokinetic and pharmacodynamic profiles.
Membrane Permeability
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} caption [label="Key determinants of membrane permeability.", fontname="Arial", fontsize=10];
Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
-
Preparation of the Donor Plate: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Preparation of the Acceptor Plate: A 96-well plate is filled with a buffer solution, often containing a scavenger to mimic sink conditions.
-
Compound Addition: The test compounds (the fluorobenzoic acid isomers) are added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated to allow for passive diffusion of the compounds across the artificial membrane.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the change in compound concentration over time.
Metabolic Stability
The position of the fluorine atom can significantly influence a molecule's susceptibility to metabolic enzymes, particularly cytochrome P450s (CYPs). Fluorine substitution at a metabolically labile position can block oxidation, thereby increasing the compound's half-life.
While comprehensive comparative metabolic stability data for the three isomers is not available, studies on individual isomers provide some insights. For instance, the metabolism of 2-fluorobenzoic acid has been studied in microorganisms. It is important to note that metabolic pathways can differ significantly between microbial and mammalian systems.
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} caption [label="Factors affecting metabolic stability.", fontname="Arial", fontsize=10];
Experimental Workflow: Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Preparation of Incubation Mixture: The test compound is incubated with liver microsomes (e.g., human, rat) and a cofactor, typically NADPH, to initiate the metabolic reaction.
-
Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining in the supernatant at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Off-Target Effects
While the fluorobenzoic acid moiety itself is not typically associated with significant off-target activity at low concentrations, it is crucial to assess the potential for off-target interactions of any new chemical entity. The specific isomer used can influence the overall shape and electronic properties of the final drug molecule, which could lead to differential off-target binding profiles.
Experimental Workflow: In Vitro Off-Target Screening
A panel of in vitro assays is used to screen for potential interactions with a broad range of biological targets.
-
Target Selection: A panel of receptors, enzymes, ion channels, and transporters known to be associated with adverse drug reactions is selected.
-
Assay Formats: A variety of assay formats are employed, including:
-
Radioligand Binding Assays: To assess binding affinity to receptors and transporters.
-
Enzyme Inhibition Assays: To measure the inhibitory activity against a panel of enzymes.
-
Functional Assays: To evaluate the effect of the compound on the activity of ion channels and GPCRs.
-
-
Data Interpretation: The results are analyzed to identify any significant off-target interactions, which are then prioritized for further investigation.
Strategic Application in Drug Design: Guiding Principles
The choice of which fluorobenzoic acid isomer to incorporate into a drug candidate should be a data-driven decision based on the specific therapeutic target and the desired ADME profile.
-
To Enhance Acidity: If increased acidity is desired to improve solubility or modulate target binding through a key ionic interaction, 2-fluorobenzoic acid is the strongest candidate due to the ortho effect.
-
To Modulate Lipophilicity and Permeability: The choice between the isomers can be used to fine-tune lipophilicity. While all three increase lipophilicity relative to benzoic acid, the subtle differences can be exploited to optimize membrane permeability and achieve the desired balance between solubility and permeability.
-
To Improve Metabolic Stability: If a specific position on the benzoic acid ring is identified as a site of metabolic vulnerability, introducing a fluorine atom at that position can effectively block metabolism. A comparative metabolic stability assay of the three isomers is essential to make an informed decision.
-
To Mitigate Off-Target Effects: If an off-target liability is identified, altering the substitution pattern by switching between the ortho, meta, and para isomers can change the molecule's conformation and electronic distribution, potentially reducing its affinity for the off-target protein.
Conclusion
The positional isomers of fluorobenzoic acid are not interchangeable building blocks. Each isomer possesses a unique set of physicochemical properties that can be strategically leveraged to optimize the performance of a drug candidate. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will empower drug discovery scientists to make informed decisions and harness the full potential of these versatile fluorinated scaffolds in the design of safer and more effective medicines.
References
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A Head-to-Head Comparison: Determining the Potency of Novel 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid Derivatives via a TR-FRET In Vitro Assay
A Senior Application Scientist's Guide to a Robust, High-Throughput Screening Method for Evaluating Peroxisome Proliferator-Activated Receptor (PPAR) Ligands.
In the landscape of modern drug discovery, particularly in the realms of metabolic diseases, inflammation, and cellular differentiation, the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets.[1][2] These ligand-activated transcription factors, which include three main isoforms (PPARα, PPARβ/δ, and PPARγ), regulate the expression of genes involved in a host of physiological processes.[1][2][3] The structural motif of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid and its derivatives suggests a strong potential for interaction with the ligand-binding domain of PPARs, making them an interesting class of compounds for further investigation.
This guide provides a comprehensive framework for comparing the potency of these novel derivatives using a highly sensitive and robust in vitro method: the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay. This assay offers a non-radioactive, homogeneous, and high-throughput alternative to traditional radioligand binding assays.[4][5]
The Scientific Underpinning: TR-FRET for Competitive Binding Analysis
At its core, a TR-FRET assay is based on the principle of fluorescence resonance energy transfer between a donor and an acceptor fluorophore when they are in close proximity.[6] In the context of a competitive binding assay, a fluorescently labeled ligand, or "tracer," is bound to the target receptor. This proximity allows for energy transfer from a donor fluorophore, typically a terbium-labeled antibody that recognizes a tag on the receptor, to the acceptor fluorophore on the tracer, resulting in a high FRET signal.[6]
When a test compound with affinity for the receptor is introduced, it competes with the tracer for binding to the ligand-binding pocket. This displacement of the tracer increases the distance between the donor and acceptor, leading to a decrease in the FRET signal.[4][6][7] The magnitude of this decrease is directly proportional to the binding affinity and concentration of the test compound, allowing for the determination of its potency, typically expressed as an IC50 value (the concentration of the compound that inhibits 50% of the tracer's binding).
A key advantage of TR-FRET over standard FRET is the use of a long-lifetime lanthanide chelate, such as terbium, as the donor. This allows for a time-gated measurement, where the fluorescent signal is read after a delay following excitation. This delay effectively eliminates interference from short-lived background fluorescence and scattered light, significantly enhancing the assay's sensitivity and reliability.[8][9]
Visualizing the PPAR Signaling Pathway
The following diagram illustrates the classical mechanism of PPAR activation. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[10][11]
Caption: PPAR Signaling Pathway.
A Step-by-Step Protocol for the TR-FRET Competitive Binding Assay
This protocol is designed for a 384-well plate format, which is ideal for high-throughput screening.
Materials and Reagents:
-
Test Compounds: this compound derivatives, serially diluted in 100% DMSO.
-
Positive Control: A known PPAR ligand (e.g., GW7647 for PPARα, GW0742 for PPARδ).[6][9]
-
Reagents: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay Kit (containing GST-tagged PPAR Ligand Binding Domain, Terbium-labeled anti-GST antibody, and a fluorescent tracer like Fluormone™ Pan-PPAR Green).[4][6]
-
Assay Buffer: Provided in the kit or a suitable buffer (e.g., HEPES-buffered saline with 0.01% BSA).
-
Instrumentation: A fluorescence plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at ~495 nm and ~520 nm.[6][8][9]
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
Caption: TR-FRET Experimental Workflow.
Detailed Procedure:
-
Compound Dilution:
-
Create a 10-point serial dilution series for each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). This will be your 100x stock plate.
-
Rationale: A wide concentration range is crucial for accurately determining the full dose-response curve and the IC50 value. DMSO is used to ensure compound solubility.[7]
-
-
Assay Plate Preparation:
-
Add 2 µL of the diluted compounds or DMSO (as a negative control) to the appropriate wells of the 384-well assay plate.
-
Add 8 µL of the fluorescent tracer solution (prepared in assay buffer at the recommended concentration) to all wells.
-
Rationale: This step introduces the competitor (test compound) and the tracer to the assay system.
-
-
Receptor and Antibody Addition:
-
Prepare a mixture of the GST-tagged PPAR Ligand Binding Domain and the Terbium-labeled anti-GST antibody in assay buffer at their final recommended concentrations.
-
Add 10 µL of this mixture to each well. The final assay volume will be 20 µL.
-
Rationale: This initiates the binding reaction. The pre-mixing of the receptor and antibody ensures a homogenous distribution in the well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Rationale: This allows the binding reaction to reach equilibrium.
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Calculate the TR-FRET Ratio: For each well, divide the emission signal at 520 nm by the emission signal at 495 nm.[9]
-
Rationale: The ratiometric measurement corrects for well-to-well variations in volume and compound color quenching.[7]
-
-
Generate Dose-Response Curves: Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine IC50 Values: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable graphing software (e.g., GraphPad Prism) to determine the IC50 value for each derivative.[9]
Comparative Analysis of Hypothetical Derivatives
The following table presents a hypothetical comparison of the potency of three different this compound derivatives against PPARγ.
| Derivative | R-Group Modification | IC50 (nM) against PPARγ |
| Compound A | -H (Parent Compound) | 150.2 |
| Compound B | -CH3 (Methyl) at para-position | 75.8 |
| Compound C | -Cl (Chloro) at meta-position | 25.3 |
From this hypothetical data, Compound C demonstrates the highest potency, followed by Compound B and then the parent Compound A. This suggests that the addition of a chloro group at the meta-position of the trifluoromethoxyphenyl ring significantly enhances the binding affinity for PPARγ.
Conclusion
The TR-FRET competitive binding assay provides a robust, sensitive, and high-throughput method for comparing the potency of novel compounds like the this compound derivatives. By following a well-structured protocol and employing rigorous data analysis, researchers can efficiently screen and rank compounds, enabling informed decisions in the early stages of drug discovery. This guide serves as a foundational framework for such investigations, emphasizing the importance of understanding the underlying scientific principles to generate reliable and reproducible data.
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Cusabio. PPAR signaling pathway . [Link]
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Selcia. TR-FRET Assay | PPIase Services . [Link]
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LabX.com. LanthaScreen TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit . [Link]
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PMC - PubMed Central. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system . [Link]
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Creative Diagnostics. PPAR Signaling Pathway . [Link]
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Iright. Thermo Fisher, A15145, LanthaScreen™ TR-FRET PPAR gamma Competitive Bi . [Link]
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Wikipedia. Peroxisome proliferator-activated receptor . [Link]
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PMC - PubMed Central. Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases . [Link]
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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of Biaryl Compounds
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous blockbuster drugs and high-performance organic materials. The efficient construction of the carbon-carbon bond that unites these aromatic rings is therefore of paramount importance. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have long been recognized as two of the most robust and versatile methods for this purpose.[1][2][3]
While both reactions share a common mechanistic framework, the choice of the organometallic nucleophile—an organoboron species for Suzuki or an organostannane for Stille—fundamentally dictates the reaction's characteristics, advantages, and limitations. This guide provides an in-depth, objective comparison of these two powerhouse reactions, grounded in mechanistic principles and supported by experimental data, to empower researchers to make the most informed decision for their specific synthetic challenges.
The Catalytic Cycle: A Shared Mechanistic Blueprint
At their core, both Suzuki and Stille couplings are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] This cycle can be universally described by three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a square-planar Pd(II) complex.[4]
-
Transmetalation: The organic group from the nucleophilic organometallic reagent (boron or tin) is transferred to the palladium center, displacing the halide. This is the key step where the two reactions diverge.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: The "Green" Workhorse
First reported in 1979, the Suzuki-Miyaura reaction has become the preeminent method for biaryl synthesis in industrial and pharmaceutical settings.[6][7] Its popularity stems from the use of organoboron reagents, which are generally stable, easy to handle, and exhibit low toxicity.[8][9]
Mechanism and the Critical Role of the Base
A key distinction in the Suzuki coupling is the requirement of a base.[10] The organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is not nucleophilic enough on its own to undergo transmetalation. The base activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center.[8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Advantages:
-
Low Toxicity: Organoboron reagents and their byproducts (boric acid) are significantly less toxic than their organotin counterparts, a critical factor for pharmaceutical manufacturing.[8][11]
-
Reagent Stability: Boronic acids are generally stable solids that are tolerant to air and moisture, making them easy to store and handle.[8]
-
Mild and "Green" Conditions: The reaction can often be performed in aqueous or mixed-aqueous solvent systems, and the byproducts are considered environmentally benign.[4][8]
-
Commercial Availability: A vast and diverse library of boronic acids and their esters is commercially available, accelerating discovery programs.[8]
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups.[6][8]
Disadvantages:
-
Base Sensitivity: The mandatory presence of a base can be detrimental to substrates bearing sensitive functional groups (e.g., esters, enolizable ketones).
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond by water or other protic sources, which is particularly problematic for electron-rich or heteroaryl boronic acids.[5] This reduces the yield of the desired product.
Representative Experimental Protocol: Suzuki Coupling
Synthesis of 4-Phenyltoluene:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-phenyltoluene.
The Stille Coupling: The Power of Neutrality
Developed around the same time as the Suzuki coupling, the Stille reaction utilizes organostannanes (R-SnR'₃) as the nucleophilic partner.[12][13] Its primary advantage lies in its exceptional functional group tolerance, as the reaction typically proceeds under neutral, base-free conditions.[14][15]
Mechanism
The Stille catalytic cycle mirrors the general pathway, but the transmetalation step involves the direct transfer of an organic group from the neutral organostannane to the Pd(II) center.[15] This step is often the rate-determining step of the cycle.[14] While generally base-free, additives like copper(I) iodide or lithium chloride are sometimes used to accelerate the transmetalation of less reactive substrates.[12]
Caption: Catalytic cycle of the Stille coupling reaction.
Advantages:
-
Exceptional Functional Group Tolerance: The neutral, non-basic conditions are compatible with a vast range of sensitive functional groups, making it ideal for the synthesis of complex molecules.[14][15][16]
-
Stable and Unreactive Reagents: Organostannanes are stable to air and moisture and are unreactive towards many common reagents, allowing for their use in multi-step syntheses.[13][17]
-
Broad Substrate Scope: The reaction is effective for a wide variety of coupling partners.[12][15]
Disadvantages:
-
Toxicity: This is the most significant drawback. Organotin compounds are highly toxic and pose serious health and environmental risks.[11][13][18]
-
Byproduct Removal: The stoichiometric trialkyltin halide byproducts are often difficult to separate from the desired product due to their lipophilic nature, a major hurdle for pharmaceutical applications.[17]
-
Lower Atom Economy: The high molecular weight of the trialkyltin group relative to the transferred aryl group results in poor atom economy and significant hazardous waste.
-
Side Reactions: Homocoupling of the organostannane reagent can be a competing side reaction.[17]
Representative Experimental Protocol: Stille Coupling
Synthesis of 4-Phenyltoluene:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg) and (phenyl)tributylstannane (1.1 mmol, 404 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL). To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) (1 M, 10 mL) for 1 hour.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer from the filtrate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-phenyltoluene.
Head-to-Head Comparison: A Data-Driven Summary
The choice between Suzuki and Stille coupling often hinges on a trade-off between the operational simplicity and functional group tolerance of Stille versus the low toxicity and "greener" profile of Suzuki.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (Boronic acids, esters) | Organotin (Organostannanes) |
| Toxicity | Low; byproducts are non-toxic.[8][9] | High; reagents and byproducts are toxic.[13][18] |
| Reagent Stability | Generally good, air and moisture stable.[8] | Excellent, air and moisture stable.[13][17] |
| Key Requirement | Requires a base for activation.[10] | Generally neutral; additives (CuI, LiCl) may be needed.[12] |
| Functional Group Tolerance | Very good, but limited by base sensitivity.[4] | Excellent, especially for base-sensitive substrates.[14][15] |
| Byproduct Removal | Easy; byproducts are water-soluble.[4] | Difficult; tin byproducts are lipophilic and persistent.[17] |
| Atom Economy | Good | Poor |
| Common Side Reactions | Protodeborylation.[5] | Homocoupling of the stannane.[17] |
Comparative Experimental Data
In a study on the synthesis of the indole alkaloid hippadine, both Suzuki and Stille couplings were attempted. The results highlight how the electronic nature of the substrates can influence the outcome:
| Electrophile | Nucleophile | Coupling Method | Yield | Reference |
| 6-Iodopiperonal | Indole-stannane | Stille | Low | [19] |
| 6-Bromopiperonal | Indole-boronic acid | Suzuki | Low | [19] |
| 6-Bromoindole | Phenylboronic acid | Suzuki | 67-74% | [19] |
In this specific case, starting from the metalated indole, the Suzuki reaction proved to be significantly more effective, affording the desired product in good yield while the Stille reaction was less successful.[19] Conversely, in other scenarios, particularly with electron-poor boronic acids, the Stille reaction has been shown to be more effective where the Suzuki coupling failed.[20]
Decision-Making Framework: Which Reaction to Choose?
Favor the Suzuki Coupling When:
-
Toxicity is a primary concern: This is non-negotiable for late-stage drug development and manufacturing (GMP).
-
"Green chemistry" principles are a priority: The reaction uses less toxic reagents and generates benign byproducts.[8]
-
The substrate is stable under basic conditions: The required base will not interfere with other functional groups in the molecule.
-
Large-scale synthesis is planned: The ease of byproduct removal and lower cost of many boronic acids make it more scalable.[6]
Consider the Stille Coupling When:
-
The substrate contains base-sensitive functional groups: The neutral conditions of the Stille reaction are its greatest asset.[14][16]
-
The required organoboron reagent is unstable or inaccessible: If the corresponding boronic acid is prone to decomposition (e.g., rapid protodeborylation) or is difficult to synthesize, the organostannane may be a more reliable alternative.
-
Suzuki coupling has failed: For particularly challenging couplings, especially with certain electronically demanding substrates, the Stille reaction can provide a viable alternative.[20]
-
The synthesis is for early-stage discovery or materials science: In contexts where stringent toxicity limits are not yet in place and rigorous purification methods can be employed to remove tin residues.
Conclusion
Both the Suzuki and Stille reactions are powerful and indispensable tools for the synthesis of biaryl compounds. The Suzuki coupling has rightfully become the dominant method in the pharmaceutical industry due to its significantly more favorable safety and environmental profile.[6][8] Its operational simplicity, mild conditions, and the vast commercial availability of boronic acids make it the first choice for most applications.
However, the Stille coupling should not be disregarded. Its exceptional tolerance for sensitive functional groups under neutral conditions provides a critical advantage in complex, multi-step syntheses where the Suzuki reaction's basic conditions would be untenable.[14] It remains a vital problem-solving reaction in the synthetic chemist's toolkit. Ultimately, a deep understanding of the mechanistic nuances, advantages, and limitations of both methods is essential for navigating the complex landscape of modern organic synthesis.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Molecules. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]
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Ionic/VIPEr. (n.d.). The Stille Reaction. Retrieved from [Link]
- Angewandte Chemie International Edition. (2004). The Mechanisms of the Stille Reaction. DOI: 10.1002/anie.200300638
-
Fiveable. (n.d.). Stille Coupling Definition. Retrieved from [Link]
-
Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Retrieved from [Link]
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National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2009). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
ACS Publications - Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
RSC Publishing. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. Retrieved from [Link]
-
ResearchGate. (2017). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]
-
MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2002). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Retrieved from [Link]
-
Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Retrieved from [Link]
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National Institutes of Health - PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Semantic Scholar. (2018). Cross-coupling reactions : a practical guide. Retrieved from [Link]
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A Comparative Guide to Purity Assessment: Quantitative NMR vs. Traditional Methods for 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established methods like High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, a key building block in medicinal chemistry.[1][2][3] We will delve into the fundamental principles, experimental workflows, and data-driven comparisons to empower you in selecting the most appropriate analytical strategy.
The Imperative of Purity in Pharmaceutical Development
The purity of an Active Pharmaceutical Ingredient (API) and its intermediates directly impacts the safety and efficacy of a final drug product. Impurities, whether they are residual starting materials, by-products, or degradation products, must be meticulously controlled to meet stringent regulatory specifications, such as those outlined by the International Council for Harmonisation (ICH).[4] An inaccurate purity assessment can lead to over- or under-reporting of impurities, potentially resulting in unnecessary and costly purification efforts or, more critically, regulatory non-compliance and patient safety risks.[4]
A Tale of Two Techniques: Principles of Purity Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[5] Purity is typically determined using the area normalization method, where the main peak's area is expressed as a percentage of the total area of all detected peaks in the chromatogram. While highly sensitive and excellent for detecting trace impurities, this method's accuracy is contingent on the assumption that all compounds have the same response factor at the detection wavelength—an often flawed premise.[4][5][6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a fundamentally different and direct approach to quantification.[5] The core principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that resonance.[7][8] By co-dissolving a precisely weighed sample of the analyte with a certified internal standard of known purity, the analyte's purity can be calculated by comparing the integrals of their respective, non-overlapping signals.[9] This makes qNMR a primary ratio method of measurement, traceable to the International System of Units (SI), that often does not require a reference standard of the analyte itself.[10][11]
Comparative Analysis: qNMR vs. HPLC for Purity Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[8] | Separation based on differential partitioning between mobile and stationary phases.[5] |
| Quantification | Absolute quantification using an internal standard; no calibration curve needed.[11] | Relative quantification, typically by area percent, which can be inaccurate without response factors.[4] |
| Reference Material | Requires a certified internal standard, but not necessarily of the analyte.[10][12] | Ideally requires a certified reference standard of the analyte for accurate quantification. |
| Speed | Rapid analysis, often under 15 minutes per sample.[13][14] | Can be time-consuming due to method development, column equilibration, and run times. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Dependent on the analyte having a chromophore for UV detection. |
| Sample Integrity | Non-destructive, allowing for sample recovery.[11][13] | Destructive, as the sample is passed through the column. |
| Structural Info | Provides structural confirmation of the analyte and impurities simultaneously with quantification.[13] | Provides retention time, which is not a definitive identifier. |
| Sensitivity | Generally lower sensitivity than HPLC. | High sensitivity, capable of detecting trace impurities.[5] |
Experimental Workflow: Purity Assessment of this compound by qNMR
The following section details a robust, self-validating protocol for determining the purity of this compound using ¹H qNMR.
Causality Behind Experimental Choices:
-
Internal Standard Selection : Maleic acid is chosen as the internal standard due to its high purity, stability, non-hygroscopic nature, and distinct proton resonance that does not overlap with the analyte signals.[4]
-
Solvent Selection : DMSO-d₆ is used as the solvent because both the analyte and the internal standard are readily soluble in it. Its residual proton signal does not interfere with the signals of interest.
-
Relaxation Delay (d1) : A long relaxation delay (e.g., 5-7 times the longest T1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol
-
Sample and Standard Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 5 mg of a certified maleic acid internal standard into the same vial.
-
Record the exact weights.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90° (a 90° pulse is often used for quantification).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Perform phase and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals are typically in the aromatic region. For maleic acid, the vinylic proton signal is used.
-
Calculate the purity using the following equation[7]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to this compound
-
"std" refers to the internal standard (maleic acid)
-
-
Visualizing the qNMR Workflow
Caption: The streamlined workflow for quantitative NMR (qNMR) analysis.
Method Validation and Trustworthiness
A key aspect of ensuring the reliability of any analytical method is validation. The qNMR method described can be validated according to ICH Q2(R1) guidelines, assessing parameters such as precision, accuracy, specificity, linearity, and robustness.[14] The United States Pharmacopeia (USP) has also proposed revisions to its general chapters on NMR to better reflect the growing use and established utility of qNMR in pharmaceutical analysis.[15][16][17] The adoption of concepts like the Analytical Target Profile (ATP) and a lifecycle approach to method validation further solidifies the regulatory acceptance of qNMR.[18][19]
Visualizing Comparative Methodologies
Caption: Comparison of analytical methods for purity assessment.
Conclusion: An Integrated Approach for Comprehensive Purity Profiling
While HPLC remains a powerful tool for detecting trace impurities due to its high sensitivity, qNMR offers a rapid, accurate, and direct method for determining the absolute purity of main components.[5][20] For the purity assessment of key pharmaceutical intermediates like this compound, qNMR serves as an invaluable orthogonal technique. It not only provides a highly accurate purity value but also simultaneously confirms the identity of the substance, making it an efficient and robust tool in the arsenal of the modern drug development professional.[13] By integrating qNMR into analytical workflows, researchers can enhance confidence in their results, streamline processes, and ensure the quality and safety of their products.
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A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL.
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A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem.
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qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education.
-
Quantitative NMR. Organic Primary Standards Group.
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Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum.
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Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy.
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NMR General Chapters and Best Practices for Compliance (Live Webcast). USP.
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qNMR - Quantitative Analysis by NMR. AWS.
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Stimuli Article (qNMR). US Pharmacopeia (USP).
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Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
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QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
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QNMR – a modern alternative to HPLC. Almac.
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3-Fluoro-4-(trifluoromethoxy)benzoic acid. PubChem.
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Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed.
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What is qNMR and why is it important?. Mestrelab Resources.
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
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Purity comparison by NMR and HPLC. ResearchGate.
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
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High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing.
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4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. Fluorochem.
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validate analysis methods: Topics by Science.gov.
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3-Fluoro-4-methylbenzoic acid. Chem-Impex.
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1261831-44-0 | 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. ChemScene.
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3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
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Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed.
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
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Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis.
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3-Fluorobenzoic acid 97 455-38-9. Sigma-Aldrich.
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
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GUIDELINE FOR qNMR ANALYSIS. ENFSI.
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Benchmarking the Efficacy of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic Acid Analogs Against Known IκB Kinase Inhibitors in Modulating the NF-κB Signaling Pathway
A Senior Application Scientist's Guide to Comparative Analysis
In the landscape of drug discovery, particularly for inflammatory diseases, the robust evaluation of novel chemical entities against established inhibitors is paramount.[1] This guide provides a comprehensive framework for benchmarking the efficacy of a series of novel 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid analogs against the well-characterized IκB kinase (IKK) inhibitor, BAY 11-7082. The nuclear factor-kappa B (NF-κB) signaling pathway, a cornerstone of inflammatory responses, will serve as the biological context for this comparative analysis.[2][3]
The rationale for selecting the NF-κB pathway stems from its central role in regulating the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][4] Dysregulation of this pathway is implicated in a host of inflammatory conditions, making it a prime target for therapeutic intervention.[3] BAY 11-7082, a widely studied anti-inflammatory compound, is reported to inhibit the NF-κB pathway by preventing the phosphorylation of IκB-α, although its precise mechanism and potential off-target effects are still under investigation.[5][6] This makes it an excellent, albeit complex, benchmark for our novel analogs.
This guide will delineate the experimental workflow, from initial in vitro kinase assays to cell-based functional readouts, providing the causal logic behind each experimental choice and presenting data in a clear, comparative format.
Experimental Design & Rationale
Our benchmarking strategy is designed as a tiered approach, moving from direct target engagement to downstream functional consequences. This allows for a comprehensive understanding of the analogs' mechanism of action and potency relative to BAY 11-7082.
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Lipophilicity comparison between trifluoromethoxy and other functional groups in drug candidates
A Senior Application Scientist's Guide to Leveraging the -OCF3 Substituent for Optimal Drug Properties
In the intricate process of drug discovery, modulating a molecule's lipophilicity is a critical balancing act. This property, a measure of a compound's affinity for fatty or non-polar environments, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. An optimal level of lipophilicity is essential for a drug candidate to effectively traverse cellular membranes and reach its biological target, while avoiding issues like poor solubility or excessive metabolic breakdown.[1][2][3] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful tool for fine-tuning this crucial parameter.[4]
This guide provides an in-depth comparison of the trifluoromethoxy group's lipophilicity relative to other common functional groups, supported by quantitative data and a detailed experimental protocol for its measurement. We will explore the underlying physicochemical principles that make the -OCF3 group a superior choice in many drug design scenarios and examine case studies where its application has been pivotal.
Understanding Lipophilicity: The Role of LogP and Hansch Parameters
Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is usually expressed in its logarithmic form, LogP.[5] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6]
The Hansch hydrophobicity parameter (π) quantifies the contribution of a specific substituent to the overall lipophilicity of a parent molecule. A positive π value indicates that the substituent increases lipophilicity, while a negative value suggests it decreases lipophilicity.[7]
The Trifluoromethoxy Advantage: A Unique Electronic Profile
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[2][8][9] This high lipophilicity is a product of its distinct electronic and steric properties. While the three highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect, the oxygen atom's lone pairs can participate in resonance, though this donating effect is weaker than that of a simple methoxy group.[4] This interplay results in a substituent that significantly boosts lipophilicity, often more so than its trifluoromethyl (-CF3) counterpart (π = +0.88).[8]
Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the ability of the oxygen to act as a hydrogen bond acceptor.[8] This is a key differentiator from the methoxy (-OCH3) group and contributes to the -OCF3 group's enhanced lipophilicity and metabolic stability, as it is less susceptible to oxidative metabolism.[8]
Comparative Analysis of Functional Group Lipophilicity
The strategic selection of a functional group can dramatically alter a drug candidate's physicochemical profile. The following table provides a quantitative comparison of the Hansch hydrophobicity parameter (π) for the trifluoromethoxy group and other commonly used substituents.
| Functional Group | Structure | Hansch Hydrophobicity Parameter (π) | Key Characteristics |
| Trifluoromethoxy | -OCF3 | +1.04 [2][8][9] | Highly lipophilic, metabolically stable, weak H-bond acceptor |
| Trifluoromethyl | -CF3 | +0.88[8] | Lipophilic, strong electron-withdrawing group |
| Chloro | -Cl | +0.71[7] | Lipophilic, electron-withdrawing |
| Methyl | -CH3 | +0.56 | Lipophilic, electron-donating |
| Methoxy | -OCH3 | -0.02 | Slightly hydrophilic, H-bond acceptor, metabolically labile |
| Hydroxyl | -OH | -0.67 | Hydrophilic, H-bond donor and acceptor |
| Cyano | -CN | -0.57 | Hydrophilic, polar |
| Carboxylic Acid | -COOH | -0.32 | Hydrophilic, acidic, H-bond donor and acceptor |
| Primary Amine | -NH2 | -1.23 | Highly hydrophilic, basic, H-bond donor and acceptor |
Data sourced from multiple references to provide a consensus view.
As the data illustrates, the trifluoromethoxy group provides a significant boost in lipophilicity, surpassing even the trifluoromethyl and chloro groups. This makes it an excellent choice for increasing a molecule's ability to cross lipid membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[4][9]
Experimental Protocol: Determination of LogP via the Shake-Flask Method (OECD 107)
To ensure the trustworthiness and reproducibility of lipophilicity data, a standardized experimental protocol is essential. The OECD Guideline 107 for testing chemicals, the "Shake Flask Method," is a widely accepted and validated procedure for determining the partition coefficient (LogP).[10][11]
Principle of the Method
A solution of the test substance in a two-phase system of n-octanol and water is shaken until equilibrium is reached. The concentrations of the substance in both phases are then determined, and the partition coefficient is calculated.[11]
Step-by-Step Methodology
-
Preparation of Solvents:
-
n-Octanol: Use analytical grade n-octanol. Pre-saturate by shaking with water for 24 hours, then allow the phases to separate.
-
Water: Use high-purity water (e.g., HPLC grade). Pre-saturate by shaking with n-octanol for 24 hours, then allow the phases to separate.
-
-
Preparation of Test Solution:
-
Accurately weigh the test substance and dissolve it in the appropriate solvent (n-octanol or water, depending on solubility). The concentration should be low enough to avoid self-association but high enough for accurate measurement.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine the pre-saturated n-octanol and water in a defined volume ratio (e.g., 1:1, 2:1, 1:2).
-
Add a known volume of the test solution.
-
Seal the vessel and shake vigorously at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for this will vary depending on the substance but is often several hours.
-
-
Phase Separation:
-
Centrifuge the vessel to ensure complete separation of the n-octanol and water phases.[11]
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase, taking care not to disturb the interface.
-
Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).[11]
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as: P = Coctanol / Cwater Where Coctanol and Cwater are the concentrations of the test substance in the n-octanol and water phases, respectively.
-
The LogP is then calculated as the base-10 logarithm of P.
-
The experiment should be performed in triplicate to ensure the reliability of the results.[11]
-
Caption: Workflow for LogP determination using the shake-flask method.
Case Studies: The Trifluoromethoxy Group in Action
The strategic incorporation of a trifluoromethoxy group has been instrumental in the development of several successful drug candidates.
-
Riluzole: This drug, used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its lipophilicity allows it to effectively cross the blood-brain barrier to exert its neuroprotective effects.
-
Celecoxib: While this well-known NSAID contains a trifluoromethyl group, its development highlights the importance of fluorinated substituents in achieving selective enzyme inhibition and favorable pharmacokinetic properties.[12] The principles of using such groups to enhance lipophilicity and binding are directly applicable.
Conclusion
The trifluoromethoxy group offers a unique and powerful combination of high lipophilicity, metabolic stability, and distinct electronic properties that make it an invaluable tool in modern medicinal chemistry.[1][8] Its ability to significantly increase a molecule's lipophilicity, often more effectively than other common substituents, allows for precise control over a drug candidate's ADME profile. By understanding the quantitative impact of the -OCF3 group and employing robust experimental methods for lipophilicity determination, researchers can more effectively design and optimize the next generation of therapeutic agents.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
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The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Autech Industry Co., Limited. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)... ResearchGate. Available at: [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
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LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. Available at: [Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]
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The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
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Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. Available at: [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. ACS Publications. Available at: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Center for Biotechnology Information. Available at: [Link]
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LogP / LogD shake-flask method. Protocols.io. Available at: [Link]
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Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]
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Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Available at: [Link]
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(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]
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Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. ResearchGate. Available at: [Link]
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logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]
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Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. Available at: [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
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Hansch Analysis and Related Approaches in Drug Design. PharmacologyOnLine. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end after the final data point is collected. The safe and compliant disposal of laboratory reagents is a critical, yet often overlooked, aspect of scientific integrity and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound, a halogenated aromatic carboxylic acid, requires a thoughtful and informed approach to its disposal. Its chemical structure, featuring both fluorine and a trifluoromethyl group, necessitates that it be treated as a regulated hazardous waste. The following procedures are designed to provide a clear, step-by-step process for its handling and disposal, grounded in the principles of laboratory safety and environmental stewardship.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is known to cause skin, eye, and respiratory irritation. Therefore, all handling and disposal preparations must be conducted in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE) is non-negotiable. At a minimum, this includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-resistant laboratory coat
The following table summarizes the key hazard information for this compound:
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Wear eye protection/face protection. |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure, Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
The Principle of Segregation: A Foundation of Safe Disposal
The cornerstone of proper chemical waste management is meticulous segregation. This compound must be disposed of as a halogenated organic waste .[1] This classification is critical because halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[2]
Mixing halogenated and non-halogenated waste streams can lead to complications and increased costs for disposal.[3] Therefore, a dedicated waste container for halogenated organic solids should be established and clearly labeled.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound from a laboratory setting.
Container Selection and Preparation:
-
Choosing the Right Container: Select a clean, dry, and chemically compatible container for the waste.[4] Glass or high-density polyethylene (HDPE) containers are suitable for solid halogenated organic waste.[5] The original manufacturer's container, if empty and in good condition, can be an excellent choice.[6]
-
Labeling is Paramount: Before any waste is added, the container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "[4]
-
The full chemical name: "This compound "
-
The hazard characteristics (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory group
-
Waste Collection:
-
Solid Waste Handling: As a solid, this compound should be transferred directly into the designated waste container. Avoid creating dust by handling the material carefully. If the compound is in a powdered form, it is advisable to handle it in a way that minimizes aerosolization.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, gloves, and contaminated labware (e.g., pipette tips), must also be disposed of in the same hazardous waste container.[7]
-
No Dissolving Necessary: It is not necessary to dissolve the solid acid in a solvent for disposal. In fact, adding a solvent would create a mixed waste stream, which can complicate the disposal process. The compound should be disposed of in its solid form.
The Rationale Against In-Lab Neutralization:
While the neutralization of simple corrosive wastes can sometimes be a part of a disposal protocol, it is strongly discouraged for this compound. The reasons for this are rooted in chemical safety and regulatory compliance:
-
Risk of Uncontrolled Reactions: The reaction of a complex organic acid with a base can be exothermic, potentially leading to splashing or boiling.[8] The presence of the trifluoromethyl group and the aromatic ring could also lead to unpredictable side reactions.
-
Creation of a Mixed Waste Stream: Neutralization would introduce an aqueous component to the waste, creating a mixed organic-aqueous waste stream. This can be more difficult and expensive to dispose of than a simple solid halogenated waste.
-
Regulatory Complexity: In-lab treatment of hazardous waste is often subject to strict regulatory oversight. Direct disposal through a licensed waste management provider is the most compliant and straightforward approach.
Storage and Final Disposal:
-
Secure Storage: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as bases and strong oxidizing agents.[9]
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
By adhering to these detailed procedures, researchers can ensure that the final step in their experimental workflow is conducted with the same rigor and attention to safety as the research itself. This commitment to responsible chemical management not only protects the immediate laboratory environment but also contributes to the broader goals of environmental preservation and public health.
References
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas. Retrieved from [Link]
-
Purdue University. (2003, April). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
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Enva. (2025, January 1). Packaging Hazardous Waste Guide. Retrieved from [Link]
-
Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
-
Oregon State University. (2014). Hazardous Waste Disposal Guide. Environmental Health and Safety. Retrieved from [Link]
-
Michigan State University. (n.d.). Guidance for Specific Types of Waste. Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Toronto. (2016, July 8). Explosion from inappropriate disposal of Acids with organics. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Reddit. (2018, May 1). Do not neutralize organic acids?. r/chemistry. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Mastering the Safe Handling of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid: A Guide for Laboratory Professionals
Abstract: This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid in a research and development setting. By synthesizing data from structurally related compounds and established chemical safety principles, this document outlines essential personal protective equipment (PPE), detailed procedural steps, and waste management protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the critical information needed to mitigate risks, ensure experimental integrity, and maintain regulatory compliance.
Hazard Analysis and Risk Assessment
Anticipated Hazards: Based on data from similar compounds, this compound is predicted to be classified under the Globally Harmonized System (GHS) with the following hazards[1][2][3][4][5][6]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][6][7][8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][6][7][8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4][6]
-
Harmful if Swallowed: While not universally cited for all analogs, this is a potential hazard for this class of compounds.[9][10]
Causality of Hazards: The presence of the carboxylic acid functional group contributes to the irritant nature of the compound. The fluorinated moieties can enhance its reactivity and permeability, potentially leading to skin and eye irritation. As a solid powder, it can become airborne, posing an inhalation hazard that can irritate the respiratory system.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements
The following table summarizes the minimum PPE required for handling this compound.
| Body Area | Required PPE | Material/Standard Specification | Rationale |
| Hands | Double-gloving | Inner: Nitrile, Outer: Nitrile or Neoprene | Nitrile provides good resistance to a range of chemicals.[11][12][13] Double-gloving minimizes exposure during glove removal and in case of a breach in the outer glove. |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 compliant | Goggles provide a seal against dust and splashes.[6][11] A face shield offers an additional layer of protection against unexpected splashes or reactions.[11] |
| Body | Flame-Resistant Laboratory Coat | Nomex® or equivalent | Protects skin and personal clothing from contamination.[11] Must be fully buttoned. |
| Respiratory | NIOSH-approved Respirator | N95 (for powder handling) or Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[11][14] |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material | Protects feet from spills and falling objects.[11] |
Glove Selection and Use
Disposable nitrile gloves are a suitable choice for incidental contact.[11][12] For prolonged handling or in situations with a higher risk of contact, consulting a glove manufacturer's chemical resistance guide is recommended. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: From Receipt to Use
A systematic workflow is crucial for minimizing exposure and preventing contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
-
The storage container should be clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Handling and Weighing
-
All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to control airborne particulates.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work surface thoroughly after use.
Experimental Use
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all reaction vessels are appropriately labeled.
-
Work within a fume hood throughout the entire experimental procedure.
The following diagram illustrates the safe handling workflow:
Caption: Safe Handling Workflow Diagram.
Disposal Plan
Proper waste management is critical for laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation
-
Halogenated Organic Waste: All solid waste contaminated with the compound (e.g., weighing boats, gloves, paper towels) and any solutions containing the compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[15][16]
-
Sharps: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Do Not: Mix halogenated waste with non-halogenated organic or aqueous waste streams.[15]
Disposal Procedure
-
Ensure the waste container is kept closed when not in use.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration by a certified hazardous waste management company.[17][18]
The decision-making process for waste segregation is outlined below:
Caption: Waste Segregation Decision Tree.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][3][4] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.
By adhering to these guidelines, laboratory professionals can safely handle this compound, minimizing personal risk and ensuring a safe research environment.
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3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356. PubChem. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
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SAFETY DATA SHEET - 3-Fluorobenzoic acid. [Link]
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-
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-
Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
